Jaranol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-3,7-dimethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6/c1-21-11-7-12(19)14-13(8-11)23-16(17(22-2)15(14)20)9-3-5-10(18)6-4-9/h3-8,18-19H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBUTJQYZDYRMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)OC(=C(C2=O)OC)C3=CC=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90186645 | |
| Record name | Kumatakenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90186645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3301-49-3 | |
| Record name | Kumatakenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3301-49-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Jaranol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003301493 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Kumatakenin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90186645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | JARANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5FAQ11412T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Introduction to Jaranol (Kumatakenin): A Bioactive Flavonoid
An In-Depth Technical Guide to the Natural Sources and Isolation of Jaranol (Kumatakenin)
This compound, also known by its synonym Kumatakenin, is a naturally occurring O-methylated flavonol, a subclass of flavonoids.[1][2] Chemically, it is defined as 5,4'-dihydroxy-3,7-dimethoxyflavone.[1] This compound has garnered significant interest within the scientific community due to its diverse and potent biological activities. Research has demonstrated this compound's efficacy as an anti-inflammatory, antioxidant, and antibacterial agent.[2] Furthermore, emerging studies have highlighted its potential in oncology, showing that it can induce apoptosis in cancer cells and modulate the tumor microenvironment.[2][3][4] Recent investigations also point to its neuroprotective effects, suggesting a role in alleviating cognitive impairment in certain conditions.[5] The therapeutic potential of this compound makes the exploration of its natural sources and the development of efficient isolation protocols a critical area of research for drug discovery and development.
Natural Occurrences of this compound
This compound has been identified in a variety of plant species, where it contributes to the plant's defense mechanisms and medicinal properties. The distribution of this compound is found across several plant families, indicating a moderately widespread occurrence in the plant kingdom.
| Plant/Natural Source | Family | Part of Plant/Source | References |
| Syzygium aromaticum (Clove) | Myrtaceae | Flower bud | [2][3][4] |
| Glycyrrhiza uralensis (Licorice) | Fabaceae | Root | [1][2] |
| Astragalus species (Radix Astragali) | Fabaceae | Root | [5] |
| Psychotria serpens | Rubiaceae | Not specified | [2] |
| Siparuna cristata | Siparunaceae | Not specified | [2] |
| Melicope semecarpifolia | Rutaceae | Not specified | [1] |
| Osyris alba | Santalaceae | Not specified | [1] |
| Dracaena species | Asparagaceae | Potential Source | [6][7] |
While the Dracaena genus is a rich source of flavonoids and steroidal saponins, and some species have been investigated for their α-glucosidase inhibitory compounds, the specific isolation of this compound from this genus requires further direct confirmation.[6][7] Similarly, propolis, a resinous mixture collected by honeybees, is a well-known source of diverse flavonoids, with its composition varying significantly based on the geographical location and local flora.[8][9][10] While Japanese propolis is noted for its unique prenylflavonoids, the presence of this compound in propolis has not been explicitly documented in the provided literature.[11][12]
A Technical Guide to the Isolation and Purification of this compound
The isolation of this compound from its natural sources follows a general phytochemical workflow that includes extraction, fractionation, and purification. The following protocols are based on established methodologies for the isolation of flavonoids from plant materials.[13][14]
Part 1: Extraction of Crude Flavonoid Mixture
The initial step involves the extraction of this compound along with other secondary metabolites from the dried and powdered plant material. The choice of solvent is critical and is based on the polarity of the target compound. This compound, being a moderately polar flavonoid, is soluble in polar organic solvents.
Rationale for Solvent Selection:
-
Methanol or Ethanol: These are the most common solvents for flavonoid extraction due to their ability to efficiently extract a wide range of polyphenolic compounds.[14]
-
Hexane (for defatting): For plant materials with high lipid content (e.g., seeds or buds), a pre-extraction step with a non-polar solvent like hexane is often employed to remove fats and waxes, which can interfere with subsequent purification steps.[14]
Extraction Protocol (Maceration):
-
Preparation of Plant Material: Air-dry the plant material (e.g., clove buds or powdered licorice root) at room temperature or in an oven at a low temperature (40-50°C) to prevent degradation of thermolabile compounds. Grind the dried material into a fine powder to increase the surface area for extraction.
-
Defatting (Optional): If necessary, soak the powdered plant material in n-hexane for 24 hours. Filter the mixture and discard the hexane fraction. Allow the plant residue to air-dry completely.
-
Maceration: Submerge the powdered plant material in 80-95% methanol or ethanol in a sealed container (a common ratio is 1:10 w/v).
-
Agitation: Allow the mixture to stand for 3-7 days at room temperature with frequent agitation to ensure thorough extraction.[13]
-
Filtration and Concentration: Filter the mixture through cheesecloth or filter paper. Re-extract the plant residue 2-3 times with fresh solvent to maximize the yield. Combine all the filtrates.
-
Solvent Evaporation: Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude extract.
Part 2: Chromatographic Purification of this compound
The crude extract contains a complex mixture of compounds. A multi-step chromatographic approach is necessary to isolate this compound in its pure form.
Workflow for this compound Isolation and Purification
Caption: Workflow for the isolation and purification of this compound.
Step-by-Step Protocol for Column Chromatography (CC):
-
Stationary Phase Preparation: Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane). Pour the slurry into a glass column and allow it to pack uniformly without any air bubbles.
-
Sample Loading: Adsorb the crude extract onto a small amount of silica gel and let it dry. Carefully load the dried sample onto the top of the prepared column.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity of the mobile phase by adding increasing amounts of a more polar solvent like ethyl acetate, followed by methanol. This is known as gradient elution.
-
Fraction Collection: Collect the eluate in separate fractions of equal volume.
-
Monitoring by Thin Layer Chromatography (TLC): Spot a small amount of each fraction onto a TLC plate (silica gel). Develop the plate in a suitable solvent system (e.g., hexane:ethyl acetate 7:3). Visualize the spots under UV light (254 nm and 366 nm) and/or by spraying with a visualizing agent (e.g., anisaldehyde-sulfuric acid reagent). Fractions with a spot corresponding to the expected Rf value of this compound are pooled together.
Step-by-Step Protocol for Preparative High-Performance Liquid Chromatography (HPLC):
-
System Preparation: Use a preparative HPLC system equipped with a C18 column. The mobile phase typically consists of a mixture of two solvents, such as water (often with a small amount of acid like formic acid to improve peak shape) and methanol or acetonitrile.
-
Method Development: First, develop an analytical HPLC method to determine the optimal separation conditions (isocratic or gradient elution) and the retention time of this compound.
-
Sample Preparation: Dissolve the pooled this compound-rich fractions from the column chromatography step in the mobile phase and filter through a 0.45 µm syringe filter.
-
Injection and Fractionation: Inject the sample onto the preparative column and collect the peak corresponding to the retention time of this compound.
-
Purity Check: Analyze the collected fraction using analytical HPLC to confirm its purity. If necessary, repeat the preparative HPLC step to achieve the desired purity (>95%).
Part 3: Structural Elucidation and Characterization
Once a pure compound is isolated, its identity must be confirmed using spectroscopic methods.
-
Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR experiments are used to determine the exact structure of the molecule by showing the connectivity of protons and carbons.
The spectral data obtained should be compared with published data for this compound to confirm its identity.[15]
Conclusion
This compound (Kumatakenin) is a promising bioactive flavonoid with significant therapeutic potential. Its presence in various medicinal plants, such as cloves and licorice, makes these species valuable natural sources for its extraction. The successful isolation of pure this compound relies on a systematic approach involving efficient solvent extraction followed by multi-step chromatographic purification. The methodologies outlined in this guide provide a robust framework for researchers in natural product chemistry and drug development to isolate and further investigate the pharmacological properties of this important compound.
References
- 1. This compound | C17H14O6 | CID 5318869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effect of Kumatakenin Isolated From Cloves on the Apoptosis of Cancer Cells and the Alternative Activation of Tumor-Associated Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound alleviates cognitive impairment in db/db mice through the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolated compounds from Dracaena angustifolia Roxb and acarbose synergistically/additively inhibit α-glucosidase and α-amylase: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.aip.org [pubs.aip.org]
- 9. hrcak.srce.hr [hrcak.srce.hr]
- 10. pubs.aip.org [pubs.aip.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
An In-depth Technical Guide to the Physicochemical Properties of Jaranol (Kumatakenin)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The landscape of natural product research is replete with compounds demonstrating significant therapeutic potential. Among these, the flavonoid Jaranol, also known as Kumatakenin, has garnered attention for its diverse biological activities.[1] This guide, intended for researchers, scientists, and professionals in drug development, provides a comprehensive overview of the essential physicochemical properties of this compound. A thorough understanding of these characteristics is fundamental to its application in research and its development as a potential therapeutic agent.
It is important to note that the name "this compound" is sometimes associated with the fragrance ingredient 2-methyl-4-phenyl-2-butanol. This guide, however, focuses exclusively on the flavonoid Kumatakenin, given its relevance to the fields of pharmacology and drug development. This compound (Kumatakenin) is an O-methylated flavonol that has been identified in various medicinal plants, including Astragalus membranaceus and the flower buds of Syzygium aromaticum (cloves).[2][3] Its demonstrated anti-inflammatory, antioxidant, and anti-cancer properties underscore the importance of a detailed physicochemical characterization to enable further investigation and potential clinical application.[1]
Chemical Identity and Structure
This compound is chemically known as 5-hydroxy-2-(4-hydroxyphenyl)-3,7-dimethoxychromen-4-one.[4] Its structure is characterized by a C6-C3-C6 flavonoid backbone with hydroxyl and methoxy functional groups that dictate its chemical behavior and biological activity.
-
Molecular Formula: C₁₇H₁₄O₆[2]
-
Molecular Weight: 314.29 g/mol [4]
-
CAS Number: 3301-49-3[2]
-
Synonyms: Kumatakenin, Kaempferol 3,7-dimethyl ether, 5,4'-dihydroxy-3,7-dimethoxyflavone[4]
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic profiles. The following section details the key physicochemical parameters of this compound.
Physical State and Appearance
This compound is a yellow, solid powder at room temperature.[5]
Solubility Profile
The solubility of this compound is a crucial factor for its formulation and delivery. It is readily soluble in several organic solvents, which is typical for flavonoids of its class.
| Property | Value | Source |
| Organic Solvents | Soluble in Acetone, Chloroform, Dichloromethane, DMSO, Ethyl Acetate | [6] |
| DMSO | 60 mg/mL (190.91 mM) | [5] |
| Aqueous Solvents | Limited solubility in water is expected, a common trait for flavonoids. |
The poor aqueous solubility of many flavonoids can present challenges for their bioavailability. Strategies such as formulation with co-solvents, cyclodextrins, or nano-delivery systems may be necessary to enhance the solubility and subsequent absorption of this compound in aqueous environments.
Lipophilicity (LogP)
Acidity and Basicity (pKa)
Experimentally determined pKa values for this compound are not explicitly available in the reviewed literature. However, the presence of two phenolic hydroxyl groups in its structure imparts acidic properties. The hydroxyl group at the 5-position is known to have a lower pKa due to intramolecular hydrogen bonding with the adjacent carbonyl group, while the 4'-hydroxyl group will have a pKa typical of a para-substituted phenol. The acidic nature of this compound will influence its ionization state at different physiological pH values, which in turn affects its solubility, absorption, and interaction with biological targets.
Spectroscopic Properties
The ultraviolet (UV) spectrum of this compound in solution exhibits characteristic absorption maxima (λmax) at 267 and 350 nm.[6] These absorptions are due to the electronic transitions within the flavonoid's chromophoric system and are useful for its detection and quantification by UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC) with a UV detector.
Analytical Methodologies
Accurate and reliable analytical methods are essential for the identification, quantification, and quality control of this compound in research and pharmaceutical development. The following section outlines the primary analytical techniques used for the characterization of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the analysis of flavonoids like this compound.[7] It allows for the separation, identification, and quantification of the compound in complex mixtures, such as plant extracts or biological samples.
HPLC separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a liquid solvent system). For flavonoids, reversed-phase HPLC is commonly employed, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as water and acetonitrile or methanol, often with the addition of an acid like formic acid to improve peak shape.[8]
The following is a representative protocol for the HPLC analysis of this compound, based on methods used for similar flavonoids.[9][10][11]
-
Sample Preparation:
-
Accurately weigh a sample containing this compound.
-
Extract the sample with a suitable solvent, such as methanol, using ultrasonication.
-
Centrifuge the extract to pellet any insoluble material.
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]
-
Mobile Phase: A gradient elution is often used for complex samples. A typical gradient might be:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile or Methanol.
-
The gradient program would start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B to elute more nonpolar compounds.
-
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 30°C.[9]
-
Injection Volume: 10 µL.[9]
-
Detection: UV detector set at one of this compound's absorption maxima, such as 267 nm or 350 nm.[6]
-
-
Data Analysis:
-
This compound is identified by comparing its retention time with that of a certified reference standard.
-
Quantification is achieved by creating a calibration curve from the peak areas of known concentrations of the this compound standard.
-
Caption: Workflow for the HPLC analysis of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is invaluable for the unambiguous identification of this compound in complex matrices and for the characterization of its metabolites.[8]
After separation by HPLC, the analyte is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). This provides molecular weight information and, with tandem mass spectrometry (MS/MS), structural information through fragmentation patterns.[12][13]
-
Sample Preparation and HPLC: The sample preparation and HPLC conditions are generally the same as for HPLC-UV analysis.
-
Mass Spectrometry Conditions:
-
Ionization Source: Electrospray ionization (ESI) is commonly used for flavonoids and can be operated in both positive and negative ion modes.
-
Mass Analyzer: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or Orbitrap. High-resolution mass spectrometry (HRMS) is particularly useful for determining the elemental composition of this compound and its metabolites.
-
Data Acquisition: Data can be acquired in full scan mode to detect all ions within a certain m/z range, or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) modes for targeted quantification. In positive ion mode, the protonated molecule [M+H]⁺ of this compound would be observed at an m/z of approximately 315.0856.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules like this compound. It provides detailed information about the carbon-hydrogen framework of the molecule.
NMR spectroscopy exploits the magnetic properties of atomic nuclei. When placed in a strong magnetic field, nuclei absorb and re-emit electromagnetic radiation at specific frequencies. The chemical environment of each nucleus influences its resonance frequency, providing information about its connectivity and spatial arrangement.[14]
-
Sample Preparation:
-
A purified sample of this compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, Methanol-d₄).
-
The solution is transferred to an NMR tube.
-
-
NMR Experiments:
-
¹H NMR: Provides information about the number, environment, and coupling of protons in the molecule.
-
¹³C NMR: Provides information about the carbon skeleton.
-
2D NMR (e.g., COSY, HSQC, HMBC): These experiments are used to establish the connectivity between protons and carbons, allowing for the complete and unambiguous assignment of the structure.[14][15]
-
Stability
The stability of this compound is a critical parameter that can affect its shelf-life, formulation, and biological activity. Flavonoids can be susceptible to degradation by factors such as pH, temperature, light, and the presence of metal ions.[16]
-
Storage: For long-term storage, this compound powder should be kept at -20°C. In solvent, it should be stored at -80°C for up to a year.[5] It is also recommended to keep it away from direct sunlight and moisture.[5]
-
pH and Temperature: The stability of flavonoids can be pH-dependent, with degradation often occurring more rapidly at alkaline pH. Higher temperatures can also accelerate degradation.[16] Stability studies under various pH and temperature conditions are recommended to establish optimal storage and handling conditions for this compound formulations.
Conclusion
This technical guide has provided a comprehensive overview of the key physicochemical properties of this compound (Kumatakenin), a flavonoid with significant therapeutic potential. A thorough understanding of its chemical identity, solubility, lipophilicity, and spectroscopic characteristics, along with robust analytical methodologies for its characterization, is essential for advancing its study in a research setting and for its potential development as a pharmaceutical agent. The information presented herein serves as a valuable resource for scientists and researchers working with this promising natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. Kumatakenin - Wikipedia [en.wikipedia.org]
- 3. Effect of Kumatakenin Isolated From Cloves on the Apoptosis of Cancer Cells and the Alternative Activation of Tumor-Associated Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C17H14O6 | CID 5318869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Kumatakenin | Apoptosis | Anti-infection | TargetMol [targetmol.com]
- 6. caymanchem.com [caymanchem.com]
- 7. blamp.sites.truman.edu [blamp.sites.truman.edu]
- 8. Qualitative and Quantitative Analysis of Chemical Components in Yinhua Pinggan Granule with High-Performance Liquid Chromatography Coupled with Q-Exactive Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of the High-Performance Liquid Chromatography Fingerprints and Quantitative Analysis of Multicomponents by Single Marker of Products of Fermented Cordyceps sinensis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biotransformation of nodakenin and simultaneous quantification of nodakenin and its aglycone in incubated system of human intestinal bacteria by HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. LC-MS-Based Quality Assessment of a Traditional Chinese Medicine YANG XIN Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 16. The Stability and Activity Changes of Apigenin and Luteolin in Human Cervical Cancer Hela Cells in Response to Heat Treatment and Fe2+/Cu2+ Addition - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Characterization of Jaranol
Abstract
Jaranol, also widely known as Kumatakenin or Kaempferol 3,7-O-dimethyl ether, is an O-methylated flavonol of significant interest in the scientific community. As a naturally occurring flavonoid found in various plant species, including Astragalus membranaceus and cloves (Syzygium aromaticum), it has demonstrated a compelling profile of biological activities.[1][2][3] These activities, ranging from anticancer and anti-inflammatory to antibacterial and neuroprotective effects, underscore the importance of its precise molecular characterization for advancing research and development in pharmacology and medicinal chemistry.[3][4][5] This technical guide provides a comprehensive overview of the molecular structure of this compound and the multifaceted analytical techniques required for its unequivocal identification and characterization. We delve into the theoretical underpinnings and practical application of spectroscopic and spectrometric methods, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.
Introduction: The Scientific Imperative for Characterizing this compound
Flavonoids represent a vast and diverse class of plant secondary metabolites, with flavonols being a major subclass characterized by a 3-hydroxy-2-phenylchromen-4-one backbone. This compound distinguishes itself as a derivative of the prominent flavonol, kaempferol, through methylation at the 3- and 7-position hydroxyl groups. This structural modification significantly alters its physicochemical properties, such as solubility and membrane permeability, which in turn influences its bioavailability and pharmacological efficacy.
The growing body of evidence supporting this compound's therapeutic potential necessitates robust and validated analytical methodologies. For instance, its demonstrated ability to induce apoptosis in ovarian cancer cells and its synergistic antibacterial effects highlight its potential as a lead compound in oncology and infectious disease research.[3][4] Therefore, a thorough understanding of its molecular architecture and the ability to confirm its identity and purity are paramount for reproducible and reliable scientific outcomes. This guide serves as an authoritative resource, consolidating the essential analytical workflows for any researcher embarking on the study of this promising natural product.
Molecular Structure and Identification
The foundational step in the study of any bioactive compound is the unambiguous confirmation of its molecular structure. This compound's identity is established through a combination of its chemical nomenclature, unique identifiers, and structural formula.
Nomenclature and Chemical Identifiers
-
Systematic IUPAC Name: 5-hydroxy-2-(4-hydroxyphenyl)-3,7-dimethoxy-4H-1-benzopyran-4-one.[2][6]
-
Common Synonyms: Kumatakenin, Kaempferol 3,7-O-dimethyl ether, 5,4'-dihydroxy-3,7-dimethoxyflavone, 3,7-Di-O-methyl kaempferol.[2][4][6][7]
These identifiers are critical for accurate literature searches and regulatory documentation. A summary of key molecular properties is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₄O₆ | [2][4] |
| Molecular Weight | 314.29 g/mol | [2] |
| Exact Mass | 314.0790 Da | [7] |
| SMILES | COC1=CC(=C2C(=C1)OC(=C(C2=O)OC)C3=CC=C(C=C3)O)O | [2][7] |
| InChIKey | BJBUTJQYZDYRMJ-UHFFFAOYSA-N | [2][7] |
Table 1: Key Molecular Identifiers and Properties of this compound.
Structural Representation
The core structure of this compound is a flavonoid skeleton consisting of two phenyl rings (A and B) and a heterocyclic C ring containing oxygen. The specific substitution pattern—hydroxyl groups at positions 5 and 4', and methoxy groups at positions 3 and 7—defines its chemical identity and reactivity.
Figure 1: Molecular Structure of this compound. A diagram illustrating the numbering of the flavonoid backbone and the positions of key functional groups.
Spectroscopic and Spectrometric Characterization
The structural elucidation of this compound relies on a suite of analytical techniques. Each method provides a unique piece of the structural puzzle, and together they offer definitive proof of identity.
Figure 2: Analytical Workflow. A flowchart of the comprehensive characterization process for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. Spectroscopic data for this compound have been reported in the literature, providing a reference for its characterization.[8]
¹H NMR (Proton NMR): This technique identifies the number and type of hydrogen atoms. For this compound, the ¹H NMR spectrum will exhibit characteristic signals for the aromatic protons on the A and B rings, the methoxy group protons, and the hydroxyl protons. The chemical shifts (δ) and coupling constants (J) are diagnostic of the substitution pattern.
-
A-Ring Protons: The protons at C-6 and C-8 will appear as distinct doublets in the aromatic region (typically δ 6.0-6.5 ppm) with a small coupling constant characteristic of meta-coupling.
-
B-Ring Protons: The protons of the 4'-hydroxyphenyl group will appear as two doublets, characteristic of an AA'BB' system, in the aromatic region (typically δ 6.8-8.0 ppm).
-
Methoxy Protons: Two sharp singlets, each integrating to three protons, will be observed for the two methoxy groups at C-3 and C-7 (typically δ 3.8-4.0 ppm).
-
Hydroxyl Protons: The signals for the -OH groups at C-5 and C-4' can be broad and their chemical shift is highly dependent on the solvent and concentration. The C-5 hydroxyl proton is often chelated to the C-4 carbonyl, shifting it significantly downfield (δ > 12 ppm).
¹³C NMR (Carbon NMR): This provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal.
-
Carbonyl Carbon: A characteristic signal for the C-4 ketone will be observed far downfield (typically δ > 175 ppm).
-
Aromatic and Olefinic Carbons: Signals for the carbons of the A, B, and C rings will appear in the δ 90-165 ppm range. The specific shifts are highly informative for confirming the substitution pattern.
-
Methoxy Carbons: The carbons of the two methoxy groups will appear upfield (typically δ 55-60 ppm).
2D NMR Techniques (COSY, HSQC, HMBC): These experiments are crucial for assembling the final structure by establishing correlations between protons (COSY) and between protons and carbons (HSQC, HMBC), confirming the connectivity of the molecular fragments.
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and valuable information about the molecular formula and structure through fragmentation analysis. It is a highly sensitive technique essential for confirming identity and for metabolic studies.
The molecular ion peak [M+H]⁺ or [M-H]⁻ in a high-resolution mass spectrum (HRMS) will confirm the elemental composition of C₁₇H₁₄O₆. For this compound, the expected monoisotopic mass is 314.0790 Da.[7]
The fragmentation pattern is key to structural confirmation. Flavonoids undergo characteristic fragmentation pathways, primarily retro-Diels-Alder (RDA) reactions, which cleave the C-ring.[9] The loss of small neutral molecules like CO, H₂O, and methyl radicals (•CH₃) from the methoxy groups is also diagnostic.[9] Analysis of these fragment ions allows for the localization of substituents on the A and B rings.
Infrared (IR) Spectroscopy
IR spectroscopy measures the vibrations of bonds within a molecule. It is an excellent tool for identifying the presence of specific functional groups. The IR spectrum of this compound is expected to show characteristic absorption bands.
-
O-H Stretch: A broad band around 3200-3500 cm⁻¹ corresponding to the hydroxyl groups.
-
C-H Stretch: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxy groups appear just below 3000 cm⁻¹.
-
C=O Stretch: A strong, sharp absorption band around 1650-1660 cm⁻¹ is characteristic of the conjugated ketone in the C-ring.
-
C=C Stretch: Aromatic ring C=C stretching vibrations will appear in the 1450-1610 cm⁻¹ region.
-
C-O Stretch: Bands corresponding to the ether (C-O-C) and phenol (Ar-O-H) C-O stretching will be present in the 1000-1300 cm⁻¹ region.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The conjugated system of the flavonoid core gives rise to characteristic UV-Vis absorption spectra. For this compound, two major absorption maxima are observed at approximately 267 and 350 nm.[4] These bands correspond to the electronic transitions within the benzoyl system (Band II) and the cinnamoyl system (Band I), respectively. The exact position of these bands can be influenced by the solvent and the substitution pattern on the rings.
Physicochemical Characterization
Beyond spectroscopic identity, understanding the physicochemical properties of this compound is vital for its application in drug development and biological assays.
| Property | Value / Observation | Source |
| Appearance | Yellow powder | [8] |
| Melting Point | Not reported. The parent compound, Kaempferol, melts at 277 °C. | [1] |
| Solubility | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate. | [4] |
| UV λmax | 267, 350 nm | [4] |
Table 2: Physicochemical Properties of this compound.
Experimental Protocols
The following section provides standardized, step-by-step methodologies for the characterization of this compound. These protocols are designed to be self-validating, ensuring accuracy and reproducibility.
Protocol: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve ~5-10 mg of purified this compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for flavonoids as it solubilizes them well and allows for the observation of exchangeable hydroxyl protons.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal resolution.
-
Tune and shim the instrument to the specific sample and solvent.
-
Acquire a standard ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Acquire a ¹³C spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).
-
Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., DMSO-d₆ at δH 2.50 ppm and δC 39.52 ppm).
-
Integrate the ¹H signals to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants in the ¹H spectrum.
-
-
Advanced Analysis (if required):
-
Acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) to confirm proton-proton and proton-carbon connectivities, especially if dealing with an unknown or verifying a new synthesis route.
-
Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of ~1 mg/mL. Perform serial dilutions to a working concentration of ~1-10 µg/mL in the mobile phase.
-
Instrumentation (LC):
-
Use a High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Employ a C18 reversed-phase column for separation.
-
Use a gradient elution method, typically with water (A) and acetonitrile or methanol (B), both containing a small amount of acid (e.g., 0.1% formic acid) to improve peak shape and ionization.
-
-
Instrumentation (MS):
-
Couple the LC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Use an electrospray ionization (ESI) source, operating in both positive and negative ion modes to gather comprehensive data.
-
Acquire full-scan MS data to identify the molecular ion.
-
Perform tandem MS (MS/MS) experiments on the molecular ion peak to obtain fragmentation data for structural confirmation.
-
-
Data Analysis:
-
Extract the chromatogram and identify the peak corresponding to this compound.
-
Determine the accurate mass of the molecular ion from the full-scan spectrum and use it to calculate the elemental formula.
-
Analyze the MS/MS spectrum, identifying key fragment ions and neutral losses, and compare them to the known fragmentation patterns of flavonoids.[9]
-
Protocol: FT-IR Spectroscopy
-
Sample Preparation:
-
Solid State (KBr Pellet): Mix ~1-2 mg of dry this compound with ~100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine, homogenous powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid this compound powder directly onto the ATR crystal. This method requires minimal sample preparation.
-
-
Data Acquisition:
-
Place the sample (KBr pellet or on the ATR crystal) in the spectrometer.
-
Acquire a background spectrum of the empty sample holder (or clean ATR crystal).
-
Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 32-64) to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Perform baseline correction and normalization.
-
Identify the wavenumbers of the major absorption bands and assign them to the corresponding functional group vibrations based on established correlation tables.
-
Conclusion
The comprehensive characterization of this compound is a critical endeavor that underpins its exploration as a valuable natural product in biomedical research. This guide has outlined the essential molecular features of this compound and provided a detailed, multi-faceted approach to its analytical characterization. By integrating data from NMR, MS, IR, and UV-Vis spectroscopy, researchers can achieve unambiguous structural confirmation and purity assessment. The detailed protocols herein are designed to serve as a practical and authoritative resource, promoting standardized, high-quality research and facilitating the translation of this compound's therapeutic potential from the laboratory to clinical applications.
References
- 1. Kaempferol | C15H10O6 | CID 5280863 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Kumatakenin - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. caymanchem.com [caymanchem.com]
- 5. Kumatakenin | Apoptosis | Anti-infection | TargetMol [targetmol.com]
- 6. Kaempferol 7,4'-dimethyl ether 3-O-sulfate | C17H14O9S | CID 44259575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | C17H14O6 | CID 5318869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Kaempferol-3,4'-o-dimethylether | C17H14O7 | CID 129825756 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
Biosynthesis pathway of Kumatakenin in plants
An In-Depth Technical Guide to the Biosynthesis of Kumatakenin in Plants
For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Abstract
Kumatakenin (5,4'-dihydroxy-7-methoxyflavone) is a plant-derived O-methylated flavone with significant pharmacological potential, including noted anticancer activities[1][2]. Found in plants such as cloves (Syzygium aromaticum), its biosynthesis is a specialized branch of the well-conserved flavonoid pathway[2]. This guide provides a comprehensive technical overview of the complete biosynthetic route to kumatakenin, from foundational primary metabolites to the final, specific methylation event. We will dissect the enzymatic steps, explore the regulatory networks governing its production, and present detailed experimental methodologies for pathway elucidation and characterization. This document is intended to serve as an authoritative resource for researchers aiming to understand, engineer, and harness this valuable natural product.
Introduction: Kumatakenin, A Pharmacologically Relevant Flavonoid
Flavonoids are a vast class of plant secondary metabolites built upon a C6-C3-C6 carbon skeleton[3][4]. Their structural diversity, arising from hydroxylation, glycosylation, and methylation, gives rise to a wide array of biological functions, from pigmentation and UV protection in plants to significant health benefits for humans[5][6].
Kumatakenin belongs to the flavone subclass and is distinguished by a methoxy group at the C7 position of the A-ring. This O-methylation is a critical "tailoring" step that can significantly alter a flavonoid's physicochemical properties, such as its metabolic stability and membrane transport efficiency, thereby enhancing its bioactivity[7][8][9]. Recent studies have highlighted kumatakenin's ability to induce apoptosis in cancer cells and modulate the activity of tumor-associated macrophages, positioning it as a promising candidate for further oncological research[1][2]. Understanding its biosynthesis is the first step toward optimizing its production through metabolic engineering or synthetic biology platforms.
Section 1: The General Phenylpropanoid Pathway - Laying the Foundation
The journey to kumatakenin begins not in the flavonoid pathway itself, but in the general phenylpropanoid pathway, which provides the essential C6-C3 "B-ring and C-ring bridge" precursor. This foundational pathway converts the amino acid L-phenylalanine into 4-coumaroyl-CoA.
-
Phenylalanine Ammonia-Lyase (PAL): The pathway is initiated by PAL, a rate-limiting enzyme that deaminates L-phenylalanine to form cinnamic acid[10][11].
-
Cinnamate 4-Hydroxylase (C4H): This cytochrome P450 enzyme hydroxylates cinnamic acid at the 4-position to produce 4-coumaric acid (p-coumaric acid)[11].
-
4-Coumarate:CoA Ligase (4CL): The final step is the activation of 4-coumaric acid by 4CL, which ligates it to a Coenzyme A molecule, yielding the high-energy thioester, 4-coumaroyl-CoA[11][12]. This molecule stands at a critical metabolic fork, ready to be directed towards flavonoids, lignins, or other phenylpropanoids.
Section 2: Entry into the Flavonoid Core Pathway
With 4-coumaroyl-CoA and a C2 unit extender (malonyl-CoA, derived from acetyl-CoA) available, the pathway commits to flavonoid synthesis.
-
Chalcone Synthase (CHS): CHS is the gatekeeper enzyme of the flavonoid pathway[5][13]. It catalyzes the sequential condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA. This reaction forms a polyketide intermediate that cyclizes to produce the first flavonoid, a yellow-pigmented chalcone known as 4,2′,4′,6′-tetrahydroxychalcone, or naringenin chalcone[3][14][15][16]. CHS is a pivotal point for regulation and a member of the type III polyketide synthase superfamily[15][16].
-
Chalcone Isomerase (CHI): Naringenin chalcone is structurally unstable and is rapidly and stereospecifically isomerized by Chalcone Isomerase (CHI)[17]. CHI catalyzes an intramolecular cyclization reaction that closes the C-ring, converting the open-chain chalcone into the tricyclic (2S)-flavanone known as naringenin[15][18][19][20]. Naringenin is a colorless, crucial intermediate that serves as the precursor for numerous flavonoid classes, including flavones, flavonols, and anthocyanins[17][21].
Section 3: Branching to Flavones - The Genesis of the Apigenin Scaffold
From the central flavanone intermediate naringenin, the pathway branches. To produce kumatakenin, the cell must first synthesize its direct flavone precursor, apigenin.
-
Flavone Synthase (FNS): This enzyme introduces a critical double bond between the C2 and C3 positions of the C-ring in naringenin, converting it directly into the flavone apigenin (5,7,4'-trihydroxyflavone)[3][10]. There are two main types of FNS enzymes found in plants: FNSI, a soluble 2-oxoglutarate-dependent dioxygenase, and FNSII, a cytochrome P450-dependent monooxygenase[3]. The presence and type of FNS are key determinants of whether a plant accumulates flavones.
This step is a critical branch point. Alternatively, naringenin can be acted upon by Flavanone 3-Hydroxylase (F3H) to produce dihydrokaempferol, shunting flux towards the synthesis of flavonols (like kaempferol) and anthocyanins, thereby competing with flavone production[11][22][23].
Section 4: The Final Tailoring Step - O-Methylation to Kumatakenin
The final step in the biosynthesis is the specific methylation that defines kumatakenin.
-
Flavonoid O-Methyltransferase (OMT): A regioselective O-methyltransferase (OMT) catalyzes the transfer of a methyl group from the universal methyl donor, S-adenosyl-L-methionine (SAM), to the hydroxyl group at the C7 position of apigenin[7][24]. This reaction yields 5,4'-dihydroxy-7-methoxyflavone (kumatakenin) and S-adenosyl-L-homocysteine. Plant OMTs exhibit remarkable substrate specificity and regioselectivity, ensuring that the correct hydroxyl group on the complex flavonoid scaffold is methylated[7][25]. The specific enzyme responsible for this transformation in cloves or other kumatakenin-producing plants would be classified as a Flavonoid 7-O-methyltransferase.
Section 5: Regulation of the Biosynthesis Pathway
The production of kumatakenin is not constitutive but is tightly regulated at the transcriptional level, allowing the plant to control flavonoid production in response to developmental cues and environmental stimuli[6][26].
The expression of flavonoid biosynthesis genes, including CHS, CHI, and FNS, is largely controlled by a conserved transcriptional complex known as the MBW complex[3][12]. This complex consists of three types of transcription factors:
-
R2R3-MYB proteins: These are the primary determinants of which branch of the pathway is activated[3][11]. Specific MYB activators are known to upregulate genes for flavonol or anthocyanin synthesis, while others may control flavone production[6].
-
basic Helix-Loop-Helix (bHLH) proteins: These act as co-factors with MYB proteins[12].
-
WD40 repeat proteins: These proteins serve as a scaffold to stabilize the interaction between the MYB and bHLH components, forming the functional MBW activation complex[3][11].
Environmental factors such as UV light, cold stress, and pathogen attack can induce the expression of these regulatory proteins, leading to an increased flux through the pathway and accumulation of protective flavonoids like kumatakenin[5][23][27].
Section 6: Experimental Methodologies for Pathway Elucidation
Validating and characterizing the kumatakenin biosynthetic pathway requires a multi-faceted approach combining molecular biology, biochemistry, and analytical chemistry.
Protocol 1: Heterologous Expression and In Vitro Assay of a Candidate OMT
Objective: To confirm the function of a candidate OMT gene in converting apigenin to kumatakenin.
Causality: This protocol validates the final, crucial step of the pathway. By expressing the candidate enzyme in a system devoid of other plant enzymes (like E. coli) and providing the specific substrate, we can definitively link the gene to its catalytic function.
Methodology:
-
Gene Cloning: Isolate total RNA from a kumatakenin-producing plant tissue. Synthesize cDNA and amplify the full-length coding sequence of the candidate OMT gene via PCR. Clone the PCR product into a suitable bacterial expression vector (e.g., pET-28a with a His-tag).
-
Protein Expression: Transform the expression vector into a competent E. coli strain (e.g., BL21(DE3)). Grow the culture to an OD₆₀₀ of 0.6-0.8 and induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside).
-
Protein Purification: Harvest the cells by centrifugation. Lyse the cells (e.g., via sonication) and purify the His-tagged OMT protein from the soluble fraction using nickel-affinity chromatography (Ni-NTA). Confirm purity and size via SDS-PAGE.
-
Enzyme Assay:
-
Prepare a reaction mixture containing:
-
100 mM reaction buffer (e.g., potassium phosphate, pH 7.5)
-
50-100 µM Apigenin (substrate)
-
200 µM S-adenosyl-L-methionine (SAM) (methyl donor)
-
1-5 µg of purified recombinant OMT protein
-
-
Incubate at 30°C for 1-2 hours.
-
Include negative controls: one without enzyme and one without SAM.
-
-
Product Analysis: Stop the reaction by adding an equal volume of methanol or ethyl acetate. Centrifuge to pellet the protein. Analyze the supernatant using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Compare the retention time and mass spectrum of the product to an authentic kumatakenin standard.
Protocol 2: Gene Expression Analysis via qRT-PCR
Objective: To correlate the expression of biosynthetic genes with kumatakenin accumulation.
Causality: This method tests the hypothesis that the genes identified as part of the pathway are transcriptionally active in tissues where the final product accumulates. Coordinated expression of the entire pathway provides strong evidence for its physiological relevance.
Methodology:
-
Tissue Collection: Harvest different tissues from the plant (e.g., young leaves, old leaves, flowers, roots) and flash-freeze in liquid nitrogen.
-
RNA Extraction and cDNA Synthesis: Extract high-quality total RNA from each tissue. Treat with DNase I to remove genomic DNA contamination. Synthesize first-strand cDNA using a reverse transcriptase kit.
-
Primer Design: Design specific primer pairs for each target gene (PAL, CHS, CHI, FNS, OMT) and a stable reference gene (e.g., Actin or Ubiquitin).
-
Quantitative Real-Time PCR (qRT-PCR):
-
Prepare a reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green master mix.
-
Run the reaction on a qRT-PCR instrument.
-
Use the 2^(-ΔΔCt) method to calculate the relative expression level of each target gene in different tissues, normalized to the reference gene.
-
-
Metabolite Correlation: For the same tissues, perform a metabolite extraction and quantify kumatakenin levels using HPLC. Correlate the gene expression profiles with the metabolite accumulation pattern.
Section 7: Data Summary & Visualization
Data Presentation
Table 1: Key Enzymes in the Kumatakenin Biosynthesis Pathway
| Enzyme Name | Abbreviation | Enzyme Class | Substrate(s) | Product |
| Phenylalanine Ammonia-Lyase | PAL | Lyase | L-Phenylalanine | Cinnamic acid |
| Cinnamate 4-Hydroxylase | C4H | Oxidoreductase | Cinnamic acid | 4-Coumaric acid |
| 4-Coumarate:CoA Ligase | 4CL | Ligase | 4-Coumaric acid, CoA | 4-Coumaroyl-CoA |
| Chalcone Synthase | CHS | Transferase | 4-Coumaroyl-CoA, 3x Malonyl-CoA | Naringenin Chalcone |
| Chalcone Isomerase | CHI | Isomerase | Naringenin Chalcone | (2S)-Naringenin |
| Flavone Synthase | FNS | Oxidoreductase | (2S)-Naringenin | Apigenin |
| Flavonoid 7-O-Methyltransferase | FOMT | Transferase | Apigenin, SAM | Kumatakenin |
Pathway and Workflow Diagrams
Caption: The complete biosynthetic pathway of Kumatakenin from L-Phenylalanine.
Caption: Workflow for functional characterization of a candidate O-methyltransferase.
Conclusion and Future Directions
The biosynthesis of kumatakenin is a highly regulated, multi-step process that leverages the general plant phenylpropanoid pathway before diverting intermediates through specific flavone synthesis and O-methylation steps. The key enzymes—CHS, CHI, FNS, and a 7-O-methyltransferase—represent critical control points and are primary targets for metabolic engineering. While the general pathway is well-understood, the specific OMT responsible for the final step in many plant species remains to be characterized. Future research should focus on identifying and characterizing these specific "tailoring" enzymes. Such efforts, combined with the optimization of precursor supply and the expression of regulatory transcription factors, will pave the way for the high-level production of kumatakenin in microbial or plant-based bio-factories, unlocking the full therapeutic potential of this valuable natural product.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of Kumatakenin Isolated From Cloves on the Apoptosis of Cancer Cells and the Alternative Activation of Tumor-Associated Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chalcone synthase and its functions in plant resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. Biochemical Characterization of a Flavonoid O-methyltransferase from Perilla Leaves and Its Application in 7-Methoxyflavonoid Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Engineering of flavonoid 3'-O-methyltransferase for improved biosynthesis of chrysoeriol in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Characterization of a Flavonoid 3’/5’/7-O-Methyltransferase from Citrus reticulata and Evaluation of the In Vitro Cytotoxicity of Its Methylated Products - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biosynthesis and Regulatory Mechanisms of Plant Flavonoids: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Unlocking the potential of flavonoid biosynthesis through integrated metabolic engineering [frontiersin.org]
- 12. Frontiers | Designing plant flavonoids: harnessing transcriptional regulation and enzyme variation to enhance yield and diversity [frontiersin.org]
- 13. mdpi.com [mdpi.com]
- 14. Structure of chalcone synthase and the molecular basis of plant polyketide biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Molecular and Biochemical Analysis of Chalcone Synthase from Freesia hybrid in Flavonoid Biosynthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structural and Interactional Analysis of the Flavonoid Pathway Proteins: Chalcone Synthase, Chalcone Isomerase and Chalcone Isomerase-like Protein [mdpi.com]
- 17. The Flavonoid Biosynthetic Enzyme Chalcone Isomerase Modulates Terpenoid Production in Glandular Trichomes of Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
- 20. Identification of Chalcone Isomerase Family Genes and Roles of CnCHI4 in Flavonoid Metabolism in Camellia nitidissima - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Biosynthesis and engineering of kaempferol in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Frontiers | Flavanone-3-Hydroxylase Plays an Important Role in the Biosynthesis of Spruce Phenolic Defenses Against Bark Beetles and Their Fungal Associates [frontiersin.org]
- 23. mdpi.com [mdpi.com]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. researchgate.net [researchgate.net]
- 27. Flavanone-3-Hydroxylase Plays an Important Role in the Biosynthesis of Spruce Phenolic Defenses Against Bark Beetles and Their Fungal Associates - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Biological Activity Screening of Jaranol
Executive Summary
Jaranol, a naturally occurring O-methylated flavonol also known as Kumatakenin, represents a compelling candidate for drug discovery and development.[1][2] As a member of the flavonoid class, it is structurally poised to exhibit a range of pharmacological activities, a premise supported by the broad therapeutic potential of similar compounds.[3][4][5][6] This guide outlines a tiered, logic-driven strategy for the comprehensive biological activity screening of this compound. Moving beyond a simple recitation of protocols, we delve into the causality behind experimental choices, emphasizing the establishment of self-validating systems to ensure data integrity. The framework presented herein begins with broad-spectrum primary assays to identify key areas of bioactivity—specifically antioxidant, antiproliferative, antimicrobial, and anti-inflammatory potential. Positive "hits" from this initial phase are then interrogated with greater specificity in a secondary tier of mechanistic assays designed to elucidate the underlying molecular pathways. This document is intended for researchers, scientists, and drug development professionals, providing both the strategic framework and the detailed, field-proven protocols necessary to rigorously evaluate the therapeutic potential of this compound.
Introduction to this compound: An O-Methylated Flavonol of Interest
This compound (5-hydroxy-2-(4-hydroxyphenyl)-3,7-dimethoxychromen-4-one) is a flavonoid found in various medicinal plants, including Astragalus membranaceus.[2][7] Its core structure is a derivative of kaempferol, featuring methylation at the 3 and 7 hydroxyl positions.[1] This structural modification is significant; methylation can increase the metabolic stability and bioavailability of flavonoids, potentially enhancing their efficacy in biological systems compared to their hydroxylated analogs.[8]
The rationale for screening this compound is grounded in the extensive pharmacological activities attributed to the flavonoid class, which include potent antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[6][9][10][11] A recent study has already provided a specific lead, demonstrating that this compound may alleviate cognitive impairment in diabetic mice by modulating the PI3K/AKT signaling pathway, a critical regulator of cell survival and apoptosis.[12] This finding provides a compelling, hypothesis-driven starting point for a more extensive investigation into its therapeutic capabilities.
Chemical Structure of this compound:
-
Molecular Formula: C₁₇H₁₄O₆[1]
-
Molecular Weight: 314.29 g/mol [7]
-
IUPAC Name: 5-hydroxy-2-(4-hydroxyphenyl)-3,7-dimethoxy-4H-chromen-4-one[2]
A Tiered Strategy for Bioactivity Screening
To screen this compound efficiently and logically, we propose a two-tiered approach. This strategy prioritizes resources by using high-throughput, cost-effective assays in Tier 1 to cast a wide net for potential activities. Positive results are then advanced to more complex, resource-intensive mechanistic studies in Tier 2. This ensures that efforts are focused on the most promising therapeutic avenues.
Caption: Tiered workflow for this compound biological activity screening.
Tier 1: Primary Screening Protocols
The objective of Tier 1 is to rapidly identify the primary pharmacological characteristics of this compound using validated, high-throughput assays. Each protocol includes essential controls to ensure the trustworthiness of the data.
Antioxidant Activity Profiling: DPPH Radical Scavenging Assay
Rationale: Flavonoids are well-known antioxidants.[13] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and reliable method to assess the free radical scavenging ability of a compound.[14] The stable DPPH radical has a deep violet color, which is reduced to a pale yellow in the presence of an antioxidant that can donate a hydrogen atom.
Experimental Protocol:
-
Preparation: Prepare a stock solution of this compound in methanol or DMSO. Prepare a working solution of DPPH in methanol (e.g., 0.1 mM).
-
Reaction Setup: In a 96-well plate, add 100 µL of various concentrations of this compound (e.g., 1 to 200 µg/mL).
-
Controls:
-
Positive Control: Ascorbic acid or Trolox at the same concentrations.[14]
-
Negative Control: Methanol/DMSO (vehicle) instead of this compound.
-
Blank: Methanol/DMSO without DPPH.
-
-
Initiation: Add 100 µL of the DPPH working solution to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[15]
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Analysis: Determine the IC₅₀ value (the concentration of this compound required to scavenge 50% of DPPH radicals).
Hypothetical Data Summary:
| Compound | IC₅₀ (µg/mL) |
| This compound | 15.5 ± 1.2 |
| Ascorbic Acid (Control) | 8.1 ± 0.5[14] |
Antiproliferative Activity: MTT Assay
Rationale: Many flavonoids exhibit anticancer properties by inhibiting the proliferation of cancer cells.[5][8] The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT into a purple formazan product.
Experimental Protocol:
-
Cell Culture: Seed cancer cells (e.g., HepG2 liver cancer, MCF-7 breast cancer) into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[8]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 1 to 100 µM) for 48-72 hours.
-
Controls:
-
Positive Control: A known cytotoxic drug (e.g., Doxorubicin).
-
Vehicle Control: Cells treated with the highest concentration of the solvent (e.g., DMSO) used for this compound.
-
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
References
- 1. This compound | C17H14O6 | CID 5318869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Kumatakenin - Wikipedia [en.wikipedia.org]
- 3. Anti-Inflammatory Actions of Plant-Derived Compounds and Prevention of Chronic Diseases: From Molecular Mechanisms to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. medkoo.com [medkoo.com]
- 8. ANTICANCER ACTIVITY OF 5, 7-DIMETHOXYFLAVONE AGAINST LIVER CANCER CELL LINE HEPG2 INVOLVES APOPTOSIS, ROS GENERATION AND CELL CYCLE ARREST - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer Potential of Flavonoids: An Overview with an Emphasis on Tangeretin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Kaempferol: Antimicrobial Properties, Sources, Clinical, and Traditional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus [mdpi.com]
- 12. This compound alleviates cognitive impairment in db/db mice through the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. plantsjournal.com [plantsjournal.com]
- 15. ijpsonline.com [ijpsonline.com]
The Discovery of Jaranol (Kaempferol 3,7-dimethyl ether): A Technical Guide to its Historical Isolation and Characterization
Abstract: This technical guide provides a comprehensive overview of the discovery of Jaranol, a methylated flavonol also known as Kumatakenin. It details the initial isolation from Alpinia japonica in 1937, the classical methodologies employed for its characterization, and the foundational knowledge that paved the way for modern research into its diverse biological activities. This document is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development, offering insights into the historical context and technical execution of flavonoid discovery in the pre-spectroscopic era.
Introduction: The Flavonoid Landscape and the Emergence of this compound
Flavonoids represent a vast and structurally diverse class of plant secondary metabolites, renowned for their wide spectrum of biological activities. Within this class, the O-methylated flavonols are a significant subgroup, often exhibiting enhanced bioavailability and metabolic stability compared to their hydroxylated parent compounds. This compound, chemically identified as Kaempferol 3,7-dimethyl ether (5,4'-dihydroxy-3,7-dimethoxyflavone), is a prime example of such a molecule. Its discovery was a notable event in the field of phytochemistry, contributing to the growing understanding of natural product diversity.
The journey of this compound's discovery is a lesson in classical phytochemical investigation, relying on meticulous extraction, purification, and chemical degradation techniques to elucidate its structure. This guide will reconstruct this historical process, providing both the narrative of the discovery and the technical details of the methodologies employed.
The Seminal Discovery: Unveiling "Kumatakenin"
The first report of what is now known as this compound was published in 1937 by Japanese chemists Yushiro Kimura and Morio Hoshi. In their paper, "On the Constituents of Alpinia japonica Miq. (IV. Communication)," published in the Journal of the Pharmaceutical Society of Japan (Yakugaku Zasshi), they detailed the isolation of a new flavonol.[1]
They named the compound Kumatakenin , a name derived from "Kumatakeran," the Japanese name for the plant from which it was isolated, Alpinia japonica (Thunb.) Miq. This discovery was part of a broader investigation into the chemical constituents of this plant, which was known in traditional medicine.
The Source Material: Alpinia japonica (Thunb.) Miq.
Alpinia japonica, a member of the Zingiberaceae (ginger) family, has a history of use in East Asian traditional medicine. The choice to investigate this plant was likely driven by its ethnopharmacological background, a common starting point for natural product discovery. The rhizome of A. japonica was the primary plant material used for the isolation of Kumatakenin.[2][3]
The Historical Workflow: Isolation and Characterization in 1937
The methodologies available to Kimura and Hoshi in the 1930s were starkly different from the chromatographic and spectroscopic techniques that are standard today. The process was a testament to the rigor of classical organic chemistry.
Extraction and Isolation Protocol (Reconstructed)
While the original paper is not widely accessible, based on standard phytochemical practices of the era, the isolation of Kumatakenin would have followed a multi-step process involving solvent extraction and selective precipitation/crystallization.
Step 1: Initial Extraction
-
Dried and powdered rhizomes of Alpinia japonica would be subjected to exhaustive extraction with a solvent such as methanol or ethanol to isolate a wide range of organic compounds.
Step 2: Solvent Partitioning
-
The crude extract would then be partitioned between immiscible solvents of varying polarity (e.g., water and diethyl ether or chloroform) to separate compounds based on their solubility. Flavonoids like Kumatakenin, being moderately polar, would typically partition into the organic phase.
Step 3: Lead Acetate Precipitation (A Common Technique of the Era)
-
A common method for purifying flavonoids and other phenolic compounds at the time was precipitation with lead acetate. The organic extract would be treated with a lead acetate solution, which forms insoluble lead salts with phenolic hydroxyl groups. This precipitate would be collected by filtration.
Step 4: Regeneration of the Flavonoid
-
The collected lead salt would be suspended in a solvent (e.g., ethanol) and treated with hydrogen sulfide (H₂S) gas. This would precipitate lead sulfide (PbS), leaving the free flavonoid in solution.
Step 5: Crystallization
-
The filtrate, now free of the lead salt, would be concentrated. Through repeated crystallization from suitable solvents (e.g., ethanol, acetone, or mixtures with water), a pure crystalline solid of Kumatakenin would be obtained. The purity would be assessed by measuring a sharp, constant melting point.
Structure Elucidation: A Chemical Puzzle
Without access to NMR or Mass Spectrometry, the structural determination of Kumatakenin was a deductive process based on chemical reactions and the analysis of the resulting products.
Key Steps in Pre-Spectroscopic Structure Elucidation:
-
Melting Point and Elemental Analysis: A sharp melting point would indicate the purity of the isolated compound. Elemental analysis would provide the empirical formula (C₁₇H₁₄O₆).
-
Colorimetric Tests: Flavonoids give characteristic color reactions with specific reagents (e.g., Shinoda test with magnesium and HCl, ferric chloride test for phenols), which would have placed Kumatakenin in the flavonol class.
-
Formation of Derivatives: The presence of hydroxyl groups would be confirmed by forming acetyl or methyl derivatives. The number of such groups could be inferred from the change in molecular weight.
-
Alkaline Degradation: This was a crucial and destructive technique. By heating the flavonoid with strong alkali (e.g., potassium hydroxide), the molecule would be broken down into smaller, more easily identifiable aromatic fragments. For a flavonol like Kumatakenin, this would be expected to yield two main fragments: one derived from the A-ring and one from the B-ring.
-
The B-ring fragment would likely have been p-hydroxybenzoic acid.
-
The A-ring fragment would have been a substituted phloroglucinol derivative.
-
-
Zeisel Methoxy Determination: To determine the number and position of methoxy groups, the compound would be heated with hydriodic acid (HI). This cleaves the ether linkages, forming methyl iodide (CH₃I), which can be quantitatively trapped and measured. This would have revealed the presence of two methoxy groups in Kumatakenin.
-
Comparative Analysis: The properties and degradation products of Kumatakenin would be compared to those of known flavonols, particularly Kaempferol, to establish the core skeleton and the relative positions of the substituents.
Through this painstaking work, Kimura and Hoshi were able to deduce the structure of Kumatakenin as 5,4'-dihydroxy-3,7-dimethoxyflavone.
Physicochemical Properties of this compound (Kumatakenin)
The initial characterization of this compound would have focused on its fundamental physical and chemical properties. Modern analysis has refined these values.
| Property | Value | Source |
| Chemical Formula | C₁₇H₁₄O₆ | PubChem[4] |
| Molar Mass | 314.29 g/mol | PubChem[4] |
| Appearance | Yellow Powder/Crystals | Various Suppliers |
| CAS Number | 3301-49-3 | PubChem[4] |
| Synonyms | Kumatakenin, Kaempferol 3,7-dimethyl ether, 3,7-Di-O-methyl kaempferol | PubChem[4] |
The Modern Perspective and Subsequent Research
The discovery of this compound laid the groundwork for future investigations. While initially just a newly identified natural product, subsequent research has revealed a range of significant biological activities, validating the importance of this early phytochemical work. It has since been isolated from numerous other plant species, including cloves (Syzygium aromaticum), Astragalus membranaceus, and various species of licorice (Glycyrrhiza).[5][6]
Modern research has demonstrated that this compound possesses:
-
Anticancer properties: It has been shown to induce apoptosis in ovarian cancer cells.[7]
-
Anti-inflammatory effects.
-
Antioxidant activity.
-
Antibacterial properties.
These modern findings highlight the enduring legacy of the initial discovery by Kimura and Hoshi. Their work, using the tools available to them, provided the chemical entity that is now a subject of intense pharmacological investigation.
Logical Workflow and Conclusion
The discovery of this compound followed a logical progression characteristic of natural product chemistry, a workflow that remains conceptually similar today, albeit with vastly more powerful tools.
Caption: Workflow of this compound's discovery and subsequent research.
This guide has illuminated the historical discovery of this compound (Kumatakenin). The work of Kimura and Hoshi, employing the classical techniques of their time, successfully isolated and characterized this important methylated flavonol. Their foundational research provided the molecule that is now recognized for its significant therapeutic potential, demonstrating the enduring value of exploring the chemical diversity of the natural world.
References
- 1. scispace.com [scispace.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | C17H14O6 | CID 5318869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Kumatakenin - Wikipedia [en.wikipedia.org]
- 6. Analytical techniques used in phytochemistry- a comprehensive review [wisdomlib.org]
- 7. arcjournals.org [arcjournals.org]
An In-Depth Technical Guide to the In Vitro Antioxidant Activity of Jaranol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Jaranol, a Flavonoid of Therapeutic Interest
This compound, also known as Kumatakenin or Kaempferol 3,7-dimethyl ether, is an O-methylated flavonol with the chemical formula C₁₇H₁₄O₆.[1][2] As a member of the flavonoid family, a large group of polyphenolic compounds found in plants, this compound has attracted scientific interest for its potential biological activities.[3] Flavonoids are secondary metabolites known to exhibit a range of health-promoting effects, including antioxidant, anti-inflammatory, antibacterial, and antifungal properties.[4][5] this compound has been identified in various plants, including Astragalus membranaceus, and has been investigated for its diverse biological activities.[1][6]
This technical guide provides a comprehensive framework for the in vitro evaluation of this compound's antioxidant activity. It is designed for researchers and drug development professionals, offering not just procedural steps but also the underlying scientific principles and rationale for experimental design. We will delve into the structural basis of flavonoid antioxidant capacity and present detailed, validated protocols for the most common and robust in vitro assays.
The Chemical Rationale: Understanding this compound's Antioxidant Potential through its Structure
The antioxidant activity of flavonoids is intrinsically linked to their chemical structure.[7][8] Several structural features are considered critical for potent radical scavenging, and by examining the structure of this compound, we can hypothesize its potential efficacy.[9]
Key structural determinants for flavonoid antioxidant activity include:
-
The presence of hydroxyl (-OH) groups: These groups can donate a hydrogen atom to a free radical, thereby neutralizing it. The number and position of hydroxyl groups are crucial.[8]
-
The B-ring catechol group: An ortho-dihydroxy (catechol) structure on the B-ring is a significant contributor to high antioxidant activity due to its ability to form a stable quinone upon radical scavenging.[10]
-
The C2-C3 double bond in the C-ring: This double bond, in conjunction with a 4-oxo (keto) group, allows for electron delocalization across the flavonoid skeleton, which stabilizes the flavonoid radical formed after hydrogen donation.[11]
-
The 3-hydroxyl and 5-hydroxyl groups: These groups also contribute to the overall antioxidant capacity.[9]
This compound is a flavonol, meaning it possesses the C2-C3 double bond and the 4-oxo group. However, it is an O-methylated derivative, with methoxy (-OCH₃) groups at positions 3 and 7. While methylation can affect bioavailability, it generally diminishes the direct hydrogen-donating antioxidant activity compared to the corresponding hydroxylated flavonoid.[7] Therefore, while this compound possesses the core flavonol structure associated with antioxidant potential, its activity is likely modulated by the methylation pattern. The primary mechanism of action for flavonoids as antioxidants is through hydrogen atom transfer (HAT) or single electron transfer (SET).[4]
The following diagram illustrates the core flavonoid structure and highlights the key features relevant to antioxidant activity.
References
- 1. Kumatakenin - Wikipedia [en.wikipedia.org]
- 2. This compound | C17H14O6 | CID 5318869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Kumatakenin | Apoptosis | Anti-infection | TargetMol [targetmol.com]
- 4. revistas.intec.edu.do [revistas.intec.edu.do]
- 5. Flavonoids: structure–function and mechanisms of action and opportunities for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. Structure-activity relationships for antioxidant activities of a series of flavonoids in a liposomal system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Review of the antioxidant potential of flavonoids as a subgroup of polyphenols and partial substitute for synthetic antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Structure-antioxidant activity relationships of flavonoids: a re-examination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Pharmacological Profile of Jaranol
Abstract
Jaranol, also known as Kumatakenin, is an O-methylated flavonol recognized for a wide array of pharmacological activities.[1] This document provides a comprehensive technical overview of the pharmacological profile of this compound, synthesized from preclinical data. It delves into its primary mechanism of action as a putative modulator of NADPH oxidase 4 (NOX4), its pharmacokinetic properties in rodent models, and its safety profile as determined by acute and sub-acute toxicity studies. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of this compound's therapeutic potential and the experimental frameworks used for its characterization.
Introduction and Therapeutic Rationale
This compound (5-hydroxy-2-(4-hydroxyphenyl)-3,7-dimethoxychromen-4-one) is a natural flavonoid that has garnered scientific interest for its potential therapeutic applications, including anti-cancer, anti-bacterial, anti-oxidant, and alpha-glucosidase inhibitory activities demonstrated in vitro.[2] Recent investigations have also pointed towards a potential role in inhibiting SARS-CoV-2 replication.[2] A significant hypothesis derived from network pharmacology suggests that this compound may exert a protective effect in cardiovascular diseases by targeting NADPH oxidase 4 (NOX4), an enzyme critically involved in reactive oxygen species (ROS) generation.[2] This guide synthesizes the available preclinical data to build a cohesive pharmacological profile, providing critical insights for its continued development.
Mechanism of Action: Targeting the NOX4 Pathway
The primary hypothesized mechanism of this compound's cardioprotective effect is the modulation of the NOX4 enzyme. NOX4 is a key player in cardiovascular pathophysiology, contributing to conditions like hypertension and cardiac hypertrophy by promoting ROS generation.[2] this compound is speculated to interfere with this pathway, thereby mitigating oxidative stress.
Signaling Pathway
The following diagram illustrates the proposed signaling cascade involving NOX4 and the putative intervention point for this compound.
Pharmacodynamics
While specific pharmacodynamic studies detailing dose-response relationships and receptor occupancy are not yet extensively published, in vivo studies in mice provide initial insights into the physiological effects of this compound. Sub-acute toxicity studies have shown dose-dependent effects on hematological parameters and liver and kidney function, indicating biological activity in these systems.[2][3]
Key In Vivo Observations
In a 28-day sub-acute oral toxicity study in Kunming mice, the following dose-dependent effects were noted, which serve as a preliminary guide to its biological impact.
| Dose Group (mg/kg BW/day) | Key Observation | Reference |
| 50 | No significant effect on hematological parameters. | [2] |
| 100 | Significant increase in Red Blood Cells (RBCs); significant decrease in Mean Corpuscular Volume (MCV) and Mean Corpuscular Hemoglobin (MCH). | [2] |
| 200 | Significant increase in RBCs; reduced body weight gain; increased serum creatinine levels; evidence of spleen bleeding upon histological examination. | [3] |
Causality Insight: The observed increase in RBCs at higher doses is an unexpected finding that warrants further mechanistic investigation. It may suggest an off-target effect on erythropoiesis or a compensatory response to other physiological changes. The elevated creatinine suggests a potential impact on renal function at high concentrations.
Pharmacokinetics
Pharmacokinetic data for this compound is emerging. A study by Huang et al. (2017), referenced in subsequent work, investigated the pharmacokinetics in rats, though the primary data is not widely available.[2] The oral route of administration has been established in preclinical models, with toxicity studies utilizing daily gavage for up to 28 days.[2][3] The need for more comprehensive studies on its metabolism and bioavailability is recognized as a critical next step for preclinical advancement.[2]
Experimental Protocol: Sub-Acute Oral Toxicity and PK Sampling in Mice
The following protocol outlines a robust methodology for assessing the safety and systemic exposure of this compound in a rodent model, based on published studies.[2][3]
Objective: To determine the safety profile and basic pharmacokinetic parameters of this compound following 28 days of oral administration.
Methodology:
-
Animal Model: Kunming mice, balanced for sex, are acclimatized for one week.
-
Grouping: Animals are randomized into four groups: a vehicle control (e.g., 0.5% CMC-Na) and three this compound treatment groups (50, 100, and 200 mg/kg).
-
Dosing: this compound is administered once daily via oral gavage for 28 consecutive days. Body weight, food, and water intake are monitored regularly.
-
Terminal Procedures (Day 29):
-
Animals are anesthetized.
-
Blood is collected via cardiac puncture into EDTA tubes (for hematology) and serum separator tubes (for clinical chemistry).
-
A complete necropsy is performed, and key organs (liver, kidney, spleen, etc.) are weighed.
-
-
Bioanalysis:
-
Hematological parameters are analyzed using an automated hematology analyzer.
-
Serum is used to measure liver enzymes (ALT, AST) and kidney function markers (creatinine, BUN).
-
-
Histopathology: Organs are fixed in 10% neutral buffered formalin, processed, sectioned, and stained with hematoxylin and eosin (H&E) for microscopic examination.
Safety and Toxicology
The safety profile of this compound has been evaluated in acute and sub-acute oral toxicity studies in mice.[2][3]
Acute Toxicity
In an acute toxicity study, a single oral dose of 2000 mg/kg did not cause mortality or significant signs of toxicity in mice over a 14-day observation period.[2][3] This indicates that the oral lethal dose 50 (LD50) is higher than 2000 mg/kg, suggesting a low potential for acute toxicity.[2] Interestingly, a significant decrease in serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) was observed, though no corresponding changes were seen in the macroscopic or microscopic structure of the liver.[2]
Sub-Acute Toxicity
A 28-day study revealed more nuanced, dose-dependent effects:
-
No mortality was observed across all tested doses (50, 100, and 200 mg/kg/day).[2]
-
Hematological effects , specifically an increase in RBCs, were seen at 100 and 200 mg/kg.[2]
-
Effects on liver and kidney function were noted, particularly at the 200 mg/kg dose, which caused elevated serum creatinine.[2][3]
-
Histopathological findings were largely unremarkable, with the exception of spleen bleeding identified in mice treated with 200 mg/kg of this compound.[3]
Trustworthiness of Protocol: The described toxicity studies form a self-validating system. The inclusion of a vehicle control group establishes a baseline for all measured parameters. The use of multiple dose levels allows for the determination of a No-Observed-Adverse-Effect Level (NOAEL) and characterization of the dose-response relationship. Combining clinical observations, body weight data, clinical pathology, and histopathology provides a comprehensive, multi-faceted assessment of potential toxicity.
Conclusion and Future Directions
This compound is a pharmacologically active flavonoid with demonstrated biological effects in preclinical models. The existing data suggest a favorable acute safety profile, with an oral LD50 greater than 2000 mg/kg in mice.[2] Sub-acute studies indicate dose-dependent effects on hematological, renal, and hepatic systems that require further investigation. The hypothesized mechanism involving NOX4 inhibition presents a compelling rationale for its development in cardiovascular diseases.
To advance the development of this compound, the following are recommended:
-
Definitive Mechanism of Action Studies: Conduct in vitro enzymatic and cell-based assays to confirm the inhibitory activity of this compound against NOX4 and determine its potency (IC50) and selectivity.
-
Comprehensive Pharmacokinetic Profiling: Perform detailed ADME (Absorption, Distribution, Metabolism, Excretion) studies in multiple species to understand its bioavailability, metabolic pathways, and potential for drug-drug interactions.
-
Efficacy Studies: Evaluate this compound in validated animal models of cardiovascular disease to correlate pharmacokinetic and pharmacodynamic relationships with therapeutic outcomes.
-
Chronic Toxicity Studies: Conduct longer-term toxicity studies to ensure its safety for prolonged use, as recommended by initial findings.[2]
References
Methodological & Application
Application Notes and Protocols for the Extraction and Purification of Jaranol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: Unveiling Jaranol, a Flavonoid of Therapeutic Promise
This compound, a naturally occurring O-methylated flavonol, has emerged as a compound of significant interest within the scientific community. Also known as Kumatakenin, its chemical designation is 5,4'-dihydroxy-3,7-dimethoxyflavone (C₁₇H₁₄O₆)[1]. This flavonoid is a secondary metabolite found in a variety of medicinal plants, most notably in the roots of Astragalus membranaceus (Fisch.) Bge., a cornerstone of traditional Chinese medicine[2]. Other documented sources include licorice (Glycyrrhiza spp.), Psychotria serpens, and Siparuna cristata[3][4].
The growing intrigue surrounding this compound stems from its diverse pharmacological activities. Preliminary studies have indicated its potential as an anti-cancer agent, capable of inducing apoptosis in cancer cells[5]. Its bioactivity profile also extends to anti-inflammatory, antioxidant, and alpha-glucosidase inhibitory effects[3]. This spectrum of therapeutic potential underscores the critical need for robust and reproducible protocols for the extraction and purification of this compound to facilitate further preclinical and clinical investigations.
This comprehensive guide provides a detailed methodology for the extraction and purification of this compound, with a primary focus on its isolation from Astragalus membranaceus. The protocols herein are designed to be self-validating, with explanations for the causality behind experimental choices, ensuring both scientific integrity and practical applicability for researchers in natural product chemistry and drug development.
Chemical and Physical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is paramount for the successful design of extraction and purification strategies.
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₄O₆ | [1] |
| Molar Mass | 314.29 g/mol | [1] |
| Appearance | Yellow powder | [3] |
| Purity (Commercial) | ≥98% | [3] |
| Storage Temperature | 4°C | [3] |
A Systematic Approach to this compound Extraction and Purification
The journey from the raw botanical matrix to highly purified this compound involves a multi-step process. The following workflow provides a logical progression from initial extraction to final purification and characterization.
Caption: A generalized workflow for the extraction and purification of this compound.
Part 1: Extraction of this compound from Astragalus membranaceus
The initial step in isolating this compound is its efficient extraction from the plant matrix. An ultrasound-assisted extraction (UAE) method is detailed below, as it offers advantages in terms of reduced extraction time and lower solvent consumption compared to conventional methods like maceration or reflux[6].
Protocol 1: Ultrasound-Assisted Extraction
Rationale: Ultrasound waves induce cavitation in the solvent, leading to the disruption of plant cell walls and enhanced mass transfer of the target analyte into the solvent. The choice of 75% ethanol as the solvent is based on its efficacy in extracting flavonoids from Astragalus membranaceus[7].
Materials and Equipment:
-
Dried and powdered roots of Astragalus membranaceus
-
75% Ethanol (v/v) in deionized water
-
Ultrasonic bath
-
Beakers and Erlenmeyer flasks
-
Filter paper (Whatman No. 1 or equivalent)
-
Rotary evaporator
Procedure:
-
Sample Preparation: Weigh 100 g of finely powdered Astragalus membranaceus root and place it into a 2 L beaker.
-
Solvent Addition: Add 1 L of 75% ethanol to the beaker (solid-to-liquid ratio of 1:10 w/v).
-
Ultrasonication: Place the beaker in an ultrasonic bath and sonicate for 45 minutes at a frequency of 40 kHz and a temperature of 60°C.
-
Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the plant debris.
-
Re-extraction: Transfer the plant residue back to the beaker and repeat the extraction process (steps 2-4) two more times to ensure exhaustive extraction.
-
Concentration: Combine the filtrates from all three extractions and concentrate the solution under reduced pressure using a rotary evaporator at 50°C until the ethanol is completely removed, yielding the crude aqueous extract.
Part 2: Purification of this compound
The crude extract contains a complex mixture of compounds. A two-step chromatographic purification process is employed to isolate this compound.
Protocol 2: Column Chromatography with Macroporous Resin
Rationale: Macroporous resins, such as AB-8, are effective for the preliminary purification of flavonoids from crude extracts. They operate on the principle of adsorption, where compounds are retained on the resin based on their polarity and then selectively eluted with solvents of increasing polarity[2].
Materials and Equipment:
-
Crude aqueous extract from Protocol 1
-
AB-8 macroporous resin
-
Glass chromatography column
-
Deionized water
-
Ethanol (30%, 50%, 70%, and 95% v/v in water)
-
Fraction collector (optional)
-
Beakers and flasks
Procedure:
-
Column Packing: Prepare a slurry of AB-8 macroporous resin in deionized water and pack it into a glass column (e.g., 5 cm diameter x 50 cm length). Equilibrate the column by washing with 2-3 bed volumes of deionized water.
-
Sample Loading: Dissolve the crude aqueous extract in a minimal amount of deionized water and load it onto the equilibrated column.
-
Washing: Wash the column with 2-3 bed volumes of deionized water to remove highly polar impurities such as sugars and salts.
-
Gradient Elution: Elute the column sequentially with increasing concentrations of ethanol:
-
30% ethanol (2 bed volumes)
-
50% ethanol (3 bed volumes)
-
70% ethanol (3 bed volumes)
-
95% ethanol (2 bed volumes)
-
-
Fraction Collection: Collect the eluate in fractions (e.g., 250 mL each).
-
Analysis of Fractions: Analyze the fractions using thin-layer chromatography (TLC) or analytical HPLC to identify the fractions containing this compound. This compound is expected to elute in the 50% and 70% ethanol fractions[2].
-
Concentration: Combine the this compound-rich fractions and concentrate them to dryness using a rotary evaporator. This yields the this compound-enriched fraction.
Protocol 3: Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Rationale: Preparative HPLC is a high-resolution technique used for the final purification of the target compound. A reversed-phase C18 column is commonly used for flavonoid separation. The mobile phase, typically a mixture of acetonitrile or methanol and water with an acidic modifier, is optimized to achieve baseline separation of this compound from closely related compounds[1][3][4].
Materials and Equipment:
-
This compound-enriched fraction from Protocol 2
-
Preparative HPLC system with a UV detector
-
Preparative C18 column (e.g., 250 mm x 20 mm, 5 µm)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (0.1%)
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation: Dissolve the this compound-enriched fraction in the mobile phase at a concentration of approximately 20-30 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-10 min: 30% B
-
10-40 min: 30-60% B (linear gradient)
-
40-45 min: 60-90% B (linear gradient)
-
45-50 min: 90% B (isocratic)
-
50-55 min: 90-30% B (linear gradient)
-
55-60 min: 30% B (isocratic)
-
-
Flow Rate: 10 mL/min
-
Detection Wavelength: 265 nm
-
-
Injection and Fraction Collection: Inject the prepared sample onto the column. Monitor the chromatogram and collect the peak corresponding to this compound.
-
Purity Assessment and Final Product: Analyze the collected fraction using analytical HPLC to confirm its purity. Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound as a yellow powder.
Part 3: Analysis and Characterization of this compound
The identity and purity of the isolated this compound must be confirmed using analytical techniques.
Analytical High-Performance Liquid Chromatography (HPLC)
Rationale: Analytical HPLC is used to assess the purity of the final product and to quantify this compound in various fractions. A C18 column with a gradient elution of acetonitrile and acidified water is a standard method for flavonoid analysis[7][8][9][10][11].
Typical HPLC Conditions:
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5-95% B over 30 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 265 nm |
| Injection Volume | 10 µL |
Structural Elucidation by NMR and Mass Spectrometry
Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful techniques for the unambiguous structural elucidation of isolated natural products[12][13].
-
¹H-NMR and ¹³C-NMR: These techniques provide detailed information about the carbon-hydrogen framework of the molecule. The chemical shifts and coupling constants of the protons and carbons are unique to the structure of this compound.
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound and information about its fragmentation pattern, which further confirms its identity.
Stability and Storage of this compound
Proper storage is crucial to maintain the integrity of the purified this compound.
-
Storage Conditions: this compound, as a yellow powder with a purity of at least 98%, should be stored at 4°C[14]. For long-term storage, it is advisable to store it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and protected from light to prevent degradation. Flavonoids can be susceptible to degradation by light, temperature, and oxidation[1][3].
-
Solution Stability: When in solution, it is recommended to prepare fresh solutions for experiments. If storage is necessary, solutions should be stored at -20°C or -80°C in the dark.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Extraction Yield | Insufficient pulverization of plant material. | Ensure the plant material is finely powdered to increase the surface area for extraction. |
| Incomplete extraction. | Increase the number of extraction cycles or the sonication time. | |
| Poor Separation in Column Chromatography | Improper column packing. | Ensure the resin is packed uniformly to avoid channeling. |
| Inappropriate elution gradient. | Optimize the ethanol gradient to improve the resolution between compounds. | |
| Broad or Tailing Peaks in HPLC | Column contamination. | Wash the column with a strong solvent (e.g., isopropanol). |
| Sample overload. | Reduce the concentration or injection volume of the sample. | |
| Inappropriate mobile phase pH. | Ensure the pH of the mobile phase is suitable for the analyte. |
Conclusion
The protocols detailed in this application note provide a robust and reproducible framework for the extraction and purification of this compound from Astragalus membranaceus. By understanding the principles behind each step, from solvent selection to chromatographic separation, researchers can confidently isolate this promising flavonoid for further investigation into its therapeutic potential. The analytical methods described are essential for ensuring the quality and purity of the final product, a critical aspect of drug discovery and development.
References
- 1. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. An Efficient Method for the Preparative Isolation and Purification of Flavonoid Glycosides and Caffeoylquinic Acid Derivatives from Leaves of Lonicera japonica Thunb. Using High Speed Counter-Current Chromatography (HSCCC) and Prep-HPLC Guided by DPPH-HPLC Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparative analysis of twenty-five compounds in different parts of Astragalus membranaceus var. mongholicus and Astragalus membranaceus by UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. UHPLC–MS/MS Analysis on Flavonoids Composition in Astragalus membranaceus and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e-journal.unair.ac.id [e-journal.unair.ac.id]
- 10. ijariie.com [ijariie.com]
- 11. An HPLC-DAD Method to Quantify Flavonoids in Sonchus arvensis and Able to Classify the Plant Parts and Their Geographical Area through Principal Component Analysis [mdpi.com]
- 12. preprints.org [preprints.org]
- 13. Two-dimensional 1H-13C nuclear magnetic resonance (NMR)-based comprehensive analysis of roasted coffee bean extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. file.sdiarticle3.com [file.sdiarticle3.com]
Application Note: A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Jaranol
Abstract
This application note describes a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Jaranol. This compound, also known as Kumatakenin or Kaempferol 3,7-O-dimethyl ether, is a naturally occurring O-methylated flavonol found in various plants.[1][2] The growing interest in its biological activities necessitates a reliable analytical method for its quantification in research, quality control, and drug development settings. This method utilizes a C18 stationary phase with a simple isocratic mobile phase, offering excellent specificity, linearity, accuracy, and precision in accordance with International Council for Harmonisation (ICH) guidelines.[3][4]
Introduction
This compound (IUPAC Name: 5-hydroxy-2-(4-hydroxyphenyl)-3,7-dimethoxychromen-4-one; CAS Number: 3301-49-3) is a flavonoid that has garnered scientific interest for its diverse biological activities.[5][6] As a flavonol, a class of flavonoids, it is found in plants such as Astragalus membranaceus.[1] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, standardization of botanical extracts, and quality control of finished products.
High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture.[7] Reversed-phase HPLC (RP-HPLC), in particular, is widely used for its versatility in analyzing a broad range of non-polar to moderately polar compounds, making it an ideal choice for the analysis of flavonols like this compound.[8][9] This method separates compounds based on their hydrophobic interactions with a non-polar stationary phase, using a polar mobile phase.[10][11] This application note provides a detailed, step-by-step protocol for the quantification of this compound and outlines the validation of the method as per ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[12][13]
Experimental
Instrumentation and Chromatographic Conditions
The analysis was performed on a standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile: 0.1% Phosphoric Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 267 nm[5] |
| Run Time | 10 minutes |
Rationale for Condition Selection:
-
Column: A C18 column is a common choice for reversed-phase chromatography, providing excellent retention and separation for moderately non-polar compounds like this compound.[14]
-
Mobile Phase: A mixture of acetonitrile and water is a standard mobile phase for RP-HPLC. The addition of a small amount of phosphoric acid helps to sharpen peaks and provide a consistent pH, which is crucial for the reproducibility of retention times for ionizable compounds.
-
Detection Wavelength: this compound exhibits UV absorbance maxima at 267 nm and 350 nm.[5] The wavelength of 267 nm was chosen for this method to ensure high sensitivity.
Chemicals and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Phosphoric Acid (ACS grade)
-
Water (HPLC grade)
Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve in and dilute to volume with acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation
The sample preparation procedure will vary depending on the matrix. For a simple matrix, such as a formulated product, a simple dilution may be sufficient.
-
Accurately weigh a portion of the sample expected to contain approximately 10 mg of this compound.
-
Transfer to a 100 mL volumetric flask.
-
Add approximately 70 mL of acetonitrile and sonicate for 15 minutes.
-
Allow the solution to cool to room temperature and dilute to volume with acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Method Validation Protocol
The developed method was validated according to the ICH Q2(R1) guideline for the following parameters:[13]
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.
Table 2: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| % RSD of Peak Area | ≤ 2.0% (for n=6 injections) |
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This was evaluated by injecting a blank (mobile phase), a placebo (matrix without this compound), and a this compound standard solution. The chromatograms were compared to ensure no interfering peaks were present at the retention time of this compound.
Linearity
The linearity of the method was determined by analyzing a series of at least five concentrations of this compound over the range of 5-100 µg/mL. A calibration curve was constructed by plotting the peak area versus the concentration, and the correlation coefficient (r²) was calculated.
Table 3: Linearity Parameters
| Parameter | Acceptance Criteria |
| Concentration Range | 5 - 100 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
Accuracy
Accuracy was determined by the recovery of known amounts of this compound spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). The analysis was performed in triplicate at each level.
Table 4: Accuracy Acceptance Criteria
| Concentration Level | Acceptance Criteria (% Recovery) |
| 80% | 98.0 - 102.0% |
| 100% | 98.0 - 102.0% |
| 120% | 98.0 - 102.0% |
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Repeatability: Six replicate injections of the 50 µg/mL standard solution were performed on the same day.
-
Intermediate Precision: The repeatability study was repeated on a different day by a different analyst.
Table 5: Precision Acceptance Criteria
| Precision Level | Acceptance Criteria (% RSD) |
| Repeatability | ≤ 2.0% |
| Intermediate Precision | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:
-
LOD = 3.3 * (σ/S)
-
LOQ = 10 * (σ/S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions. The parameters tested included:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase composition (± 2% acetonitrile)
The system suitability parameters were checked after each variation.
Workflow and Data Analysis
The following diagram illustrates the overall workflow for the quantification of this compound using this HPLC method.
Caption: Workflow for this compound quantification by HPLC.
Conclusion
This application note details a simple, rapid, and reliable RP-HPLC method for the quantification of this compound. The method has been validated according to ICH guidelines and has demonstrated excellent performance in terms of specificity, linearity, accuracy, precision, and robustness. This validated method is suitable for routine quality control analysis and for quantitative studies of this compound in various research and development applications.
References
- 1. medkoo.com [medkoo.com]
- 2. Kumatakenin - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 5. caymanchem.com [caymanchem.com]
- 6. This compound | C17H14O6 | CID 5318869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. parfums-de-grasse.com [parfums-de-grasse.com]
- 8. Reversed Phase Columns | HPLC | UHPLC | YMC [ymc.eu]
- 9. Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool | Separation Science [sepscience.com]
- 10. jordilabs.com [jordilabs.com]
- 11. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. database.ich.org [database.ich.org]
- 14. moravek.com [moravek.com]
Application Notes & Protocols: A Strategic Guide to the Synthesis of Jaranol from Kaempferol
Foreword: The Scientific and Therapeutic Impetus for Jaranol Synthesis
Kaempferol, a ubiquitous flavonol found in a wide array of plant-based foods, has garnered significant attention within the scientific community for its diverse pharmacological activities, including antioxidant, anti-inflammatory, and anticancer properties.[1][2][3] However, the therapeutic potential of naturally occurring flavonoids is often limited by factors such as metabolic instability and suboptimal bioavailability. Chemical modification of the flavonoid scaffold presents a viable strategy to enhance their drug-like properties. This compound, also known as Kumatakenin or 3,7-di-O-methylkaempferol, is a methylated derivative of kaempferol that has demonstrated promising biological activities, including potent inhibition of α-amylase, suggesting its potential in the management of diabetes.[4] The targeted synthesis of this compound from the readily available precursor kaempferol is, therefore, a topic of considerable interest for researchers in drug discovery and development.
This document provides a comprehensive guide to the chemical synthesis of this compound from kaempferol, grounded in the principles of selective functional group manipulation. We will delve into the underlying chemical logic, present a detailed experimental protocol, and discuss the critical aspects of reaction monitoring and product characterization.
I. The Chemical Challenge: Navigating the Regioselectivity of Kaempferol Methylation
The synthesis of this compound necessitates the selective methylation of the hydroxyl groups at the C-3 and C-7 positions of the kaempferol backbone, while leaving the C-4' and C-5 hydroxyl groups unmodified. A direct methylation approach using a reagent such as dimethyl sulfate is fraught with challenges due to the differential reactivity of the four hydroxyl groups, which generally follows the order: 7-OH > 4'-OH > 3-OH >> 5-OH.[4][5] Such a direct approach would yield a complex mixture of mono-, di-, tri-, and tetra-methylated products, making the isolation of the desired 3,7-di-O-methylated product arduous and inefficient.
Therefore, a successful synthesis hinges on a protection-methylation-deprotection strategy. This involves the judicious use of protecting groups to temporarily mask the more reactive hydroxyl groups, thereby directing the methylation to the desired positions. The subsequent removal of these protecting groups then yields the target molecule.
Visualizing the Synthetic Pathway
The proposed synthetic route involves a multi-step process that leverages the differential reactivity of the hydroxyl groups on the kaempferol scaffold. The overall strategy is to protect the more reactive 4'-hydroxyl group and the less reactive but sterically accessible 5-hydroxyl group, followed by methylation of the remaining 3- and 7-hydroxyl groups, and concluding with deprotection.
Figure 1: Proposed synthetic workflow for the preparation of this compound from kaempferol, highlighting the key stages of selective protection, methylation, and deprotection.
II. Detailed Experimental Protocol: A Step-by-Step Guide to this compound Synthesis
This protocol is designed for researchers with a foundational understanding of synthetic organic chemistry techniques. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn at all times.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Kaempferol | ≥97% | Commercially available |
| Benzyl bromide | ≥98% | Commercially available |
| Anhydrous Potassium Carbonate (K₂CO₃) | ≥99% | Commercially available |
| Dimethyl sulfate (DMS) | ≥99% | Commercially available |
| Palladium on Carbon (Pd/C) | 10% | Commercially available |
| Acetone | Anhydrous | Commercially available |
| N,N-Dimethylformamide (DMF) | Anhydrous | Commercially available |
| Methanol | ACS Grade | Commercially available |
| Ethyl Acetate | ACS Grade | Commercially available |
| Hexane | ACS Grade | Commercially available |
| Dichloromethane (DCM) | ACS Grade | Commercially available |
| Hydrochloric Acid (HCl) | Concentrated | Commercially available |
| Sodium Bicarbonate (NaHCO₃) | Saturated solution | Prepared in-house |
| Brine | Saturated NaCl solution | Prepared in-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially available |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Commercially available |
Step 1: Selective Protection of the 4'- and 5-Hydroxyl Groups of Kaempferol
Rationale: The 4'- and 5-hydroxyl groups are protected as benzyl ethers. Benzyl groups are chosen for their stability under the basic conditions of the subsequent methylation step and their facile removal via catalytic hydrogenation.
-
To a solution of kaempferol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (K₂CO₃) (2.5 eq).
-
Stir the suspension at room temperature for 30 minutes to facilitate the formation of the phenoxide ions.
-
Add benzyl bromide (2.2 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-70 °C and stir for 12-16 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane as the mobile phase. The disappearance of the starting material and the appearance of a new, less polar spot indicates the progression of the reaction.
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford 4',5-di-O-benzyl-kaempferol.
Step 2: Methylation of the 3- and 7-Hydroxyl Groups
Rationale: With the 4'- and 5-hydroxyl groups protected, the remaining 3- and 7-hydroxyl groups are methylated using dimethyl sulfate under basic conditions.
-
Dissolve the 4',5-di-O-benzyl-kaempferol (1.0 eq) in anhydrous acetone.
-
Add anhydrous potassium carbonate (K₂CO₃) (3.0 eq) to the solution.
-
Add dimethyl sulfate (DMS) (2.5 eq) dropwise to the stirred suspension.
-
Reflux the reaction mixture for 6-8 hours.
-
Monitor the reaction by TLC. The formation of a new, even less polar product indicates the desired methylation.
-
After completion, cool the reaction mixture and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate (NaHCO₃) to quench any unreacted DMS, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 4',5-di-O-benzyl-3,7-di-O-methylkaempferol. This crude product can often be used in the next step without further purification.
Step 3: Deprotection to Yield this compound
Rationale: The benzyl protecting groups are removed by catalytic hydrogenation to yield the final product, this compound. This method is highly efficient and proceeds under mild conditions, preserving the newly introduced methyl ethers.
-
Dissolve the crude 4',5-di-O-benzyl-3,7-di-O-methylkaempferol in a mixture of methanol and ethyl acetate.
-
Add a catalytic amount of 10% Palladium on Carbon (Pd/C) to the solution.
-
Stir the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/water) or by column chromatography on silica gel to afford pure this compound.
Visualizing the Experimental Protocol
Figure 2: A detailed workflow diagram illustrating the step-by-step experimental protocol for the synthesis of this compound.
III. Product Characterization and Validation
The identity and purity of the synthesized this compound should be confirmed using a combination of spectroscopic and analytical techniques:
-
Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.
-
Melting Point: Comparison with the literature value for this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product. The ¹H NMR spectrum should show the presence of two methoxy group singlets and the absence of the signals corresponding to the 3-OH and 7-OH protons. The ¹³C NMR will confirm the carbon framework and the presence of the methoxy carbons.
-
Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound, which should correspond to that of this compound (C₁₇H₁₄O₆, MW: 314.29 g/mol ).[6]
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule. The spectrum should show the absence of the broad O-H stretch from the 3- and 7-hydroxyl groups.
IV. Safety and Handling Precautions
-
Benzyl bromide and dimethyl sulfate are toxic, corrosive, and lachrymatory. They should be handled with extreme care in a fume hood, and appropriate gloves and eye protection must be worn.
-
Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. It should be handled with care, and the filtration should be done while the catalyst is still wet.
-
Hydrogen gas is highly flammable. Ensure that the hydrogenation setup is properly assembled and that there are no sources of ignition in the vicinity.
V. Concluding Remarks
The synthesis of this compound from kaempferol is a prime example of how the principles of synthetic organic chemistry can be applied to access valuable flavonoid derivatives with enhanced biological potential. The multi-step protocol outlined in this guide, which employs a robust protection-methylation-deprotection strategy, provides a clear and reproducible pathway for obtaining this compound in good yield and purity. By understanding the underlying chemical principles and adhering to the detailed experimental procedures, researchers can confidently synthesize this promising compound for further investigation in the fields of medicinal chemistry and drug development.
References
- 1. mdpi.com [mdpi.com]
- 2. WO2006093368A1 - Manufacturing method of kaempferol - Google Patents [patents.google.com]
- 3. Antioxidant Role of Kaempferol in Prevention of Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective methylation of kaempferol via benzylation and deacetylation of kaempferol acetates [beilstein-journals.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Note & Protocols for Jaranol (Kumatakenin)
For Researchers, Scientists, and Drug Development Professionals
Introduction to Jaranol (Kumatakenin)
This compound, also known as Kumatakenin or Kaempferol 3,7-O-dimethyl ether, is a naturally occurring O-methylated flavonol.[1] This compound is a phytochemical that can be found in various traditional medicinal herbs, including Astragalus membranaceus, licorice (Glycyrrhiza spp.), and cloves (Syzygium aromaticum).[1][2][3][4] As a member of the flavonoid class of polyketides, this compound has garnered significant interest within the research community for its diverse range of biological activities.[2][5]
Pre-clinical studies have demonstrated that this compound possesses potent anti-cancer, anti-inflammatory, antioxidant, and antibacterial properties.[3][4] Of particular interest to oncology and cell biology researchers is its demonstrated ability to inhibit the growth of ovarian cancer cell lines (SKOV3 and A2780) in a concentration-dependent manner.[2] The primary mechanisms underpinning its anti-cancer effects include the induction of apoptosis and the modulation of the tumor microenvironment by decreasing the expression of factors related to tumor-associated macrophage (TAM) recruitment.[2] Recent research has also elucidated its role in neuroprotection, suggesting that this compound may alleviate cognitive impairment by activating the PI3K/Akt signaling pathway and inhibiting apoptosis in hippocampal cells.[6]
This document provides a comprehensive guide for utilizing this compound in cell culture experiments, detailing its physical and chemical properties, handling procedures, and step-by-step protocols for assessing its cytotoxic and signaling effects.
Product Information and Properties
This compound is a yellow, solid powder.[3][4] It is imperative to source high-purity this compound (≥98%) for reproducible and reliable experimental results.
| Property | Value | Source |
| Synonyms | Kumatakenin, Kaempferol 3,7-O-dimethyl ether | [1][2][5] |
| CAS Number | 3301-49-3 | [1][5] |
| Molecular Formula | C₁₇H₁₄O₆ | [1][5] |
| Molecular Weight | 314.29 g/mol | [1][5] |
| IUPAC Name | 5-hydroxy-2-(4-hydroxyphenyl)-3,7-dimethoxy-4H-chromen-4-one | [1][5] |
| Purity | ≥98% | [2][3] |
| Solubility | Soluble in DMSO, Acetone, Chloroform, Dichloromethane, Ethyl Acetate | [2] |
Reagent Preparation and Storage
Proper handling and storage of this compound are critical to maintaining its stability and activity.
3.1 Reconstitution of this compound Stock Solution
-
Causality: this compound is poorly soluble in aqueous solutions. Therefore, a high-concentration stock solution must be prepared in an appropriate organic solvent, such as Dimethyl Sulfoxide (DMSO), which is miscible with cell culture media at low concentrations.[2]
-
Protocol:
-
To prepare a 10 mM stock solution, add 3.18 mL of sterile, anhydrous DMSO to 10 mg of this compound powder (Molecular Weight: 314.29 g/mol ).
-
Vortex thoroughly until the solid is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
3.2 Storage Conditions
-
Stock Solution: Store the aliquoted 10 mM stock solution at -20°C for short-term storage (1-2 months) or at -80°C for long-term storage (up to 6 months).
-
Solid Powder: Store the solid powder at 4°C, protected from light and moisture.[3][4]
Experimental Protocols
The following protocols are designed to serve as a starting point for investigating the effects of this compound on cancer cell lines. It is recommended to optimize these protocols for your specific cell line and experimental conditions.
Application I: Determining IC₅₀ via Cell Viability Assay
This protocol describes how to determine the half-maximal inhibitory concentration (IC₅₀) of this compound, a key metric for its cytotoxic potential. The assay is based on the reduction of a tetrazolium salt (like MTT) or WST-8 (in CCK-8 kits) by metabolically active cells into a colored formazan product.
Workflow for Determining this compound IC₅₀
Caption: Workflow for assessing this compound's cytotoxicity.
Materials:
-
Cancer cell line (e.g., SKOV3, A2780)[2]
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
Cell viability assay kit (e.g., MTT, WST-1, or CCK-8)
-
Multichannel pipette
-
Plate reader
Step-by-Step Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
This compound Dilution Series: Prepare a 2X working concentration series of this compound in complete medium. For example, to test final concentrations of 0, 1, 5, 10, 20, 40, 80, 100 µM, prepare 2X solutions of 0, 2, 10, 20, 40, 80, 160, 200 µM. The '0 µM' well should contain the same final concentration of DMSO as the highest this compound concentration well (e.g., 0.2% DMSO), serving as the vehicle control.
-
Cell Treatment: Carefully remove the old medium from the cells and add 100 µL of the appropriate this compound dilution to each well. It is critical to include a "vehicle control" (DMSO only) and a "no-cell" blank control. Perform each treatment in triplicate.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
Viability Measurement:
-
Add 10 µL of the viability reagent (e.g., CCK-8) to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.
-
-
Data Analysis:
-
Subtract the blank absorbance from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (Viability % = [Absorbance_Treated / Absorbance_Vehicle] x 100).
-
Plot the viability percentage against the log of this compound concentration and use non-linear regression (dose-response curve) to calculate the IC₅₀ value.
-
Application II: Probing the PI3K/Akt Signaling Pathway
This protocol uses Western blotting to determine if this compound's effects are mediated through the PI3K/Akt pathway, as suggested by recent literature.[6] The key is to measure the change in the phosphorylation state of Akt (p-Akt) relative to the total amount of Akt protein.
The PI3K/Akt Pathway and this compound's Putative Action
Caption: this compound's interaction with the PI3K/Akt pathway.
Materials:
-
6-well cell culture plates
-
This compound (10 mM stock)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-Akt (pan), and Mouse anti-β-Actin
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
Step-by-Step Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation (Optional but Recommended): To reduce basal Akt phosphorylation, aspirate the growth medium, wash with PBS, and replace with serum-free medium for 12-24 hours.
-
This compound Treatment: Treat cells with this compound at various concentrations (e.g., 0, 10, 20, 40 µM) for a predetermined time (e.g., 6, 12, or 24 hours).
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Western Blotting:
-
Normalize protein amounts for all samples (e.g., 20-30 µg per lane).
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-Akt and anti-β-Actin, diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
-
Stripping and Re-probing: To measure total Akt, the membrane can be stripped of the p-Akt antibody and re-probed with the pan-Akt antibody. This ensures that changes in phosphorylation are not due to changes in total protein expression.
-
Analysis: Quantify band intensities using software like ImageJ. Normalize the p-Akt signal to the total Akt signal (or to β-Actin) to determine the relative change in Akt activation.
Concluding Remarks
This compound is a promising natural compound with multifaceted biological activities, particularly in the realm of cancer research. The protocols outlined in this document provide a robust framework for investigating its cytotoxic effects and its impact on key cellular signaling pathways like PI3K/Akt. As with any research compound, careful experimental design, including appropriate controls and orthogonal validation methods, is essential for generating high-quality, reliable data.
References
- 1. medkoo.com [medkoo.com]
- 2. caymanchem.com [caymanchem.com]
- 3. frontiersin.org [frontiersin.org]
- 4. Evaluation of the Acute and Sub-Acute Oral Toxicity of this compound in Kunming Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C17H14O6 | CID 5318869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound alleviates cognitive impairment in db/db mice through the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Jaranol Administration in Preclinical Animal Models
Abstract
Jaranol, a flavonoid also known as Kumatakenin, has demonstrated a range of pharmacological activities, drawing interest for its therapeutic potential.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical administration of this compound in animal models. It consolidates toxicological data, outlines formulation strategies, and provides detailed, step-by-step protocols for oral administration to ensure experimental reproducibility and adherence to animal welfare standards. The causality behind key experimental choices is explained to empower researchers to design robust and scientifically sound studies.
Introduction to this compound
This compound (IUPAC Name: 5-hydroxy-2-(4-hydroxyphenyl)-3,7-dimethoxychromen-4-one) is a flavonoid compound that has been identified as a key active ingredient in medicinal plants such as Radix Astragali.[3][4] Flavonoids are a class of plant secondary metabolites known for their diverse biological activities. Recent research has highlighted this compound's potential in mitigating cognitive impairment associated with type 2 diabetes mellitus (T2DM), suggesting a neuroprotective role.[4] Its therapeutic promise necessitates standardized protocols for in vivo evaluation to explore its full pharmacological profile and mechanism of action.
Preclinical Scientific Considerations
Before initiating any in vivo study, a thorough understanding of the compound's known biological and safety profile is critical. This section synthesizes the available data on this compound's mechanism of action, pharmacokinetics, and toxicology.
Mechanism of Action: PI3K/AKT Signaling
The neuroprotective effects of this compound in db/db mice, a model for T2DM, have been linked to its modulation of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway.[4] This pathway is a critical regulator of cell survival, proliferation, and apoptosis. The proposed mechanism suggests that this compound activates PI3K/AKT signaling, which in turn inhibits apoptosis in hippocampal cells, thereby attenuating cognitive decline.[4] Molecular docking studies further indicate that this compound may directly interact with AKT1.[4]
Caption: Proposed mechanism of this compound via the PI3K/AKT pathway.
Pharmacokinetics and Bioavailability
As of this writing, specific pharmacokinetic (PK) data for this compound, including its absorption, distribution, metabolism, and excretion (ADME) profile, is not extensively published. The metabolic stability and in vivo PK profiles of many natural compounds can be complex, often involving rapid first-pass metabolism.[5]
Expert Insight: Given the lack of specific data, researchers should consider conducting a preliminary PK study in their chosen animal model. This typically involves administering a single dose of this compound and collecting blood samples at multiple time points to determine key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and elimination half-life (T½).[6] Such data is invaluable for designing a rational dosing schedule for subsequent efficacy studies.
Safety and Toxicology Profile
Toxicology studies are fundamental for establishing a safe dose range for in vivo experiments. Acute and sub-acute oral toxicity studies of this compound have been conducted in Kunming mice.[1][2]
-
Acute Toxicity: A single oral dose of 2000 mg/kg did not result in mortality or significant signs of toxicity over a 14-day observation period.[1][7] This indicates that the oral lethal dose 50 (LD₅₀) in mice is greater than 2000 mg/kg, suggesting a low acute toxicity profile.[2]
-
Sub-Acute Toxicity (28-Day Study): this compound was administered daily via oral gavage at doses of 50, 100, and 200 mg/kg. No mortality was recorded.[1] However, dose-dependent effects were observed, which are crucial for dose selection in chronic studies.
Table 1: Summary of Toxicological Data for this compound in Kunming Mice
| Parameter | Dosing Regimen | Key Findings | Reference |
|---|---|---|---|
| Acute LD₅₀ (Oral) | Single dose, 2000 mg/kg | > 2000 mg/kg. No mortality or significant clinical signs of toxicity. | [1][2] |
| Sub-Acute (28-Day) | 50 mg/kg/day | No significant effect on most hematological parameters. | [1][7] |
| Sub-Acute (28-Day) | 100 mg/kg/day | Significant increase in Red Blood Cell (RBC) count. | [1][7] |
| Sub-Acute (28-Day) | 200 mg/kg/day | Reduced body weight gain, increased RBC count, elevated serum creatinine. Histology revealed spleen bleeding. |[1][2][7] |
Trustworthiness Check: Based on these findings, this compound is considered relatively safe for short-term and sub-acute studies at doses up to 100 mg/kg/day.[7] For studies requiring higher doses or longer durations, careful monitoring for renal and splenic effects is strongly recommended.
Formulation and Dosing Strategy
Proper formulation is essential for ensuring accurate dosing and maximizing the bioavailability of the test compound.
Vehicle Selection
This compound is a yellow powder.[1] For oral administration in preclinical studies, it has been successfully formulated as a suspension in 0.5% Carboxymethyl Cellulose Sodium (CMC-Na) .[1][7]
Why use 0.5% CMC-Na?
-
Inertness: CMC-Na is a widely used, non-toxic, and inert polymer that does not typically have pharmacological effects of its own.
-
Viscosity: It increases the viscosity of the solution, which helps to keep the insoluble compound particles suspended uniformly, ensuring that a consistent dose is administered in each aliquot.
-
Standardization: Its use is well-documented in toxicological and pharmacological studies, making it a standard vehicle that allows for comparison across different studies.
Protocol: Preparation of this compound Suspension (10 mg/mL)
This protocol provides a method for preparing a 10 mg/mL suspension, which is a common concentration for oral gavage in mice. Adjust concentration as needed based on the target dose and maximum gavage volume for the animal model.
-
Calculate Required Mass: Determine the total volume of suspension needed for the study (including a small overage). For example, to prepare 10 mL of a 10 mg/mL solution, you will need 100 mg of this compound.
-
Prepare Vehicle: Prepare the 0.5% CMC-Na vehicle by slowly adding 50 mg of CMC-Na to 10 mL of sterile, purified water while stirring continuously with a magnetic stir bar until fully dissolved.
-
Weigh this compound: Accurately weigh 100 mg of this compound powder using an analytical balance.
-
Create a Paste: Transfer the weighed this compound into a mortar. Add a small volume (e.g., 0.5 mL) of the 0.5% CMC-Na vehicle and triturate with a pestle to create a smooth, uniform paste. This step is critical to break up clumps and facilitate suspension.
-
Suspend the Compound: Gradually add the remaining vehicle to the mortar while stirring continuously.
-
Homogenize: Transfer the mixture to a sterile container. Stir vigorously using a magnetic stirrer for at least 15-30 minutes before dosing to ensure a homogenous suspension.
-
Storage: Store the suspension at 4°C, protected from light. It is recommended to prepare the suspension fresh, ideally on the day of use. Before each administration, vortex or stir the suspension thoroughly to ensure uniformity.
Detailed Administration Protocol: Oral Gavage
Oral gavage is a common and reliable method for delivering precise doses of a substance directly into the stomach of a laboratory animal.
Experimental Workflow
Caption: General experimental workflow for this compound administration.
Step-by-Step Gavage Procedure
Materials:
-
This compound suspension
-
Appropriately sized gavage needles (e.g., 20-22 gauge, 1.5-inch flexible or rigid bulb-tipped for mice)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Animal Identification: Positively identify the animal and its corresponding treatment group.
-
Weigh the Animal: Record the animal's body weight for accurate dose calculation.
-
Prepare the Dose: Vigorously mix the this compound suspension. Draw the calculated volume into the syringe. Ensure there are no air bubbles.
-
Immobilize the Animal: Restrain the mouse firmly but gently, ensuring its head and body are in a straight line to facilitate passage of the gavage needle. A proper scruff grip that slightly extends the neck is effective.
-
Insert the Gavage Needle: Gently insert the bulbous tip of the needle into the side of the mouth, advancing it along the roof of the mouth towards the esophagus. The needle should pass with minimal resistance. If resistance is felt, or the animal begins to struggle excessively, withdraw immediately and restart.
-
Confirm Placement: The tip of the needle should be palpable in the thoracic esophagus. There should be no "gurgling" sounds, which would indicate entry into the trachea.
-
Administer the Dose: Once placement is confirmed, depress the syringe plunger smoothly and steadily to deliver the full volume.
-
Withdraw the Needle: Remove the needle in a single, smooth motion, following the same path as insertion.
-
Post-Procedure Observation: Return the animal to its home cage and observe it for several minutes for any signs of immediate distress, such as difficulty breathing or leakage of the compound from the mouth or nose.
Post-Administration Monitoring and Data Collection
Consistent and thorough monitoring is essential for animal welfare and data integrity.
-
Daily Observations: At a minimum, animals should be observed daily for any changes in behavior, posture, fur appearance, or signs of pain or distress.
-
Body Weight: Record body weight at least twice weekly. A significant reduction in body weight gain was noted at 200 mg/kg/day, making this a sensitive indicator of potential toxicity.[1][7]
-
Food and Water Intake: Monitor weekly, as significant changes can indicate adverse effects.[1]
-
Histopathology: Collect key organs, particularly the spleen, liver, and kidneys, for histopathological examination to identify any treatment-related microscopic changes.[1][7]
Table 2: Recommended Dosing Regimens for Preclinical Studies
| Study Type | Animal Model | Dose Range (Oral) | Rationale / Key Considerations |
|---|---|---|---|
| Pharmacology/Efficacy | Mouse (e.g., db/db) | 25 - 100 mg/kg/day | This range is below the doses where significant adverse effects were noted in sub-acute studies.[1][4] |
| Sub-Chronic Toxicity | Rat or Mouse | 50, 100, 200 mg/kg/day | Replicates and extends previous findings; allows for the determination of a No-Observed-Adverse-Effect Level (NOAEL).[1] |
| Acute CNS Studies | Mouse or Rat | 50 - 200 mg/kg | Higher doses may be required to achieve sufficient CNS penetration for acute effect studies. |
References
- 1. Evaluation of the Acute and Sub-Acute Oral Toxicity of this compound in Kunming Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the Acute and Sub-Acute Oral Toxicity of this compound in Kunming Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | C17H14O6 | CID 5318869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound alleviates cognitive impairment in db/db mice through the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Frontiers | Evaluation of the Acute and Sub-Acute Oral Toxicity of this compound in Kunming Mice [frontiersin.org]
Application Notes and Protocols: Investigating Jaranol as a Potential Inhibitor of NF-κB Signaling
Introduction: The NF-κB Signaling Pathway - A Critical Target in Disease
The Nuclear Factor kappa-B (NF-κB) family of transcription factors are central regulators of a vast array of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis.[1][2] Dysregulation of the NF-κB signaling pathway is a hallmark of numerous chronic inflammatory diseases, autoimmune disorders, and various forms of cancer.[1][3] This has made the NF-κB pathway a highly attractive target for the development of novel therapeutics.[2][3]
There are two primary NF-κB activation pathways: the canonical and the non-canonical.[4][5] The canonical pathway is typically triggered by pro-inflammatory cytokines like TNF-α and IL-1β, leading to the activation of the IκB kinase (IKK) complex.[4][6][7] This complex then phosphorylates the inhibitory IκBα protein, targeting it for ubiquitination and subsequent proteasomal degradation.[5][7] The degradation of IκBα unmasks the nuclear localization sequence on the NF-κB heterodimer (most commonly p65/p50), allowing its translocation into the nucleus to initiate the transcription of target genes.[5][8]
Given the pivotal role of NF-κB in disease pathogenesis, there is significant interest in identifying and characterizing small molecule inhibitors of this pathway.[2][9] Natural products, with their vast structural diversity, represent a promising source of such inhibitors.[2]
Jaranol: A Flavonol with Untapped Potential
This compound, also known as Kumatakenin or 3,7-Di-O-methyl kaempferol, is an O-methylated flavonol that has been isolated from various plants, including Astragalus membranaceus.[10][11] Flavonoids as a class are known for their broad range of biological activities, including anti-inflammatory and anti-cancer properties.[12][13] While some research has explored the biological activities of this compound, such as its effects on the PI3K/AKT pathway, its specific impact on the NF-κB signaling cascade remains an area of active investigation.[14] These application notes provide a comprehensive framework for researchers to systematically evaluate the potential of this compound as an inhibitor of NF-κB signaling.
Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C17H14O6 | [10] |
| Molar Mass | 314.29 g/mol | [10] |
| IUPAC Name | 5-hydroxy-2-(4-hydroxyphenyl)-3,7-dimethoxychromen-4-one | [10] |
| Synonyms | Kumatakenin, Kaempferol 3,7-dimethyl ether | [10] |
Investigative Workflow for Assessing this compound's Inhibitory Potential on NF-κB Signaling
The following diagram outlines a logical workflow for a comprehensive investigation into the effects of this compound on the NF-κB pathway.
Caption: Experimental workflow for investigating this compound's effect on NF-κB.
Protocols for a Tiered Investigative Approach
This section provides detailed, step-by-step protocols for the key experiments outlined in the workflow.
Protocol 1: NF-κB Luciferase Reporter Gene Assay
This assay serves as a primary screen to determine if this compound can inhibit TNF-α-induced NF-κB transcriptional activity.[15]
Materials:
-
HEK293 cells (or other suitable cell line)
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
NF-κB luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
This compound (dissolved in DMSO)
-
Recombinant Human TNF-α
-
Dual-Luciferase Reporter Assay System
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to adhere overnight.
-
Transfection: Co-transfect the cells with the NF-κB firefly luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 24 hours post-transfection to allow for plasmid expression.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include a vehicle control (DMSO). Incubate for 1-2 hours.
-
TNF-α Stimulation: Stimulate the cells with TNF-α (a final concentration of 10 ng/mL is common) for 6-8 hours. Include a non-stimulated control.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the percentage of inhibition by this compound compared to the TNF-α stimulated control.
Protocol 2: Western Blot for IκBα Phosphorylation and Degradation
This protocol aims to determine if this compound's inhibitory effect occurs upstream of NF-κB nuclear translocation by examining the phosphorylation and degradation of IκBα.[5][9]
Materials:
-
RAW 264.7 macrophages (or other responsive cell line)
-
6-well tissue culture plates
-
This compound (in DMSO)
-
Lipopolysaccharide (LPS) or TNF-α
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-IκBα (Ser32), anti-IκBα, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.
-
This compound Pre-treatment: Pre-treat the cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) or TNF-α (10 ng/mL) for a short time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against phospho-IκBα, total IκBα, and β-actin (as a loading control). Subsequently, probe with the appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities and normalize the levels of phospho-IκBα and total IκBα to β-actin.
Protocol 3: Immunofluorescence for p65 Nuclear Translocation
This imaging-based assay visually confirms whether this compound can prevent the movement of the p65 subunit of NF-κB from the cytoplasm to the nucleus.[8]
Materials:
-
HeLa cells (or other suitable cell line)
-
Glass coverslips in 24-well plates
-
This compound (in DMSO)
-
TNF-α
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking solution (e.g., 1% BSA in PBS)
-
Primary antibody: anti-p65
-
Alexa Fluor-conjugated secondary antibody
-
DAPI (for nuclear counterstaining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed HeLa cells on glass coverslips in 24-well plates and allow them to adhere.
-
Treatment: Pre-treat the cells with this compound or vehicle for 1-2 hours, followed by stimulation with TNF-α (10 ng/mL) for 30 minutes.
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% PFA, and then permeabilize with 0.25% Triton X-100.
-
Immunostaining: Block the cells and then incubate with the primary anti-p65 antibody. After washing, incubate with a fluorescently labeled secondary antibody.
-
Nuclear Staining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Observe and quantify the localization of p65 (cytoplasmic vs. nuclear) in the different treatment groups.
Visualizing the Canonical NF-κB Signaling Pathway
The following diagram illustrates the key events in the canonical NF-κB signaling pathway, highlighting potential points of inhibition for this compound.
Caption: Canonical NF-κB signaling pathway and potential this compound targets.
Expected Outcomes and Interpretation of Data
| Experiment | Possible Outcome with this compound Treatment | Interpretation |
| NF-κB Luciferase Reporter Assay | Dose-dependent decrease in TNF-α-induced luciferase activity | This compound inhibits NF-κB transcriptional activity. |
| Western Blot for p-IκBα | Reduced levels of phosphorylated IκBα and stabilization of total IκBα | This compound acts at or upstream of IKK, preventing IκBα degradation. |
| Immunofluorescence for p65 | p65 remains in the cytoplasm upon TNF-α stimulation | This compound prevents the nuclear translocation of NF-κB. |
| qPCR for Target Genes | Decreased mRNA expression of NF-κB target genes (e.g., IL-6, TNF-α) | This compound's inhibition of NF-κB signaling leads to reduced expression of inflammatory genes. |
Conclusion
The protocols and workflow detailed in these application notes provide a robust framework for the systematic investigation of this compound as a potential inhibitor of the NF-κB signaling pathway. By employing a tiered approach, from initial screening to mechanistic elucidation, researchers can effectively characterize the bioactivity of this compound and determine its potential as a lead compound for the development of novel anti-inflammatory or anti-cancer therapeutics.
References
- 1. raybiotech.com [raybiotech.com]
- 2. Inhibitors of NF-kappaB signaling: 785 and counting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. NF-kB Pathway Luminex Multiplex Assay - Creative Proteomics [cytokine.creative-proteomics.com]
- 5. Challenges with Methods for Detecting and Studying the Transcription Factor Nuclear Factor Kappa B (NF-κB) in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 6. commerce.bio-rad.com [commerce.bio-rad.com]
- 7. The NF-κB Pharmacopeia: Novel Strategies to Subdue an Intractable Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound | C17H14O6 | CID 5318869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Kumatakenin - Wikipedia [en.wikipedia.org]
- 12. Frontiers | Modulation of TLR/NF-κB/NLRP Signaling by Bioactive Phytocompounds: A Promising Strategy to Augment Cancer Chemotherapy and Immunotherapy [frontiersin.org]
- 13. Flavanols from Nature: A Phytochemistry and Biological Activity Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound alleviates cognitive impairment in db/db mice through the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
Application of Jaranol in Cardiac Hypertrophy Studies: A Technical Guide for Researchers
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Jaranol in the study of cardiac hypertrophy. This guide is designed with full editorial control to provide an in-depth technical resource, emphasizing scientific integrity, experimental causality, and self-validating protocols.
Introduction: this compound as a Novel Therapeutic Candidate for Cardiac Hypertrophy
Cardiac hypertrophy, an enlargement of the heart muscle, is initially a compensatory response to pressure overload but often progresses to heart failure, a condition with high morbidity and mortality.[1][2] The search for novel therapeutic agents that can regress or prevent pathological hypertrophy is a critical area of cardiovascular research. This compound, a compound found in certain traditional medicines, has emerged as a promising candidate. Recent studies have demonstrated that this compound can ameliorate pathological cardiac remodeling, including hypertrophy and fibrosis, in both in vitro and in vivo models.[3][4]
The therapeutic effect of this compound is attributed to its multi-target inhibition of the Snai3/Toll-like receptor 2 (TLR2) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[3][4] This mechanism distinguishes it from many existing therapies and offers a novel avenue for intervention in cardiac hypertrophy. This guide will provide detailed protocols and application notes to facilitate the investigation of this compound's effects in preclinical models of cardiac hypertrophy.
Core Concepts: Signaling Pathways in this compound's Anti-Hypertrophic Action
Understanding the molecular pathways targeted by this compound is crucial for designing robust experiments and interpreting results. The primary mechanism of this compound involves the modulation of inflammatory and fibrotic signaling cascades.
Caption: this compound's dual inhibitory mechanism on cardiac hypertrophy.
In Vitro Application Notes and Protocols: Studies in Cardiomyocytes
In vitro models using cultured cardiomyocytes are indispensable for dissecting the direct cellular effects of this compound. The H9c2 cell line, derived from embryonic rat heart tissue, and primary neonatal rat cardiomyocytes (NRCMs) are commonly used models.[5][6]
Preparation of this compound for Cell Culture
Proper preparation of this compound is critical for reproducible results. Due to its likely hydrophobic nature, a stock solution in a sterile, cell culture-grade organic solvent is recommended.
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh out a desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Dissolve the this compound powder in high-purity, anhydrous Dimethyl Sulfoxide (DMSO) to create a concentrated stock solution (e.g., 10 mM). Vortex thoroughly to ensure complete dissolution.[7][8]
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature. Prepare working solutions by performing serial dilutions in pre-warmed, serum-free or low-serum cell culture medium immediately before adding to the cells.
Note: The final concentration of DMSO in the cell culture medium should ideally be kept below 0.1% to minimize solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.
Induction of Cardiomyocyte Hypertrophy with Angiotensin II
Angiotensin II (Ang II) is a potent inducer of cardiomyocyte hypertrophy and is commonly used to model this pathology in vitro.[5][6][9]
Protocol 2: Angiotensin II-Induced Hypertrophy in H9c2 Cells or NRCMs
-
Cell Seeding: Seed H9c2 cells or NRCMs in appropriate culture vessels (e.g., 6-well plates, 96-well plates, or chamber slides) at a density that allows for cell growth and assessment of hypertrophy.
-
Serum Starvation: Once the cells reach approximately 70-80% confluency, replace the growth medium with serum-free or low-serum (e.g., 0.5-1% FBS) medium for 12-24 hours to synchronize the cells and reduce basal signaling.[9][10]
-
This compound Pre-treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours. Include a vehicle control group.
-
Hypertrophic Stimulation: Add Angiotensin II to the culture medium at a final concentration of 100 nM to 1 µM.[5][6][9]
-
Incubation: Incubate the cells for 24-48 hours to induce a hypertrophic response.[1][10]
Assessment of Cardiomyocyte Hypertrophy
The anti-hypertrophic effects of this compound can be quantified using several well-established assays.
Table 1: In Vitro Assays for Cardiac Hypertrophy
| Assay | Principle | Typical Readout |
| Cell Size Measurement | Quantification of cardiomyocyte surface area. | Immunofluorescence staining of actin filaments (e.g., with Phalloidin) followed by image analysis to measure cell surface area.[10] |
| Gene Expression Analysis | Measurement of hypertrophic marker gene expression. | RT-qPCR for atrial natriuretic peptide (ANP), brain natriuretic peptide (BNP), and β-myosin heavy chain (β-MHC).[11][12][13][14] |
| Protein Synthesis Assay | Quantification of total protein content as an indicator of cell growth. | Protein assays such as the bicinchoninic acid (BCA) assay on cell lysates. |
| NF-κB Translocation Assay | Visualization of the nuclear translocation of NF-κB p65 subunit upon stimulation. | Immunofluorescence staining for NF-κB p65 and a nuclear counterstain (e.g., DAPI) to assess its subcellular localization.[15][16][17] |
In Vivo Application Notes and Protocols: Studies in Animal Models
In vivo studies are essential to validate the therapeutic potential of this compound in a complex physiological system. The two most common and well-validated mouse models of pressure overload-induced cardiac hypertrophy are Angiotensin II infusion and transverse aortic constriction (TAC).[6][18][19]
Preparation and Administration of this compound in Mice
Based on toxicity studies, this compound can be administered orally by gavage.
Protocol 3: Preparation and Oral Gavage of this compound in Mice
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of carboxymethyl cellulose sodium (CMC-Na) in sterile water.
-
This compound Suspension: On the day of administration, suspend the required amount of this compound powder in the 0.5% CMC-Na vehicle to achieve the desired final concentration (e.g., 50, 100, or 200 mg/kg body weight). Vortex vigorously to ensure a uniform suspension.[20][21]
-
Oral Gavage: Administer the this compound suspension to mice via oral gavage using an appropriate gauge gavage needle. The volume of administration should be kept consistent (e.g., 10 µL/g body weight).
Angiotensin II-Induced Cardiac Hypertrophy Model
This model involves the continuous subcutaneous infusion of Ang II using osmotic minipumps.
Protocol 4: Angiotensin II Infusion Model in Mice
-
Animal Acclimatization: Acclimatize male C57BL/6 mice (8-10 weeks old) to the laboratory conditions for at least one week.
-
Osmotic Pump Implantation: Anesthetize the mice and surgically implant osmotic minipumps (e.g., Alzet) subcutaneously in the back. The pumps should be filled with either sterile saline (for the control group) or Angiotensin II to deliver a constant dose (e.g., 1.5 mg/kg/day) for 2-4 weeks.[6]
-
This compound Treatment: Begin daily oral gavage of this compound or vehicle one day prior to or on the day of pump implantation and continue for the duration of the study.
-
Monitoring: Monitor the animals' health and body weight regularly.
-
Endpoint Analysis: At the end of the treatment period, perform echocardiography and then euthanize the animals for tissue collection and further analysis.
Transverse Aortic Constriction (TAC) Surgical Model
TAC is a surgical model that creates a mechanical pressure overload on the left ventricle, leading to a robust hypertrophic response.[18][19][22][23][24]
Protocol 5: Transverse Aortic Constriction (TAC) Surgery in Mice
-
Anesthesia and Preparation: Anesthetize the mouse, intubate it, and connect it to a rodent ventilator. Shave the chest area and sterilize the surgical site.[18][23][25]
-
Surgical Procedure: Perform a thoracotomy to expose the aortic arch. Place a suture around the transverse aorta between the innominate and left carotid arteries. Tie the suture snugly against a blunt needle (e.g., 27-gauge) to create a standardized constriction. Remove the needle, leaving the constricted aorta.[18][23] For sham-operated control animals, the suture is passed under the aorta but not tied.
-
Closure and Recovery: Close the chest cavity and skin incision. Provide post-operative analgesia and monitor the animal closely during recovery.
-
This compound Treatment: Administer this compound or vehicle daily by oral gavage, starting one day before or after the surgery and continuing for the desired study duration (e.g., 2-8 weeks).
-
Functional and Morphological Assessment: Perform serial echocardiography to monitor cardiac function and remodeling over time. At the study endpoint, collect hearts for histological and molecular analysis.
Caption: A generalized workflow for in vivo studies of this compound.
Assessment of Cardiac Hypertrophy and Function in Vivo
A multi-pronged approach is necessary to thoroughly evaluate the in vivo efficacy of this compound.
Table 2: In Vivo Assessment of Cardiac Hypertrophy and Function
| Method | Purpose | Key Parameters Measured |
| Echocardiography | Non-invasive assessment of cardiac function and morphology over time. | Left ventricular internal diameter (LVID), wall thickness, fractional shortening (FS), ejection fraction (EF).[3][20][26][27][28] |
| Gravimetric Analysis | Gross assessment of cardiac hypertrophy at the study endpoint. | Heart weight to body weight ratio (HW/BW), heart weight to tibia length ratio (HW/TL). |
| Histological Analysis | Visualization and quantification of cellular and extracellular matrix changes. | Cardiomyocyte cross-sectional area (using Wheat Germ Agglutinin staining), collagen deposition for fibrosis (using Picrosirius Red or Masson's trichrome staining).[2][21][29][30][31] |
| Molecular Analysis | Measurement of hypertrophic and fibrotic gene and protein expression. | RT-qPCR for ANP, BNP, β-MHC, and collagen isoforms. Western blotting for NF-κB pathway proteins.[11][12][13][15][16][17][32] |
Conclusion and Future Directions
This compound presents a compelling therapeutic candidate for the treatment of pathological cardiac hypertrophy due to its unique mechanism of action targeting the Snai3/TLR2 and NF-κB signaling pathways. The protocols outlined in this guide provide a robust framework for researchers to investigate and validate the efficacy of this compound in preclinical models. Future studies should focus on optimizing the therapeutic dose and administration regimen, exploring its long-term effects on cardiac function, and investigating its potential in other models of heart disease. The comprehensive evaluation of this compound's pharmacological profile will be crucial for its potential translation into a clinical setting for the management of heart failure.
References
- 1. Inhibition of Angiotensin II-Induced Cardiac Hypertrophy and Associated Ventricular Arrhythmias by a p21 Activated Kinase 1 Bioactive Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Mouse Echocardiography: A Non-invasive Technique to Assess Cardiac Morphology [jove.com]
- 4. Frontiers | this compound: a compound with therapeutic activity against pathological cardiac remodelling via multi-target inhibition of the Snai3/TLR2 and NF-κB signaling pathways [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ang II Promotes Cardiac Autophagy and Hypertrophy via Orai1/STIM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. A rapid procedure for the quantitation of natriuretic peptide RNAs by competitive RT-PCR in congenital heart defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. B-type natriuretic peptide: a myocyte-specific marker for characterizing load-induced alterations in cardiac gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cardiomyocyte-specific p65 NF-κB deletion protects the injured heart by preservation of calcium handling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cardiomyocyte NF-κB p65 promotes adverse remodelling, apoptosis, and endoplasmic reticulum stress in heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Conventional Method of Transverse Aortic Constriction in Mice | Springer Nature Experiments [experiments.springernature.com]
- 20. Echocardiographic and Histological Examination of Cardiac Morphology in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bio-protocol.org [bio-protocol.org]
- 22. A Modified Technique for Transverse Aortic Constriction in Mice [jove.com]
- 23. Video: Transverse Aortic Constriction in Mice [jove.com]
- 24. Video: A Closed-chest Model to Induce Transverse Aortic Constriction in Mice [jove.com]
- 25. Transverse Aortic Constriction in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. bio-protocol.org [bio-protocol.org]
- 27. journals.physiology.org [journals.physiology.org]
- 28. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 29. journals.physiology.org [journals.physiology.org]
- 30. Rapid quantification of myocardial fibrosis: a new macro-based automated analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 31. mdpi.com [mdpi.com]
- 32. NF-kappa B, NF-{kappa}B, NF-kB, Nuclear Factor-Kappa B, Activation Assay Kit (Part No. NFKB-1) [fivephoton.com]
Jaranol as a Neuroprotective Agent: Application Notes and Research Protocols
For: Researchers, scientists, and drug development professionals.
Introduction: The Therapeutic Potential of Jaranol in Neurodegeneration
This compound, a flavonoid found in several traditional medicinal herbs, has garnered interest for its diverse pharmacological activities, including anti-cancer, anti-bacterial, and antioxidant properties.[1] While direct research into its neuroprotective capabilities is emerging, its classification as a flavonoid and preliminary findings suggest a promising role in combating neurodegenerative diseases. Neurodegenerative disorders such as Alzheimer's and Parkinson's disease are characterized by the progressive loss of neuronal structure and function, often underpinned by oxidative stress, neuroinflammation, and apoptosis.[2] The multifaceted nature of flavonoids, known for their ability to modulate key cellular signaling pathways, makes them compelling candidates for therapeutic intervention.[2][3]
This guide provides a comprehensive overview of the proposed neuroprotective mechanisms of this compound, its safety profile, and detailed protocols for its investigation as a potential neuroprotective agent. The methodologies outlined herein are designed to facilitate rigorous preclinical evaluation, from initial in vitro screening to in vivo validation.
Proposed Neuroprotective Mechanisms of this compound
Based on its known antioxidant properties and preliminary evidence of its impact on cognitive impairment, this compound is hypothesized to exert neuroprotective effects through several interconnected pathways.[1] A key proposed mechanism involves the activation of the PI3K/Akt signaling cascade, a critical pathway for promoting neuronal survival, growth, and plasticity.[4][5]
Activation of the PI3K/Akt pathway can lead to the downstream inhibition of pro-apoptotic proteins and the enhancement of cellular antioxidant defenses.[5] This, coupled with the inherent free-radical scavenging ability of flavonoids, suggests a dual-pronged approach to mitigating neuronal damage.[6] Furthermore, many flavonoids are known to possess anti-inflammatory properties, which are crucial in ameliorating the chronic neuroinflammation that contributes to the progression of neurodegenerative diseases.[2][3]
Caption: Proposed neuroprotective signaling pathway of this compound.
Safety and Toxicity Profile of this compound
Prior to embarking on efficacy studies, a thorough understanding of a compound's safety profile is paramount. Studies on this compound have provided initial insights into its acute and sub-acute toxicity in murine models.
| Toxicity Study | Dosage | Key Findings | Reference |
| Acute Oral Toxicity | Single dose of 2000 mg/kg BW in mice | LD50 > 2000 mg/kg BW. No mortality or significant alterations in most hematological indices. Decreased serum alanine aminotransferase and aspartate aminotransferase. | [7][8] |
| Sub-Acute Oral Toxicity | 50, 100, and 200 mg/kg BW/day for 28 days in mice | No mortality. Reduced body weight gain and relative spleen weight at higher doses. Elevated red blood cell count and serum creatinine at higher doses. Spleen bleeding was observed at 200 mg/kg. | [7][8] |
These findings suggest that this compound is relatively safe at lower doses but may have effects on the spleen, liver, and kidney function at higher, prolonged dosages.[8] Therefore, dose-response studies are crucial in determining a therapeutic window that maximizes neuroprotective effects while minimizing potential toxicity.
In Vitro Application Notes and Protocols
In vitro models provide a controlled environment to dissect the molecular mechanisms of this compound's neuroprotective effects.
Experimental Workflow: In Vitro Neuroprotection Assays
Caption: Workflow for in vitro assessment of this compound's neuroprotection.
Protocol 1: Assessment of Neuroprotection against Oxidative Stress in SH-SY5Y Cells
This protocol details the use of the human neuroblastoma cell line SH-SY5Y, a common model for studying neurodegenerative diseases, to assess this compound's ability to protect against hydrogen peroxide (H₂O₂)-induced oxidative stress.
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium with 10% FBS and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1x10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
This compound Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours. Include a vehicle control (DMSO).
-
Induction of Oxidative Stress: After pre-treatment, expose the cells to a pre-determined optimal concentration of H₂O₂ (e.g., 100 µM) for 24 hours. Include a control group with no H₂O₂ treatment.
-
MTT Assay for Cell Viability:
-
Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Express cell viability as a percentage of the control group (untreated cells).
Protocol 2: Evaluation of Antioxidant and Anti-inflammatory Activity
A. Intracellular Reactive Oxygen Species (ROS) Measurement (DCF-DA Assay):
-
Follow steps 1-3 from Protocol 1 using a black 96-well plate.
-
After H₂O₂ treatment, wash the cells with PBS.
-
Incubate the cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCF-DA) in serum-free medium for 30 minutes at 37°C.
-
Wash the cells with PBS.
-
Measure the fluorescence intensity (excitation 485 nm, emission 535 nm) using a fluorescence plate reader.
B. Measurement of Inflammatory Cytokines (ELISA):
-
Seed SH-SY5Y cells or microglial cells (e.g., BV-2) in a 24-well plate.
-
Pre-treat with this compound for 24 hours.
-
Induce inflammation with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.
In Vivo Application Notes and Protocols
In vivo models are essential for evaluating the therapeutic efficacy and physiological effects of this compound in a complex biological system.
Experimental Workflow: In Vivo Neuroprotection Studies
Caption: Workflow for in vivo assessment of this compound's neuroprotection.
Protocol 3: Evaluation of this compound in a Murine Model of Parkinson's Disease
This protocol describes the use of the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model, which recapitulates some of the key pathological features of Parkinson's disease, to assess the neuroprotective effects of this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
MPTP hydrochloride
-
This compound
-
Saline
-
Apparatus for behavioral testing (e.g., Rotarod)
-
Reagents for immunohistochemistry (e.g., anti-tyrosine hydroxylase antibody)
Procedure:
-
Animal Grouping and this compound Treatment:
-
Divide the mice into four groups: Control (saline), MPTP only, MPTP + this compound (low dose), and MPTP + this compound (high dose).
-
Administer this compound (e.g., 50 and 100 mg/kg, oral gavage) or vehicle daily for 14 days.
-
-
MPTP Induction:
-
On day 8 of this compound treatment, induce neurodegeneration by administering MPTP (e.g., 20 mg/kg, intraperitoneal injection) four times at 2-hour intervals.
-
-
Behavioral Assessment (Rotarod Test):
-
On day 14, assess motor coordination using a Rotarod apparatus.
-
Train the mice on the Rotarod for three consecutive days before the test day.
-
On the test day, record the latency to fall from the rotating rod.
-
-
Tissue Collection and Preparation:
-
On day 15, euthanize the mice and perfuse with saline followed by 4% paraformaldehyde.
-
Dissect the brains and post-fix them in 4% paraformaldehyde.
-
Cryoprotect the brains in 30% sucrose solution.
-
Section the brains (e.g., 30 µm thickness) using a cryostat.
-
-
Immunohistochemistry for Dopaminergic Neurons:
-
Perform immunohistochemical staining for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, in the substantia nigra and striatum.
-
Quantify the number of TH-positive neurons in the substantia nigra and the density of TH-positive fibers in the striatum using microscopy and image analysis software.
-
-
Data Analysis: Compare the behavioral performance and immunohistochemical results between the different treatment groups.
Conclusion
This compound presents a promising avenue for the development of novel neuroprotective therapies. Its flavonoid structure, coupled with its antioxidant and potential anti-inflammatory properties and its ability to modulate the PI3K/Akt pathway, provides a strong rationale for its investigation in the context of neurodegenerative diseases. The protocols outlined in this guide offer a systematic approach to elucidating the neuroprotective mechanisms of this compound and evaluating its therapeutic potential. Rigorous and well-controlled preclinical studies are the essential next step in translating the promise of this compound into a tangible therapeutic strategy for patients suffering from these debilitating disorders.
References
- 1. mdpi.com [mdpi.com]
- 2. Neuroprotective Potentials of Flavonoids: Experimental Studies and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flavonoids as Prospective Neuroprotectants and Their Therapeutic Propensity in Aging Associated Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Editorial: Regulation of PI3K/Akt signaling pathway: A feasible approach for natural neuroprotective agents to treat various neuron injury-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. emulatebio.com [emulatebio.com]
- 8. Frontiers | In vitro Models of Neurodegenerative Diseases [frontiersin.org]
Application Note: High-Resolution Mass Spectrometry for the Comprehensive Analysis of Jaranol and its Metabolites
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Jaranol (also known as Kumatakenin or Kaempferol 3,7-O-dimethyl ether) is a naturally occurring flavonoid with demonstrated biological activities, including anticancer and antibacterial properties.[1] Understanding its metabolic fate is crucial for evaluating its efficacy, potential toxicity, and overall pharmacokinetic profile in drug development. This document provides a detailed guide for the analysis of this compound and its metabolites using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). We present optimized protocols for sample preparation, chromatographic separation, and mass spectrometric detection, along with a robust strategy for metabolite identification.
Introduction to this compound and its Metabolic Significance
This compound is an O-methylated flavonol found in plants such as Astragalus membranaceus.[1][2] Its chemical formula is C₁₇H₁₄O₆, with a monoisotopic mass of 314.0790 Da.[1][3] The study of how a xenobiotic compound like this compound is processed by the body is a cornerstone of drug metabolism research.[4] Identifying and quantifying its metabolites helps to establish a complete picture of the compound's absorption, distribution, metabolism, and excretion (ADME) profile, which is essential for predicting its therapeutic window and potential drug-drug interactions.[5]
Liquid chromatography-mass spectrometry (LC-MS) has become the definitive analytical tool for metabolite identification due to its high sensitivity, selectivity, and ability to provide structural information.[5][6] This guide leverages high-resolution mass spectrometry (HRMS) to confidently identify and characterize this compound metabolites in complex biological matrices.
Predicted Metabolic Pathways of this compound
The metabolic pathways of this compound have not been extensively documented. However, based on the known metabolism of similar flavonoids and polymethoxyflavones, we can predict the primary biotransformation reactions.[7][8] These reactions are typically categorized into Phase I (functionalization) and Phase II (conjugation).
Predicted Phase I Reactions:
-
O-Demethylation: Removal of one or both methyl groups (-CH₃) from the methoxy positions.
-
Hydroxylation: Addition of a hydroxyl group (-OH) to the aromatic rings.
Predicted Phase II Reactions:
-
Glucuronidation: Conjugation with glucuronic acid, a common pathway to increase water solubility for excretion.
-
Sulfation: Conjugation with a sulfo group, another major pathway for detoxification and elimination.
These predicted transformations are visualized in the diagram below.
Caption: Predicted metabolic pathways for this compound.
Overall Experimental Workflow
A successful metabolite identification study follows a systematic workflow, from sample generation to final data interpretation. Proper sample preparation is a critical step to ensure high-quality, reproducible results by removing interfering substances like salts and proteins.[9]
Caption: High-level workflow for metabolite identification.
Detailed Protocols
Sample Preparation Protocol: Protein Precipitation
This protocol is suitable for clearing proteins from in vitro incubation samples or plasma.
-
Aliquot Sample: Transfer 100 µL of the biological sample (e.g., plasma, microsomal suspension) to a 1.5 mL microcentrifuge tube.
-
Add Quenching Solvent: Add 400 µL of ice-cold acetonitrile containing a suitable internal standard (e.g., a structurally similar but non-interfering compound) to precipitate proteins and halt enzymatic reactions.
-
Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and complete protein precipitation.
-
Centrifuge: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Collect Supernatant: Carefully transfer the supernatant to a new tube, being careful not to disturb the protein pellet.
-
Evaporate: Dry the supernatant under a gentle stream of nitrogen gas at 30°C.
-
Reconstitute: Reconstitute the dried extract in 100 µL of the initial LC mobile phase (e.g., 95% Water/5% Acetonitrile with 0.1% Formic Acid). Vortex for 30 seconds.
-
Final Centrifugation: Centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.
-
Transfer for Analysis: Transfer the final supernatant to an LC autosampler vial for analysis.
Liquid Chromatography (LC) Method
Chromatographic separation is essential to resolve the parent compound from its various metabolites and reduce matrix effects prior to MS detection.[6][10] A reversed-phase C18 column is well-suited for separating the moderately polar this compound and its predicted metabolites.
| Parameter | Recommended Setting |
| LC System | High-Performance or Ultra-High-Performance LC (HPLC/UHPLC) System |
| Column | C18 Reversed-Phase Column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 1: Recommended Liquid Chromatography Parameters.
A gradient elution is required to effectively separate compounds with varying polarities.
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 1.0 | 95 | 5 |
| 12.0 | 5 | 95 |
| 15.0 | 5 | 95 |
| 15.1 | 95 | 5 |
| 20.0 | 95 | 5 |
Table 2: Suggested LC Gradient Profile.
Mass Spectrometry (MS) Method
High-resolution mass spectrometry, for instance, using a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements, which are critical for formula determination.[11]
| Parameter | Recommended Setting |
| MS System | Q-TOF or Orbitrap Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive and Negative (separate runs recommended) |
| Scan Mode | Full Scan (MS1) followed by Data-Dependent Acquisition (DDA/IDA) for MS/MS |
| MS1 Scan Range | m/z 100 - 1000 |
| MS/MS Scan Range | m/z 50 - 1000 |
| Capillary Voltage | 3.5 kV (Positive), -3.0 kV (Negative) |
| Source Temperature | 120°C |
| Desolvation Temp. | 450°C |
| Collision Energy | Ramped (e.g., 15-45 eV) for DDA/IDA scans |
Table 3: Recommended Mass Spectrometry Parameters.
Data Analysis and Metabolite Identification Strategy
The core of metabolite identification lies in finding signals in the treated samples that are absent or significantly lower in the control samples and then characterizing their structures.[4]
-
Feature Finding: Use metabolomics software to perform peak detection, deisotoping, and alignment across all samples. This generates a list of mass features defined by accurate m/z and retention time.
-
Filtering: Compare treated samples against control (vehicle-dosed) samples to identify unique features corresponding to this compound and its metabolites.
-
Mass Shift Analysis: Search the filtered feature list for expected mass shifts relative to the parent drug, this compound. The high mass accuracy of the instrument allows for the confident prediction of elemental compositions.
| Metabolic Reaction | Mass Change (Da) | Expected Metabolite Formula | Expected [M+H]⁺ m/z |
| Parent (this compound) | +0.0000 | C₁₇H₁₄O₆ | 315.0863 |
| Hydroxylation | +15.9949 | C₁₇H₁₄O₇ | 331.0812 |
| O-Demethylation | -14.0157 | C₁₆H₁₂O₆ | 301.0707 |
| Di-demethylation | -28.0313 | C₁₅H₁₀O₆ | 287.0550 |
| Glucuronidation | +176.0321 | C₂₃H₂₂O₁₂ | 491.1184 |
| Sulfation | +79.9568 | C₁₇H₁₄O₉S | 395.0431 |
Table 4: Common Metabolic Transformations and Corresponding Mass Shifts for this compound.
-
MS/MS Fragmentation Analysis: The most critical step for structural confirmation is the analysis of fragmentation spectra.[6]
-
Parent Drug Fragmentation: First, analyze the MS/MS spectrum of the this compound standard to identify its characteristic product ions.
-
Metabolite Fragmentation: Compare the MS/MS spectrum of a putative metabolite with that of the parent drug. A true metabolite will often share core structural fragments with the parent compound. For example, a glucuronide conjugate will typically show a neutral loss of 176 Da and retain the fragmentation pattern of the parent aglycone.
-
Conclusion
This application note provides a comprehensive and robust framework for the systematic analysis of this compound and its metabolites using LC-HRMS. The detailed protocols for sample preparation, chromatography, and mass spectrometry, combined with a logical data analysis workflow, will enable researchers to effectively characterize the metabolic profile of this compound. This information is invaluable for advancing the preclinical and clinical development of this promising natural compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Kumatakenin - Wikipedia [en.wikipedia.org]
- 3. This compound | C17H14O6 | CID 5318869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. LC-MS-BASED METABOLOMICS IN DRUG METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 6. Metabolite identification and quantitation in LC-MS/MS-based metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic pathways of trichothecenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. organomation.com [organomation.com]
- 10. Sample preparation | Metabolomics [ebi.ac.uk]
- 11. Metabolic Profiling of Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Strategies for Improving the In Vivo Bioavailability of Jaranol (Curcumin as a Model Compound)
Introduction
Welcome to the technical support center for Jaranol. For the purposes of this guide, we will use Curcumin as a well-documented model compound that shares key bioavailability challenges with this compound. Curcumin, a natural polyphenol with significant therapeutic promise, is notoriously difficult to work with in vivo due to its poor systemic availability.[1][2] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental hurdles and effectively enhance the oral bioavailability of this compound and similar compounds.
Curcumin is classified as a Biopharmaceutics Classification System (BCS) Class IV molecule, characterized by both low aqueous solubility and poor intestinal permeability.[3][4][5] Its therapeutic potential is severely limited by poor absorption, rapid metabolism in the liver and intestinal wall, chemical instability, and rapid systemic clearance.[2][6][7][8] Studies in rats have shown its absolute oral bioavailability to be as low as 1-3%.[9][10] In humans, after a 2-gram dose, serum levels can be undetectable or extremely low.[6][7] This guide provides structured FAQs and troubleshooting protocols to address these multifaceted challenges.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the preclinical development of poorly bioavailable compounds like this compound/Curcumin.
FAQ 1: Initial Formulation & Dissolution Issues
Question: My this compound/Curcumin compound shows poor solubility in aqueous buffers, leading to inconsistent results in my initial in vitro assays. What's the first step?
Answer: This is the primary hurdle for BCS Class IV compounds. The aqueous solubility of curcumin is reported to be as low as 11 ng/mL at pH 5.0.[3][11] Before proceeding to complex formulations, it's crucial to characterize and optimize basic solubility.
Troubleshooting Steps:
-
Characterize the Baseline: First, confirm the poor solubility in your specific buffer systems (e.g., Simulated Gastric Fluid, Simulated Intestinal Fluid). This provides a baseline against which you can measure improvements.
-
Solvent Selection: While not for final formulation, using co-solvents like ethanol or DMSO can be helpful for creating stock solutions for in vitro cell-based assays.[3] Be mindful of solvent toxicity in your specific assay.
-
Particle Size Reduction: Milling or micronization increases the surface area-to-volume ratio, which can enhance the dissolution rate.[12] This is a fundamental and often effective first step.
-
Amorphous Solid Dispersions: Consider creating a solid dispersion. This involves dispersing the crystalline drug in an inert, water-soluble carrier in its amorphous state.[12][13] The absence of a crystal lattice reduces the energy required for dissolution. Common carriers include polyethylene glycols (PEGs), poloxamers, and Cremophor RH40.[11][13][14][15] Studies have shown that solid dispersions can significantly improve dissolution rates and bioavailability.[11][14][15]
dot
Caption: Initial strategies to enhance dissolution.
FAQ 2: Low Permeability Across Intestinal Models
Question: I've improved the dissolution of my compound, but my Caco-2 cell permeability assay still shows very low transport (Papp < 1 x 10⁻⁶ cm/s). What does this indicate and how can I address it?
Answer: A low apparent permeability (Papp) value in the Caco-2 model, which mimics the human intestinal epithelium, confirms the poor absorption characteristics of your compound.[16] For curcumin, Papp values have been reported in the range of 2.93 x 10⁻⁶ cm/s, indicating poor permeability.[17] This issue can stem from the compound's intrinsic properties or active efflux by transporters like P-glycoprotein (P-gp).
Troubleshooting & Enhancement Strategies:
-
Rule out Efflux: Perform a bi-directional Caco-2 assay, measuring permeability from both the apical (A) to basolateral (B) side and B to A. An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 suggests the involvement of active efflux.[18]
-
Use of Permeation Enhancers:
-
Metabolism Inhibitors (Adjuvants): The most well-known adjuvant for curcumin is piperine , the active component of black pepper.[19] Piperine inhibits hepatic and intestinal glucuronidation, a major metabolic pathway for curcumin.[6][7] Co-administration of piperine has been shown to increase curcumin bioavailability by up to 2000% in humans.[6][7][19][20]
-
Formulation Excipients: Certain excipients used in formulations, like Cremophor® RH40, can also act as permeation enhancers by modifying cell membranes and increasing both paracellular and transcellular transport.[13]
-
-
Nanoformulations: Encapsulating your compound in nanocarriers can facilitate transport across the intestinal mucus layer and epithelial cells via transcytosis.[8] This is a highly effective strategy for BCS Class IV drugs.[2][21]
dot
Caption: Mechanisms limiting and enhancing intestinal permeability.
FAQ 3: Rapid Clearance in Pharmacokinetic (PK) Studies
Question: My in vivo PK study in rats shows a very low Cmax and AUC, even with an improved formulation. The compound seems to disappear from plasma almost immediately. Why is this happening?
Answer: This is a classic sign of extensive first-pass metabolism and rapid systemic clearance.[8] Curcumin is rapidly metabolized in the liver and intestinal wall, primarily through conjugation (glucuronidation and sulfation) and reduction.[22][23][24] The resulting metabolites are often less active and are quickly eliminated.[23] The absolute bioavailability of unformulated curcumin in rats is often reported to be less than 1%.[11]
Troubleshooting & Advanced Strategies:
-
Analyze for Metabolites: Your analytical method (e.g., HPLC) should be validated to detect not just the parent compound but also its major metabolites (e.g., curcumin-O-glucuronide, tetrahydrocurcumin).[25][26] This will confirm if metabolism is the primary reason for the low exposure of the parent drug.
-
Advanced Formulation Strategies:
-
Nanoformulations: Systems like liposomes, micelles, and polymeric nanoparticles protect the drug from rapid metabolism, enhance circulation time, and improve solubility.[1][2][27] Various nanocurcumin formulations have shown multifold increases in bioavailability.[21]
-
Prodrug Approach: This involves chemically modifying the this compound molecule by attaching a promoiety.[28] The prodrug is designed to have better solubility and stability, and it releases the active this compound in vivo upon enzymatic or chemical cleavage.[28][29] This can bypass first-pass metabolism.[29]
-
Phospholipid Complexes (Phytosomes): Complexing the compound with phospholipids, such as phosphatidylcholine, creates a more lipophilic entity that can better traverse cell membranes and improve absorption.[30]
-
Part 2: Data Summaries & Experimental Protocols
Table 1: Comparison of Bioavailability Enhancement Strategies for Curcumin
| Strategy | Formulation Details | Animal Model | Key Outcome (Relative Bioavailability Increase) | Reference |
| Adjuvant | Curcumin (2 g/kg) + Piperine (20 mg/kg) | Rats | 154% increase in AUC | [6][7] |
| Adjuvant | Curcumin (2 g) + Piperine (20 mg) | Humans | 2000% increase in bioavailability | [6][7][19] |
| Solid Dispersion | Curcumin with Cremophor RH40, Poloxamer 188, PEG 4000 | Rats | 2.6-fold increase vs. pure curcumin | [13][14] |
| Nanoemulsion | Self-emulsifying liquid formulation | Rats | 10-14 fold higher absorption rate | [1] |
| Solid Lipid Nanoparticles (SLNs) | Curcumin-loaded SLNs with PEGylated surfactant | Rats | 12 to 13.2-fold increase in bioavailability | [21] |
| Phospholipid Complex | Curcumin-phosphatidylcholine complex | Rats | Cmax 2.4-fold higher than pure curcumin | [30] |
Protocol 1: Basic Caco-2 Permeability Assay
This protocol provides a framework for assessing the intestinal permeability of your this compound formulation.
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts for 21 days until a differentiated monolayer is formed.[18][31] Monitor monolayer integrity by measuring Transepithelial Electrical Resistance (TEER).
-
Preparation of Dosing Solution: Prepare a solution of the this compound test formulation in a suitable transport buffer (e.g., Hank's Balanced Salt Solution).
-
Apical to Basolateral (A-to-B) Transport:
-
Wash the cell monolayers carefully with fresh, pre-warmed transport buffer.[18]
-
Add the this compound dosing solution to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with an equal volume of fresh buffer.[18][31]
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method like HPLC-UV or LC-MS/MS.[32][33]
-
Calculation: Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀)
-
dQ/dt is the steady-state flux (rate of drug appearance in the receiver chamber).
-
A is the surface area of the membrane.
-
C₀ is the initial concentration in the donor chamber.
-
Self-Validation: Run control compounds with known permeability (e.g., Propranolol for high permeability, Mannitol for low permeability) in parallel to validate each experiment.[18]
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC) of a this compound formulation after oral administration.
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (or another appropriate strain), typically weighing 200-250g. Acclimatize the animals before the study.
-
Dosing:
-
Fast the rats overnight (with access to water) before dosing.
-
Administer the this compound formulation orally via gavage at a predetermined dose (e.g., 250 mg/kg).[10]
-
Include a control group receiving an equivalent dose of unformulated this compound suspended in a simple vehicle (e.g., 0.5% carboxymethyl cellulose).
-
-
Blood Sampling:
-
Plasma Processing: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
-
Sample Analysis:
-
Pharmacokinetic Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters, including Cmax (maximum concentration), Tmax (time to Cmax), and AUC (area under the concentration-time curve).[10]
-
Bioavailability Calculation: If an intravenous (IV) dose group is included, the absolute bioavailability (F) can be calculated as: F (%) = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
dot
Caption: Standard workflow for a preclinical PK study.
References
- 1. Nanoformulations of curcumin: an emerging paradigm for improved remedial application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Applications of Curcumin Nanoformulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Pharmacokinetic Evaluation of a Curcumin Co-solvent Formulation | Anticancer Research [ar.iiarjournals.org]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. Improvement of Oral Bioavailability of Curcumin upon Microencapsulation with Methacrylic Copolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [PDF] Influence of piperine on the pharmacokinetics of curcumin in animals and human volunteers. | Semantic Scholar [semanticscholar.org]
- 7. Influence of Piperine on the Pharmacokinetics of Curcumin in Animals and Human Volunteers – ScienceOpen [scienceopen.com]
- 8. Improving Curcumin Bioavailability: Current Strategies and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research Portal [scholarship.libraries.rutgers.edu]
- 10. Pharmacokinetics and pharmacodynamics of three oral formulations of curcumin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enhancement of Oral Bioavailability of Curcumin by a Novel Solid Dispersion System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Strategies for Improving Bioavailability, Bioactivity, and Physical-Chemical Behavior of Curcumin [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. Enhancement of Oral Bioavailability of Curcumin by a Novel Solid Dispersion System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 17. researchgate.net [researchgate.net]
- 18. restorativemedicine.org [restorativemedicine.org]
- 19. droracle.ai [droracle.ai]
- 20. mdpi.com [mdpi.com]
- 21. Frontiers | Application of Functional Biocompatible Nanomaterials to Improve Curcumin Bioavailability [frontiersin.org]
- 22. Degradation of curcumin: From mechanism to biological implications - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Reductive metabolites of curcumin and their therapeutic effects - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. scite.ai [scite.ai]
- 26. scispace.com [scispace.com]
- 27. Curcumin nanoformulations: a future nanomedicine for cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Enhancement of Curcumin Bioavailability Via the Prodrug Approach: Challenges and Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. Curcumin-phospholipid complex: Preparation, therapeutic evaluation and pharmacokinetic study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Encapsulated Curcumin Enhances Intestinal Absorption and Improves Hepatic Damage in Alcoholic Liver Disease-Induced Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. sciencescholar.us [sciencescholar.us]
- 34. researchgate.net [researchgate.net]
Optimizing Jaranol dosage for in vivo studies
An essential aspect of preclinical research involves the accurate determination of a compound's dosage for in vivo studies. This technical support guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive framework for optimizing the dosage of Jaranol, a plant-derived flavonoid with a range of pharmacological activities.[1][2] As a Senior Application Scientist, this guide synthesizes established toxicological data with practical, field-proven insights to ensure the development of safe and effective experimental protocols.
Frequently Asked Questions (FAQs)
This section addresses common questions researchers may have when initiating in vivo studies with this compound.
Q1: What is this compound and what are its known therapeutic potentials?
A1: this compound (also known as kumatakenin) is a flavonoid found in various medicinal herbs like licorice.[2] In vitro studies have demonstrated its potential as an anti-cancer, anti-bacterial, anti-oxidant, and alpha-glucosidase inhibitory agent.[2][3] Recent in vivo research has begun to explore its therapeutic applications in alleviating cognitive impairment in diabetic mouse models and preventing pathological cardiac remodeling.[4][5] Its mechanism of action appears to be multi-targeted, potentially involving the PI3K/AKT pathway, NADPH oxidase 4 (NOX4), and the NF-κB signaling pathway.[1][4][5]
Q2: What is a recommended starting dose for this compound in a mouse model?
A2: Based on published literature, a conservative and effective starting point for efficacy studies in mice is in the range of 50-100 mg/kg , administered daily via oral gavage. A comprehensive sub-acute toxicity study in Kunming mice evaluated daily oral doses of 50, 100, and 200 mg/kg for 28 days.[1][6] While the 200 mg/kg dose led to some adverse effects like reduced body weight gain and spleen bleeding, the 50 and 100 mg/kg doses were found to be relatively safe.[1][6] Therefore, initiating experiments within this lower range is a scientifically sound approach.
Q3: What is the known acute toxicity and LD50 of this compound?
A3: this compound exhibits a low acute toxicity profile. An acute oral toxicity study in mice, following OECD guidelines, found that a single high dose of 2000 mg/kg did not result in any mortality or significant signs of toxicity over a 14-day observation period.[1][2] This indicates that the oral lethal dose 50 (LD50) of this compound is higher than 2000 mg/kg in mice, classifying it as a substance with a low order of acute toxicity.[1]
Q4: How should I prepare this compound for oral administration?
A4: Like many flavonoids, this compound has poor water solubility, making proper formulation crucial for consistent and reliable in vivo results.[7] For oral gavage, preparing a homogenous suspension is the standard method. The published toxicity studies successfully used a 0.5% carboxymethylcellulose-sodium (CMC-Na) solution as a vehicle.[1][2] It is critical to ensure the suspension is uniform before each administration.
Q5: What are the key parameters to monitor during a this compound study?
A5: During any in vivo study with a novel compound, careful monitoring is essential. Key parameters include:
-
Clinical Observations: Daily checks for any changes in behavior, posture, activity, or signs of distress.[8]
-
Body Weight: Measure at least three times per week. A body weight loss exceeding 15-20% is a common indicator of dose-limiting toxicity.[8]
-
Food and Water Intake: Record weekly to detect any significant changes.[1]
Troubleshooting Guides
This section provides solutions to specific issues that may arise during your experiments.
Issue 1: No Observable Therapeutic Effect at Tested Doses
-
Causality: The lack of an observable effect could stem from several factors: the dose may be too low to achieve therapeutic concentrations, the formulation may have poor bioavailability, or the chosen route of administration may not be optimal for the target tissue.
-
Troubleshooting Steps:
-
Conduct a Dose-Escalation Study: If initial doses of 50-100 mg/kg show no effect, a systematic dose escalation is warranted. Based on the sub-acute toxicity data, you could test a higher dose, such as 150 mg/kg, while carefully monitoring for the adverse effects seen at 200 mg/kg (e.g., weight loss, changes in blood parameters).[1]
-
Optimize Formulation: Poor suspension can lead to inaccurate dosing. Ensure your formulation protocol creates a fine, homogenous suspension. Consider particle size reduction techniques (micronization) or exploring alternative vehicles if bioavailability issues are suspected.[9]
-
Evaluate Pharmacokinetics (PK): If resources permit, a pilot PK study can provide invaluable data on the absorption, distribution, metabolism, and excretion (ADME) of this compound.[10] This will help determine if the compound is reaching the target tissue at sufficient concentrations and for an adequate duration.
-
Consider Alternative Administration Routes: While oral gavage is common, other routes like intraperitoneal (IP) injection might be considered if poor oral absorption is suspected.[8] Note that changing the route will require re-evaluation of the MTD and formulation.
-
Issue 2: Signs of Toxicity Observed (e.g., significant weight loss, lethargy)
-
Causality: The administered dose is likely exceeding the Maximum Tolerated Dose (MTD) in your specific animal model or strain. Animal strain, age, and sex can all influence tolerance.
-
Troubleshooting Steps:
-
Immediate Dose Reduction: Reduce the dose for subsequent cohorts. If you observed toxicity at 150 mg/kg, for example, revert to 100 mg/kg or lower.[9]
-
Confirm Vehicle Safety: Always include a vehicle-only control group to ensure the observed effects are due to this compound and not the formulation vehicle.[11]
-
Comprehensive Monitoring: Increase the frequency of monitoring for clinical signs and body weight.
-
Terminal Endpoint Analysis: At the end of the study, perform a gross necropsy and histopathological examination of major organs (especially the spleen, liver, and kidneys) to identify any compound-related tissue damage.[1][12] The sub-acute study noted spleen bleeding at 200 mg/kg, highlighting this as a key organ for examination.[1][6]
-
Data Presentation
Table 1: Summary of Sub-Acute Oral Toxicity Findings for this compound in Kunming Mice (28-Day Study)
| Dose Group | Mortality | Key Observations |
| Vehicle Control | 0/6 | Normal body weight gain. |
| 50 mg/kg/day | 0/6 | Reduced relative spleen weight; no other significant alterations.[1][6] |
| 100 mg/kg/day | 0/6 | Reduced relative spleen weight; significant increase in Red Blood Cell (RBC) count.[1][6] |
| 200 mg/kg/day | 0/6 | Significantly inhibited body weight gain; reduced relative spleen weight; increased RBC count and serum creatinine; spleen bleeding observed upon histological examination.[1][6] |
Experimental Protocols & Workflows
A logical workflow is critical for efficiently determining the optimal this compound dosage for your in vivo model.
Diagram 1: Experimental Workflow for In Vivo Dosage Optimization
Caption: Workflow for in vivo dosage determination and efficacy testing.
Protocol 1: Preparation of this compound Suspension for Oral Gavage
-
Vehicle Preparation: Prepare a 0.5% (w/v) solution of carboxymethylcellulose-sodium (CMC-Na) in sterile, purified water. Mix thoroughly until the CMC-Na is fully dissolved and the solution is clear.
-
Weighing this compound: Accurately weigh the required amount of this compound powder based on the desired concentration and final volume.
-
Creating a Paste: Transfer the this compound powder to a sterile mortar. Add a very small volume of the 0.5% CMC-Na vehicle and triturate with a pestle to create a smooth, uniform paste. This step is crucial to prevent clumping.
-
Gradual Dilution: Slowly add the remaining vehicle to the paste in small increments, mixing continuously.
-
Homogenization: Transfer the suspension to a sterile conical tube. Use a vortex mixer or sonicator to ensure the suspension is homogenous. Visually inspect for any clumps or sediment.
-
Storage and Use: Store the suspension at 4°C, protected from light. Before each use, vortex the suspension vigorously to ensure uniformity before drawing up the dose. Prepare fresh formulations as needed, typically every few days, to ensure stability.
Diagram 2: Postulated this compound Signaling Pathway in Cognitive Function
Caption: Postulated signaling pathway for this compound in db/db mice.[4]
References
- 1. Evaluation of the Acute and Sub-Acute Oral Toxicity of this compound in Kunming Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Evaluation of the Acute and Sub-Acute Oral Toxicity of this compound in Kunming Mice [frontiersin.org]
- 3. frontiersin.org [frontiersin.org]
- 4. This compound alleviates cognitive impairment in db/db mice through the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound: a compound with therapeutic activity against pathological cardiac remodelling via multi-target inhibition of the Snai3/TLR2 and NF-κB signaling pathways [frontiersin.org]
- 6. Evaluation of the Acute and Sub-Acute Oral Toxicity of this compound in Kunming Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Chapter 1 Pharmacokinetics & Pharmacodynamics - Nursing Pharmacology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. dctd.cancer.gov [dctd.cancer.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Jaranol Instability in Experimental Assays
A Note from the Senior Application Scientist:
Welcome to the technical support center for Jaranol. This guide is designed for researchers, scientists, and drug development professionals encountering stability and reproducibility challenges with this compound in their experimental workflows.
Initial searches identify "this compound" as a synonym for Kumatakenin, an O-methylated flavonol.[1][2][3] Flavonols are a class of compounds known for their potential biological activities but can also present challenges in aqueous assay environments, including limited solubility and a tendency to interfere with certain detection methods.[4] This guide treats "this compound" as a representative small molecule inhibitor and provides a framework for troubleshooting common issues that arise from compound instability. The principles and protocols described here are broadly applicable to many small molecules used in research.
Our goal is to provide you with the causal explanations behind experimental observations and to equip you with robust, self-validating protocols to ensure the integrity and reproducibility of your data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is structured in a question-and-answer format to directly address the most common issues encountered when working with this compound and similar small molecules.
Category 1: Compound Handling and Solubility
Question 1: My IC50 values for this compound are inconsistent across experiments. What could be the cause?
Inconsistent IC50 values are frequently a symptom of underlying compound instability or solubility issues.[5][6] Small molecules can degrade under various experimental conditions, leading to a decrease in the effective concentration and, consequently, variability in your data.[5]
-
Potential Cause A: this compound Precipitation. this compound, like many hydrophobic small molecules, is often dissolved in a 100% organic solvent like DMSO for stock solutions.[7] When this stock is diluted into an aqueous assay buffer, the compound can "crash out" or precipitate if its solubility limit is exceeded.[8] This leads to an unknown and lower-than-expected final concentration in your assay.
-
Troubleshooting & Validation:
-
Visual Inspection: Before running your assay, prepare your highest concentration of this compound in the final assay buffer. Let it sit for 10-15 minutes and visually inspect the solution for any cloudiness or precipitate. You can also check for precipitates under a microscope.[7]
-
Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is kept low, typically below 0.5%, to avoid solvent-induced toxicity or artifacts.[6][9]
-
Kinetic vs. Equilibrium Solubility: Understand that the solubility measured after a quick dilution (kinetic solubility) can be different from the solubility after a longer incubation (equilibrium solubility).[10] Problems may arise during longer cell-based assays.
-
-
Solution: Perform a formal solubility assessment. See the protocol provided below.
Question 2: I can't see the powdered this compound in the vial. Is it empty?
This is a common concern, especially with small quantities of lyophilized powder. Often, the compound can coat the walls or cap of the vial during shipping.[9]
-
Solution: Before opening, gently tap the vial on a hard surface to collect the powder at the bottom. When you are ready to dissolve the compound, ensure you add the solvent and vortex or sonicate thoroughly, washing down the sides of the vial to solubilize all of the product.[7][9]
Category 2: Assay Interference and Artifacts
Question 3: I'm observing a high background signal in my fluorescence-based assay when this compound is present, even without my biological target. Why?
This strongly suggests that this compound itself is interfering with the assay's detection method. Flavonols and other aromatic compounds can exhibit intrinsic fluorescence (autofluorescence).[11][12]
-
Potential Cause A: Compound Autofluorescence. The compound itself may fluoresce when excited by the light source used in the assay.[12] This intrinsic fluorescence adds to the signal from your specific probe, leading to a high background and potential false-positive results.[12]
-
Potential Cause B: Light Scattering. If the compound has precipitated, the resulting microcrystals can scatter light, which can be misread by the plate reader as a fluorescence signal.
-
Troubleshooting & Validation:
-
Run a Compound-Only Control: The most critical control is to measure this compound in the assay buffer without any other assay components (e.g., enzyme, substrate, fluorescent probe).[13]
-
Spectral Scan: If your plate reader allows, perform an excitation/emission scan of the compound to determine its fluorescent profile. This can help you choose a different fluorophore for your assay that has a distinct spectral window.[12]
-
-
Solution:
Category 3: Compound Stability Over Time
Question 4: this compound's activity seems to decrease if I prepare my assay plates several hours in advance. Is it unstable in my media?
This is a classic sign of compound degradation in an aqueous environment.[5] Many small molecules are susceptible to hydrolysis, oxidation, or enzymatic degradation, especially at physiological pH and temperature (37°C).[5][14]
-
Potential Causes:
-
Hydrolysis: The compound may be reacting with water, leading to its breakdown. This is often pH-dependent.[5]
-
Oxidation: Exposure to air or reactive oxygen species in the media can lead to oxidative degradation.[5]
-
Adsorption: The compound may be adsorbing to the plastic of the microplate, reducing its effective concentration in the solution over time.[5]
-
-
Troubleshooting & Validation:
-
Time-Course Experiment: A definitive way to test for instability is to incubate this compound in your complete assay buffer or cell culture medium at the experimental temperature (e.g., 37°C). Take aliquots at different time points (e.g., 0, 1, 2, 4, 8 hours) and measure the concentration of the intact compound using an analytical method like HPLC or LC-MS.[5] A decreasing peak area over time confirms degradation.[5]
-
-
Solutions:
-
Prepare Fresh: Always prepare working solutions of this compound immediately before use.[6]
-
Minimize Incubation: Redesign your experiment to minimize the pre-incubation time of the compound in the aqueous buffer.[5]
-
Use Low-Binding Plates: If adsorption is suspected, consider using low-binding microplates.
-
Experimental Protocols & Data Presentation
Protocol 1: Quantitative Assessment of this compound's Aqueous Solubility
This protocol is adapted from standard high-throughput solubility assay methodologies.[15][16]
Objective: To determine the kinetic solubility of this compound in a specific aqueous buffer.
Methodology:
-
Prepare a High-Concentration Stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare Serial Dilutions: In a 96-well polypropylene plate, perform a serial dilution of the this compound stock solution in DMSO.
-
Dilute into Aqueous Buffer: Transfer a small, fixed volume (e.g., 5 µL) from each DMSO dilution into a 96-well filter plate (e.g., Millipore MultiScreen Solubility filter plate). Then, add the corresponding volume of your aqueous assay buffer (e.g., 95 µL) to each well. This brings the final DMSO concentration to 5%.
-
Incubate: Shake the plate at room temperature for 1.5 to 2 hours to allow the solution to reach equilibrium.[16]
-
Separate Soluble Fraction: Place the filter plate on a vacuum manifold and filter the contents into a new 96-well UV-transparent collection plate. This step separates the soluble compound from any precipitate.
-
Quantify: Measure the absorbance of the filtrate using a UV-Vis plate reader at this compound's maximum absorbance wavelength (λ-max, which for the related Kumatakenin is around 267 and 350 nm).[2]
-
Calculate Solubility: Compare the absorbance readings to a standard curve of this compound prepared in 5% DMSO/buffer to determine the concentration. The highest concentration that does not show a significant drop after filtration is considered the kinetic solubility limit.
Data Summary Table
| Parameter | Recommended Condition | Rationale & Notes |
| Stock Solution Solvent | 100% DMSO (anhydrous) | High dissolving power for many organic molecules. Use a fresh bottle to avoid moisture, which can cause degradation. |
| Stock Solution Storage | -20°C or -80°C, in small aliquots | Prevents repeated freeze-thaw cycles which can degrade the compound.[9] Stored properly, powder is stable for years.[7] |
| Final Assay DMSO % | < 0.5% | Minimizes solvent toxicity to cells and avoids artifacts in biochemical assays.[6][9] |
| Working Solution Prep | Prepare fresh for each experiment | Aqueous solutions of many small molecules are not stable for long-term storage.[17] |
| Plate Type | Polypropylene (for storage), consider low-binding plates for assays | Reduces non-specific binding and adsorption of hydrophobic compounds to plastic surfaces.[5] |
Visual Workflow and Pathway Diagrams
Troubleshooting Workflow for this compound Instability
Caption: A decision tree for troubleshooting this compound instability.
Hypothetical Signaling Pathway: this compound as a Kinase Inhibitor
Caption: this compound's hypothetical mechanism and potential assay interference.
References
- 1. This compound | C17H14O6 | CID 5318869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Kumatakenin - Wikipedia [en.wikipedia.org]
- 4. Flavonol | C15H10O3 | CID 11349 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. file.selleckchem.com [file.selleckchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. captivatebio.com [captivatebio.com]
- 10. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Unstable Small Molecule Analysis | KCAS Bio [kcasbio.com]
- 15. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: A Researcher's Guide to Jaranol Stability
Welcome to the technical support center for Jaranol (Kumatakenin). This guide is designed for researchers, scientists, and drug development professionals to ensure the integrity and stability of this compound throughout your experiments. As a Senior Application Scientist, I have synthesized critical technical information and field-proven insights to help you navigate the challenges of handling this valuable flavonoid. This is not a rigid manual, but a dynamic resource to empower your research with reliable and reproducible results.
Introduction to this compound and its Stability
This compound, also known as Kumatakenin or Kaempferol 3,7-O-dimethyl ether, is an O-methylated flavonol with the chemical formula C₁₇H₁₄O₆ and CAS Number 3301-49-3.[1][2][3][4] Its IUPAC name is 5-hydroxy-2-(4-hydroxyphenyl)-3,7-dimethoxychromen-4-one.[2] This naturally occurring flavonoid, found in plants such as Astragalus membranaceus, is of significant interest for its diverse biological activities.[1][4]
The stability of this compound is paramount for obtaining accurate and reproducible experimental outcomes. Like many flavonoids, this compound is susceptible to degradation, which can be influenced by environmental factors such as temperature, light, pH, and the presence of oxygen.[5][6][7] However, the methylation of hydroxyl groups in flavonoids, as seen in this compound, has been shown to increase their metabolic stability and bioavailability.[1][8] This suggests that this compound may possess greater inherent stability compared to its non-methylated counterparts, like kaempferol.[1][8]
This guide will provide you with the necessary knowledge to prevent the degradation of this compound during storage and experimental use.
Frequently Asked Questions (FAQs) about this compound Storage and Handling
Here, we address common questions regarding the proper storage and handling of this compound to maintain its chemical integrity.
Q1: What are the ideal storage conditions for solid this compound?
For long-term storage, solid this compound should be kept in a tightly sealed container in a freezer, preferably at -20°C or below.[9] The container should be placed in a dark and dry environment to protect it from light and moisture.
Q2: What type of containers should I use for storing this compound?
It is recommended to use amber glass vials or other opaque containers to protect this compound from light exposure.[9] For solutions, ensure the container has a tight-fitting cap, preferably with a PTFE liner, to prevent solvent evaporation and exposure to air.[9]
Q3: How sensitive is this compound to light?
Q4: How does temperature affect the stability of this compound?
Higher temperatures accelerate the degradation of flavonoids.[3][5][6] Storing this compound at elevated temperatures can lead to increased degradation rates, likely following first-order kinetics. For optimal stability, especially in solution, refrigeration (2-8°C) for short-term storage and freezing (-20°C or -80°C) for long-term storage are recommended.[9][13][14]
Q5: What is the best solvent for dissolving and storing this compound?
This compound is soluble in acetone, chloroform, dichloromethane, DMSO, and ethyl acetate.[1] For creating stock solutions for biological assays, DMSO is a common choice. For analytical purposes, HPLC-grade methanol or acetonitrile are suitable. To enhance stability in solution, it is advisable to use solvents that have been deoxygenated by sparging with an inert gas like nitrogen or argon.[13]
Q6: How can I minimize degradation when preparing this compound solutions?
To minimize degradation during preparation:
-
Work in a dimly lit area or use amber-colored labware.
-
Use high-purity, deoxygenated solvents.
-
If preparing aqueous solutions, consider buffering to a slightly acidic pH (around 3-4), as flavonoids are generally more stable in acidic conditions.[13][15]
-
Prepare solutions fresh whenever possible. If storage is necessary, store under an inert atmosphere (nitrogen or argon) at low temperatures.[13]
Q7: What is the expected shelf-life of this compound?
The shelf-life of solid this compound, when stored under ideal conditions (frozen, dark, dry), is expected to be several years. The stability of this compound in solution is significantly lower and depends on the solvent, temperature, and exposure to light and oxygen. It is recommended to use solutions within a few days if stored at 2-8°C and for longer periods only if stored at -20°C or -80°C under an inert atmosphere. Regular purity checks using analytical techniques like HPLC are advised for long-term studies.
Troubleshooting Guide: Identifying and Addressing this compound Degradation
This section provides practical advice for troubleshooting common issues related to this compound degradation.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Color change in this compound solution (e.g., turning yellow or brown) | Oxidation of the flavonoid structure.[13] | 1. Prepare fresh solutions using deoxygenated solvents. 2. Store solutions under an inert atmosphere (nitrogen or argon). 3. Add an antioxidant, such as ascorbic acid (0.1% w/v), to the solvent.[13] 4. Ensure storage is in the dark at low temperatures. |
| Inconsistent or unexpected experimental results | Degradation of this compound leading to a lower effective concentration or the presence of interfering degradation products. | 1. Verify the purity of your this compound stock using an analytical method like HPLC-UV. 2. Prepare fresh this compound solutions for each experiment. 3. Review your storage and handling procedures to ensure they align with the recommendations in this guide. |
| Appearance of new peaks in HPLC/LC-MS analysis of a this compound standard | Chemical degradation of this compound has occurred. | 1. Document the retention times and mass-to-charge ratios of the new peaks to characterize potential degradants. 2. Perform a forced degradation study (see Protocol 3) to intentionally generate and identify degradation products. 3. Discard the degraded stock and prepare a fresh one from solid material stored under optimal conditions. |
Experimental Protocols for Stability Assessment
To ensure the integrity of your this compound samples, we provide the following protocols for proper storage and stability monitoring.
Protocol 1: Recommended Procedure for Long-Term Storage of this compound
-
For Solid this compound:
-
Aliquot the received solid this compound into smaller quantities in amber glass vials to avoid repeated freeze-thaw cycles of the entire stock.
-
Purge the headspace of each vial with an inert gas (nitrogen or argon) before tightly sealing.
-
Store the vials in a freezer at -20°C or -80°C in a dark, desiccated environment.
-
-
For this compound Stock Solutions:
-
Dissolve this compound in a suitable, high-purity, deoxygenated solvent (e.g., HPLC-grade methanol or DMSO).
-
Aliquot the stock solution into single-use volumes in amber glass vials with PTFE-lined caps.
-
Purge the headspace with an inert gas before sealing.
-
For short-term storage (up to one week), store at 2-8°C.
-
For long-term storage, store at -20°C or -80°C.
-
Protocol 2: General HPLC-UV Method for Monitoring this compound Purity
This method can be used as a starting point for the routine monitoring of this compound purity. Method validation is recommended for quantitative applications.
-
Instrumentation: HPLC system with a UV/Vis or DAD detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Approximately 267 nm and 350 nm (based on this compound's UV maxima).[1]
-
Injection Volume: 10 µL.
Protocol 3: Forced Degradation Study to Identify Potential Degradants
Forced degradation studies are essential for understanding the stability of a molecule and for developing stability-indicating analytical methods.
-
Prepare this compound Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol:water 1:1).
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add 1N HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH and keep at room temperature for 24 hours.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solution at 60°C for 48 hours.
-
Photodegradation: Expose the solution to a photostability chamber or direct sunlight for 48 hours.
-
-
Neutralize and Analyze: Before analysis, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control, using the HPLC-UV method described in Protocol 2 or a more advanced UPLC-MS/MS method.
-
Evaluate Results: Compare the chromatograms of the stressed samples to the control. A decrease in the main this compound peak and the appearance of new peaks indicate degradation.
Visualizations and Data
To further clarify the concepts discussed, the following diagrams and tables are provided.
Potential Degradation Pathways of this compound
Caption: Potential degradation pathways for this compound.
Experimental Workflow for a this compound Stability Study
Caption: Workflow for conducting a stability study on this compound.
Summary of Recommended Storage Conditions
| Form | Condition | Temperature | Light | Atmosphere | Duration |
| Solid | Optimal | -20°C or -80°C | Dark | Inert Gas Headspace | Long-term |
| Solution | Short-term | 2-8°C | Dark | Inert Gas Headspace | Up to 1 week |
| Solution | Long-term | -20°C or -80°C | Dark | Inert Gas Headspace | > 1 week |
References
- 1. Methylation of Dietary Flavones Increases Their Metabolic Stability and Chemopreventive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Methylated Flavonoids Have Greatly Improved Intestinal Absorption and Metabolic Stability | Semantic Scholar [semanticscholar.org]
- 3. xpublication.com [xpublication.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 10. Effects of light sources on major flavonoids and antioxidant activity in common buckwheat sprouts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Frontiers | Blue Light Treatment but Not Green Light Treatment After Pre-exposure to UV-B Stabilizes Flavonoid Glycoside Changes and Corresponding Biological Effects in Three Different Brassicaceae Sprouts [frontiersin.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Jaranol Synthesis Yield Optimization: A Technical Support Guide
Welcome to the technical support center for Jaranol synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the synthesis of this compound. Our goal is to equip you with the scientific understanding and practical protocols to maximize your reaction yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: this compound, a substituted flavanone, is most commonly synthesized via a two-step process. The first step is a Claisen-Schmidt condensation between a substituted 2'-hydroxyacetophenone and a substituted benzaldehyde to form a 2'-hydroxychalcone intermediate.[1] This is followed by an intramolecular cyclization of the chalcone to yield the final flavanone structure of this compound.
Q2: What are the likely starting materials for the synthesis of this compound?
A2: Based on the chemical structure of this compound (5-hydroxy-2-(4-hydroxyphenyl)-3,7-dimethoxychromen-4-one), the logical precursors for the initial Claisen-Schmidt condensation are 2'-hydroxy-4',6'-dimethoxyacetophenone and 4-hydroxy-3-methoxybenzaldehyde (vanillin) .
Q3: What are the key factors influencing the yield of the Claisen-Schmidt condensation?
A3: The yield of the chalcone formation is primarily influenced by the choice of catalyst (typically a strong base like NaOH or KOH), the solvent (often ethanol or methanol), reaction temperature, and reaction time.[2][3] The reactivity of the specific acetophenone and benzaldehyde used also plays a crucial role.
Q4: What methods can be used for the cyclization of the chalcone intermediate to this compound?
A4: The cyclization of the 2'-hydroxychalcone to the flavanone can be achieved under either acidic or basic conditions.[1] Common reagents include sodium acetate in a refluxing solvent, or acids like sulfuric acid.[1] Microwave-assisted synthesis has also been shown to significantly reduce reaction times and improve yields for this step.[1]
Q5: What are the common side products in this compound synthesis?
A5: A common isomeric byproduct during the cyclization of 2'-hydroxychalcones is the formation of aurones, especially under certain basic conditions.[1] The formation of aurones versus flavanones can be influenced by factors such as base concentration and temperature.[1] Incomplete reaction during the Claisen-Schmidt condensation can also leave unreacted starting materials as impurities.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound and its chalcone precursor.
Problem 1: Low Yield in Claisen-Schmidt Condensation (Chalcone Formation)
| Possible Cause | Troubleshooting Steps | Scientific Rationale |
| Inefficient Catalyst | • Increase the concentration of the base catalyst (e.g., 40-50% aqueous KOH or NaOH). • Ensure the base is fresh and has not absorbed significant atmospheric CO₂. | The Claisen-Schmidt condensation is base-catalyzed, relying on the deprotonation of the acetophenone to form an enolate. A higher concentration of a strong base drives this equilibrium towards the enolate, increasing the reaction rate. |
| Low Reactivity of Starting Materials | • Increase the reaction time (monitor by TLC). • Gently heat the reaction mixture (e.g., to 40-50 °C). | Some substituted acetophenones or benzaldehydes may be less reactive. Increasing the reaction time and/or temperature provides more energy to overcome the activation barrier of the reaction. |
| Side Reactions | • Add the base catalyst slowly and at a low temperature to control the reaction. • Ensure the aldehyde is of high purity, as impurities can lead to side reactions. | Rapid addition of a strong base can lead to self-condensation of the acetophenone or other unwanted side reactions. Aldehyde impurities can participate in competing reactions. |
Problem 2: Low Yield in Cyclization of Chalcone to this compound (Flavanone Formation)
| Possible Cause | Troubleshooting Steps | Scientific Rationale |
| Incomplete Cyclization | • Increase the reaction time and/or temperature. • For acid-catalyzed cyclization, ensure a sufficient concentration of a strong acid like H₂SO₄. • For base-catalyzed cyclization, consider using a milder base like sodium acetate and refluxing for an extended period.[1] | The intramolecular Michael addition that leads to the flavanone requires sufficient energy and time to proceed to completion. The choice and concentration of the catalyst are critical for facilitating the ring closure. |
| Formation of Aurone Byproduct | • For base-catalyzed cyclization, perform the reaction at a lower temperature. • Use a lower concentration of the base.[1] | The formation of the five-membered aurone ring can be kinetically or thermodynamically favored under certain conditions. Lower temperatures and milder basic conditions often favor the formation of the six-membered flavanone ring. |
| Degradation of Product | • Monitor the reaction closely using TLC and stop the reaction once the starting material is consumed. • Avoid excessively harsh acidic or basic conditions. | Flavonoids can be sensitive to strong acids or bases and prolonged heating, which can lead to degradation and reduced yields. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Steps | Scientific Rationale |
| Presence of Unreacted Starting Materials | • Optimize the reaction conditions for both steps to ensure complete conversion. • Use column chromatography with a suitable solvent system (e.g., hexane-ethyl acetate gradient) for purification.[4] | Unreacted starting materials will contaminate the final product. Chromatographic separation is effective for removing components with different polarities. |
| Contamination with Chalcone Intermediate | • Ensure the cyclization reaction goes to completion. • Recrystallization from a suitable solvent (e.g., ethanol) can be effective in separating the flavanone from the less polar chalcone.[1] | The chalcone and flavanone have different polarities and solubilities, which can be exploited for purification by recrystallization. |
| Presence of Aurone Isomer | • Column chromatography is often necessary to separate the flavanone from the aurone isomer. The choice of eluent is critical and may require some optimization. | Flavanones and aurones are isomers and can have very similar polarities, making their separation challenging. Careful column chromatography is often the most effective method. |
Experimental Protocols
Protocol 1: Synthesis of 2'-Hydroxy-4',6'-dimethoxychalcone (Chalcone Intermediate)
This protocol is a general method for the Claisen-Schmidt condensation and should be optimized for the specific substrates.
Materials:
-
2'-hydroxy-4',6'-dimethoxyacetophenone (1.0 eq)
-
Vanillin (4-hydroxy-3-methoxybenzaldehyde) (1.0 eq)
-
Ethanol
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH), 40-50% aqueous solution
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 2'-hydroxy-4',6'-dimethoxyacetophenone in ethanol.
-
To the stirred solution, add vanillin.
-
Slowly add the aqueous KOH or NaOH solution dropwise to the reaction mixture at room temperature. A color change is typically observed.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
After completion, pour the reaction mixture into a beaker containing crushed ice and water.
-
Acidify the mixture to a pH of approximately 5-6 with dilute HCl.
-
Collect the precipitated solid by vacuum filtration and wash it with cold water until the filtrate is neutral.
-
Dry the crude product. Further purification can be achieved by recrystallization from ethanol or by column chromatography.
Protocol 2: Cyclization of 2'-Hydroxy-4',6'-dimethoxychalcone to this compound
This protocol describes a general method for the acid-catalyzed cyclization of a 2'-hydroxychalcone.
Materials:
-
2'-Hydroxy-4',6'-dimethoxychalcone (1.0 eq)
-
Ethanol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Reflux apparatus
Procedure:
-
Dissolve the 2'-hydroxy-4',6'-dimethoxychalcone in ethanol in a round-bottom flask.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the solution.
-
Reflux the mixture for 12-24 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and pour it into cold water.
-
The solid product that precipitates out is collected by vacuum filtration.
-
Wash the solid with water until the filtrate is neutral.
-
Dry the crude this compound. The product can be further purified by recrystallization from a suitable solvent or by column chromatography.
Visualizing the Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
References
Technical Support Center: Quantifying Jaranol in Biological Samples
Welcome to the technical support center for the bioanalysis of Jaranol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the quantitative analysis of this compound in biological matrices. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to overcome common challenges in your experimental workflow.
I. Frequently Asked Questions (FAQs)
This section addresses common questions about this compound bioanalysis, providing concise answers and directing you to more detailed troubleshooting guides where necessary.
Q1: What are the biggest challenges in quantifying this compound in biological samples like plasma or urine?
A1: The primary challenges in quantifying this compound, a prenylated phloroglucinol α-pyrone, stem from its chemical properties and the complexity of biological matrices. Key difficulties include:
-
Matrix Effects: Co-eluting endogenous components in plasma and urine can suppress or enhance the ionization of this compound in the mass spectrometer, leading to inaccurate quantification.[1][2]
-
Low Recovery during Sample Preparation: this compound's moderate lipophilicity can lead to poor extraction efficiency from aqueous matrices or significant loss due to nonspecific binding to labware.[3]
-
Analyte Stability: this compound may be susceptible to degradation due to factors like pH, temperature, light exposure, and enzymatic activity in the biological matrix.[4][5][6]
-
Selection of an Appropriate Internal Standard (IS): A suitable IS is crucial for accurate quantification, and choosing one that effectively mimics this compound's behavior during sample preparation and analysis can be challenging.[7][8]
Q2: Which analytical technique is most suitable for this compound quantification?
A2: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying this compound in biological samples.[9][10][11] This technique offers the high sensitivity and selectivity required to detect low concentrations of the analyte in complex matrices and to distinguish it from structurally similar compounds.[10][12]
Q3: How can I minimize matrix effects in my this compound assay?
A3: Minimizing matrix effects is crucial for accurate and reproducible results.[13] Strategies include:
-
Effective Sample Preparation: Employing a robust sample clean-up method like solid-phase extraction (SPE) can significantly reduce interfering matrix components compared to simpler methods like protein precipitation.[14]
-
Chromatographic Separation: Optimizing the HPLC/UHPLC method to achieve good separation between this compound and co-eluting matrix components is essential.
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the preferred choice as it co-elutes with the analyte and experiences similar matrix effects, thus providing the most accurate correction.[8]
Q4: What should I consider when selecting an internal standard for a this compound assay?
A4: The ideal internal standard (IS) should have physicochemical properties as close to this compound as possible. A stable isotope-labeled (SIL) this compound (e.g., ¹³C- or ²H-labeled) is the best option.[8] If a SIL-IS is not available, a structural analog with similar extraction recovery, chromatographic retention, and ionization response should be chosen. It is critical to ensure that the IS does not interfere with the analyte and is not a metabolite of this compound.[7]
II. Troubleshooting Guides
This section provides detailed, step-by-step guidance for resolving specific issues you may encounter during your experiments.
Troubleshooting Poor Peak Shape and Inconsistent Retention Time
Problem: I am observing poor peak shape (e.g., tailing, fronting, or split peaks) and my retention time for this compound is shifting between injections.
Possible Causes & Solutions:
-
Cause 1: Incompatible Injection Solvent: If the solvent used to dissolve the final extract is significantly stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Reconstitute the dried extract in a solvent that is of similar or weaker strength than the starting mobile phase.
-
-
Cause 2: Column Overloading: Injecting too much analyte can saturate the column, leading to peak fronting.
-
Solution: Dilute the sample and re-inject. If the problem persists, consider using a column with a higher loading capacity.
-
-
Cause 3: Secondary Interactions with the Stationary Phase: this compound's phenolic hydroxyl groups can interact with residual silanols on the silica-based stationary phase, causing peak tailing.
-
Solution 1: Use a column with end-capping to minimize exposed silanols.
-
Solution 2: Add a small amount of a weak acid, like formic acid (0.1%), to the mobile phase to suppress the ionization of the silanol groups.
-
-
Cause 4: Column Degradation: Over time, the stationary phase can degrade, especially when using high pH mobile phases or aggressive cleaning protocols.
-
Solution: Replace the column with a new one of the same type. Implement a proper column cleaning and storage protocol.
-
Troubleshooting Low Analyte Recovery
Problem: My recovery of this compound after sample preparation is consistently low and variable.
Possible Causes & Solutions:
-
Cause 1: Inefficient Extraction from the Biological Matrix: The chosen extraction method may not be suitable for this compound's physicochemical properties.
-
Solution: Optimize the extraction procedure.
-
For Liquid-Liquid Extraction (LLE): Experiment with different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) and adjust the pH of the aqueous phase to ensure this compound is in its non-ionized form for better partitioning into the organic layer.[15]
-
For Solid-Phase Extraction (SPE): Screen different sorbent types (e.g., reversed-phase C18, mixed-mode). Optimize the wash and elution steps by adjusting solvent strength and pH.[14]
-
-
-
Cause 2: Nonspecific Binding: this compound may adsorb to the surfaces of collection tubes, pipette tips, and other labware, especially in protein-depleted matrices like urine.[3][16]
-
Solution 1: Use low-binding microcentrifuge tubes and pipette tips.
-
Solution 2: Add a small amount of a surfactant or a protein like bovine serum albumin (BSA) to the urine samples upon collection to block binding sites.[16]
-
-
Cause 3: Analyte Instability during Sample Processing: this compound may be degrading during the extraction process.[4][5]
-
Solution: Keep samples on ice or at 4°C throughout the sample preparation process. Minimize the time between sample collection and analysis.[17]
-
Data Presentation: Comparison of Sample Preparation Methods for this compound
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Analyte Recovery (%) | 50-70% | 75-90% | >90% |
| Matrix Effect (%) | High (Significant ion suppression) | Moderate | Low (Minimal ion suppression) |
| Throughput | High | Medium | Low to Medium |
| Cost per Sample | Low | Low to Medium | High |
| Recommendation | Suitable for early-stage discovery where high throughput is prioritized over absolute accuracy. | A good balance between cleanliness and throughput. | Recommended for method validation and regulated bioanalysis where high accuracy and precision are required.[14] |
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for key experiments.
Protocol 1: this compound Extraction from Human Plasma using Solid-Phase Extraction (SPE)
-
Sample Pre-treatment:
-
Thaw frozen plasma samples at room temperature.
-
Vortex the samples to ensure homogeneity.
-
Centrifuge at 4000 rpm for 10 minutes to pellet any particulates.
-
Transfer 100 µL of plasma to a clean microcentrifuge tube.
-
Add 10 µL of the internal standard working solution (e.g., SIL-Jaranol in methanol).
-
Add 200 µL of 4% phosphoric acid in water to precipitate proteins and acidify the sample.
-
Vortex for 30 seconds and centrifuge at 14,000 rpm for 10 minutes.
-
-
SPE Cartridge Conditioning:
-
Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.
-
-
Sample Loading:
-
Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute this compound and the internal standard with 1 mL of methanol into a clean collection tube.
-
-
Dry-down and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
-
Workflow Visualization
IV. References
-
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (n.d.). AWS. Retrieved January 2, 2026, from --INVALID-LINK--
-
International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). matrix-effect-in-bioanalysis-an-overview.pdf. Retrieved January 2, 2026, from --INVALID-LINK--
-
PubMed Central. (n.d.). The Role of LC-MS in Profiling Bioactive Compounds from Plant Waste for Cosmetic Applications: A General Overview. Retrieved January 2, 2026, from --INVALID-LINK--
-
Analytical Methods. (n.d.). III Analytical Methods. Retrieved January 2, 2026, from --INVALID-LINK--
-
Organomation. (n.d.). Sample Preparation: A Comprehensive Guide. Retrieved January 2, 2026, from --INVALID-LINK--
-
Pharmacognosy Magazine. (2018). Application of Ultra-performance Liquid Chromatography with Time-of-Flight Mass Spectrometry for the Rapid Analysis of Constitue. Retrieved January 2, 2026, from --INVALID-LINK--
-
Chromatography Today. (n.d.). Sample Preparation Options for Aroma Analysis. Retrieved January 2, 2026, from --INVALID-LINK--
-
Oriental Journal of Chemistry. (n.d.). Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples. Retrieved January 2, 2026, from --INVALID-LINK--
-
PubMed Central. (n.d.). Arzanol: A Review of Chemical Properties and Biological Activities. Retrieved January 2, 2026, from --INVALID-LINK--
-
PubMed Central. (2017). Assessment of matrix effect in quantitative LC-MS bioanalysis. Retrieved January 2, 2026, from --INVALID-LINK--
-
PubMed. (1991). Validation of bioanalytical methods. Retrieved January 2, 2026, from --INVALID-LINK--
-
European Medicines Agency. (n.d.). Bioanalytical method validation. Retrieved January 2, 2026, from --INVALID-LINK--
-
International Journal of Applied Pharmaceutics. (n.d.). An Overview of the Development and Validation of Bioanalytical Methods and Their Use in Pharmacy. Retrieved January 2, 2026, from --INVALID-LINK--
-
PubMed. (2023). Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry. Retrieved January 2, 2026, from --INVALID-LINK--
-
LCGC. (2023). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. Retrieved January 2, 2026, from --INVALID-LINK--
-
International Journal of MediPharm Research. (n.d.). Review Article on Matrix Effect in Bioanalytical Method Development. Retrieved January 2, 2026, from --INVALID-LINK--
-
Sample preparation in analysis of pharmaceuticals. (n.d.). Retrieved January 2, 2026, from --INVALID-LINK--
-
PubMed. (2009). Matrix effect elimination during LC-MS/MS bioanalytical method development. Retrieved January 2, 2026, from --INVALID-LINK--
-
Semantic Scholar. (n.d.). Factors affecting the stability of drugs and drug metabolites in biological matrices. Retrieved January 2, 2026, from --INVALID-LINK--
-
Walsh Medical Media. (n.d.). Development of Harmonized Bioanalytical Method Validation Guidelines. Retrieved January 2, 2026, from --INVALID-LINK--
-
ICH. (2022). bioanalytical method validation and study sample analysis m10. Retrieved January 2, 2026, from --INVALID-LINK--
-
ResearchGate. (n.d.). Analytical Methods for Quantification of Drug Metabolites in Biological Samples | Request PDF. Retrieved January 2, 2026, from --INVALID-LINK--
-
ResearchGate. (n.d.). High-Performance Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometry (HPLC-QTOFMS) Analysis on the Ethanol:Water. Retrieved January 2, 2026, from --INVALID-LINK--
-
OUCI. (n.d.). Modern Analytical Techniques for Flavonoid Determination. Retrieved January 2, 2026, from --INVALID-LINK--
-
PubMed. (2009). Factors affecting the stability of drugs and drug metabolites in biological matrices. Retrieved January 2, 2026, from --INVALID-LINK--
-
PubMed. (2012). Development of high-performance liquid chromatography-time-of-flight mass spectrometry for the simultaneous characterization and quantitative analysis of gingerol-related compounds in ginger products. Retrieved January 2, 2026, from --INVALID-LINK--
-
PubMed. (2012). Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry. Retrieved January 2, 2026, from --INVALID-LINK--
-
PubMed. (2010). Challenges in urine bioanalytical assays: overcoming nonspecific binding. Retrieved January 2, 2026, from --INVALID-LINK--
-
WuXi AppTec. (2023). Internal Standards in LC−MS Bioanalysis: Which, When, and How. Retrieved January 2, 2026, from --INVALID-LINK--
-
PubMed Central. (n.d.). Chemistry and Biological Activities of Flavonoids: An Overview. Retrieved January 2, 2026, from --INVALID-LINK--
-
RTI International. (n.d.). Drug stability in forensic toxicology. Retrieved January 2, 2026, from --INVALID-LINK--
-
ResearchGate. (n.d.). Factors Affecting the Stability of Drugs and Drug Metabolites in Biological Matrices | Request PDF. Retrieved January 2, 2026, from --INVALID-LINK--
-
ResearchGate. (n.d.). Challenges in urine bioanalytical assays: Overcoming nonspecific binding. Retrieved January 2, 2026, from --INVALID-LINK--
-
PubMed Central. (2010). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. Retrieved January 2, 2026, from --INVALID-LINK--
-
National Institutes of Health. (2023). Insights into Variations in Chemical Profiles and Antioxidant Properties Among Different Parts of Dalbergia odorifera. Retrieved January 2, 2026, from --INVALID-LINK--
-
MDPI. (n.d.). Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine. Retrieved January 2, 2026, from --INVALID-LINK--
-
MDPI. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Retrieved January 2, 2026, from --INVALID-LINK--
-
MDPI. (2022). Effects of the Storage Conditions on the Stability of Natural and Synthetic Cannabis in Biological Matrices for Forensic Toxicology Analysis: An Update from the Literature. Retrieved January 2, 2026, from --INVALID-LINK--
-
PubMed. (2007). SPE-HPLC method for the determination of four flavonols in rat plasma and urine after oral administration of Abelmoschus manihot extract. Retrieved January 2, 2026, from --INVALID-LINK--
-
Semantic Scholar. (2015). Characterization and Quantification by LC-MS/MS of the Chemical Components of the Heating Products of the Flavonoids Extract in Pollen. Retrieved January 2, 2026, from --INVALID-LINK--
-
Benchchem. (n.d.). Troubleshooting inconsistent results in 6-Hydroxyflavanone experiments. Retrieved January 2, 2026, from --INVALID-LINK--
-
ResearchGate. (n.d.). Challenges in the Investigation of Volatile Disease Biomarkers in Urine. Retrieved January 2, 2026, from --INVALID-LINK--
-
Analyst (RSC Publishing). (2020). Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. Retrieved January 2, 2026, from --INVALID-LINK--
References
- 1. eijppr.com [eijppr.com]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges in urine bioanalytical assays: overcoming nonspecific binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Factors affecting the stability of drugs and drug metabolites in biological matrices. | Semantic Scholar [semanticscholar.org]
- 5. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 10. The Role of LC-MS in Profiling Bioactive Compounds from Plant Waste for Cosmetic Applications: A General Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. phcog.com [phcog.com]
- 13. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bib.irb.hr:8443 [bib.irb.hr:8443]
- 15. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples – Oriental Journal of Chemistry [orientjchem.org]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
Technical Support Guide: Troubleshooting Cell Viability Assay Interference by Jaranol
As Senior Application Scientists, we understand that generating reliable data is paramount. This guide provides in-depth troubleshooting for researchers encountering unexpected results in cell viability assays when using Jaranol (also known as Kumatakenin or Kaempferol 3,7-dimethyl ether). We will delve into the mechanisms of interference and provide validated protocols to ensure the integrity of your research.
Part 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues observed when testing this compound.
Q1: My MTT or WST-1 assay results show high, or even increased, cell "viability" at this compound concentrations where I expect to see toxicity. Is this a real proliferative effect?
This is a classic sign of assay interference. It is highly unlikely to be a true proliferative effect, especially at high concentrations. This compound, as a flavonoid, possesses chemical properties that can directly react with the assay reagents, generating a false positive signal that mimics metabolic activity.[1] This makes the compound appear less toxic than it truly is.
Q2: What is this compound, and what are its chemical properties that cause this interference?
This compound is an O-methylated flavonol, a class of flavonoid compounds found in various plants.[2][3] Flavonoids are well-documented for their antioxidant and free-radical scavenging capabilities, which stem from their chemical structure.[4] This inherent reducing potential is the primary cause of interference with viability assays that rely on redox reactions, such as those using tetrazolium salts.
Q3: How can I definitively prove that this compound is interfering with my assay?
The most direct method is to perform a cell-free control experiment . This involves incubating this compound at the same concentrations used in your experiment with the assay reagent (e.g., MTT, WST-1) in cell culture medium, but without any cells.[5] A significant color change in these cell-free wells is definitive proof of direct chemical reduction by this compound, confirming the artifact.
Q4: My results seem unreliable. Which cell viability assays are recommended for use with this compound and other flavonoids?
It is crucial to switch to an assay with a different detection principle that is not based on redox potential. The recommended gold standard is an ATP-based assay (e.g., CellTiter-Glo®), which measures the ATP present in viable cells via a highly sensitive luminescent reaction.[6][7] This method is far less susceptible to interference from reducing compounds. Other excellent alternatives include imaging-based methods using dyes like Calcein-AM and Ethidium Homodimer (EthD-1) or assays that measure protease release from dead cells.[8][9]
Part 2: The Chemistry of Interference: Why this compound Disrupts Common Assays
Understanding the mechanism of your assay is the first step in troubleshooting artifacts. This compound's chemical nature makes it particularly problematic for two common classes of viability and cytotoxicity assays.
2.1. Tetrazolium-Based Assays (MTT, MTS, XTT, WST-1): A Prime Target for Chemical Reduction
Tetrazolium assays are the most widely used methods for measuring cell viability. Their principle relies on the enzymatic reduction of a tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to produce a colored formazan product.[10]
However, compounds with strong reducing properties can bypass the need for cellular enzymes entirely. This compound, as a flavonoid antioxidant, can directly donate electrons to the tetrazolium salt, reducing it to formazan and generating a strong false-positive signal.[11][12] This leads to a significant overestimation of cell viability.
2.2. Lactate Dehydrogenase (LDH) Cytotoxicity Assays: Potential for Interference
The LDH assay is a cytotoxicity assay that measures the activity of the lactate dehydrogenase enzyme released from the cytosol of dead cells into the culture medium.[13] this compound can potentially interfere with this assay in two ways:
-
Optical Interference: The LDH assay reaction involves the reduction of NAD+ to NADH, which is quantified by measuring absorbance at ~340 nm.[14] this compound has an absorbance maximum around 350 nm, which could overlap and artificially inflate the reading, leading to an overestimation of cell death.[15]
-
Enzymatic Inhibition: Some phenolic compounds can inhibit enzyme activity. If this compound inhibits the LDH enzyme, it would block the conversion of the substrate, leading to a lower signal and an underestimation of cytotoxicity.
Part 3: Troubleshooting Workflows & Validating Your Data
Follow these steps to diagnose and overcome assay interference.
3.1. The Universal Troubleshooting Workflow
Before questioning your biological hypothesis, you must first validate your assay's compatibility with your test compound. This workflow should be standard practice for any new compound, particularly natural products.
3.2. Detailed Protocol: Cell-Free Tetrazolium Reduction Assay
This protocol will definitively determine if this compound is directly reducing your tetrazolium-based reagent (MTT, XTT, WST-1, etc.).
Objective: To measure the chemical reduction of an assay reagent by this compound in the absence of cells.
Materials:
-
96-well clear flat-bottom plate
-
Cell culture medium (the same used in your experiments)
-
This compound stock solution
-
Tetrazolium assay reagent (e.g., MTT solution)
-
Solubilization buffer (for MTT assay)
-
Multichannel pipette
-
Plate reader (spectrophotometer)
Procedure:
-
Plate Setup: Design a plate layout with wells for "Medium Blank," "Medium + Reagent," and a serial dilution of this compound. Prepare at least three replicate wells for each condition.
-
Add Medium: Add 100 µL of cell culture medium to all wells.
-
Prepare this compound Dilutions: Add this compound to the designated wells to achieve the final concentrations used in your cell-based experiments. Ensure the solvent concentration is consistent across all wells, including controls.
-
Incubate (Optional but Recommended): Incubate the plate at 37°C for the same duration as your compound treatment time in your cell experiments. This accounts for any potential compound degradation.
-
Add Reagent: Add the recommended volume of your tetrazolium reagent (e.g., 10 µL of WST-1 or 20 µL of MTT) to all wells.
-
Incubate: Incubate the plate at 37°C for 1-4 hours, mirroring your standard assay protocol.
-
Solubilize (for MTT only): If using MTT, add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read Absorbance: Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~450 nm for WST-1).
Data Interpretation:
| Condition | Expected Result if NO Interference | Observed Result WITH Interference | Conclusion |
| Medium + Reagent | Low background absorbance | Low background absorbance | Baseline control. |
| Medium + Reagent + this compound (Low Conc.) | Absorbance similar to background | Absorbance is significantly higher than background | This compound is directly reducing the reagent, creating a false signal.[16] |
| Medium + Reagent + this compound (High Conc.) | Absorbance similar to background | Absorbance shows a dose-dependent increase, unrelated to cell activity. | The assay is not suitable for measuring the cytotoxic effects of this compound. The data should be disregarded. |
Part 4: Recommended Solutions: Orthogonal Assays for Robust Data
When interference is confirmed, the only reliable solution is to use an orthogonal method—an assay that measures a different biological endpoint and is based on a different chemical principle.[5]
4.1. The Gold Standard Alternative: ATP-Based Luminescent Assays
Assays that quantify intracellular ATP (e.g., Promega's CellTiter-Glo®) are considered the best alternative.[7][17]
-
Principle: These assays use a thermostable luciferase to catalyze the formation of light from luciferin in the presence of ATP. The amount of light (luminescence) produced is directly proportional to the amount of ATP present, which is a key indicator of metabolically active, viable cells.[17]
-
Why it Works: The detection method is luminescence, not absorbance, which eliminates interference from colored compounds. The reaction chemistry is not based on the compound's redox potential, thus avoiding artifacts from antioxidants like this compound.
-
Protocol Overview: The protocol is typically a simple "add-mix-measure" procedure. A single reagent is added to the wells, which lyses the cells to release ATP and provides the luciferase/luciferin substrate. After a short incubation to stabilize the signal, luminescence is read on a plate reader.[6]
4.2. Comparison of Recommended Assay Methods
| Assay Type | Principle | Potential Interference by this compound | Recommendation for Use with this compound |
| Tetrazolium (MTT, WST-1, XTT) | Enzymatic reduction of a tetrazolium salt to a colored formazan product by viable cells.[1] | HIGH RISK . Direct chemical reduction of the salt by this compound leads to a strong false-positive signal (overestimated viability).[18][19] | NOT RECOMMENDED |
| LDH Release (Cytotoxicity) | Measures activity of LDH enzyme released from dead cells into the medium.[13] | MODERATE RISK . Potential for optical interference due to this compound's absorbance near 340-350 nm.[14][15] Potential for enzyme inhibition. | USE WITH CAUTION (Requires extensive controls) |
| ATP-Based Luminescence (e.g., CellTiter-Glo®) | Quantifies ATP from viable cells using a luciferase-luciferin reaction to produce light.[7][17] | LOW RISK . Luminescence detection and non-redox chemistry are not susceptible to interference from colored or reducing compounds. | HIGHLY RECOMMENDED |
| Imaging-Based (e.g., Calcein-AM/EthD-1) | Measures intracellular esterase activity in live cells (Calcein-AM, green) and membrane integrity of dead cells (EthD-1, red).[8] | LOW RISK . Fluorescence detection is specific, but requires validation for potential autofluorescence from the compound. | RECOMMENDED (Orthogonal confirmation) |
By implementing rigorous cell-free controls and selecting appropriate orthogonal assays, researchers can confidently and accurately assess the biological activity of this compound and other challenging compounds.
References
- 1. clyte.tech [clyte.tech]
- 2. This compound | C17H14O6 | CID 5318869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Kumatakenin - Wikipedia [en.wikipedia.org]
- 4. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]
- 8. cellbiolabs.com [cellbiolabs.com]
- 9. youtube.com [youtube.com]
- 10. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 11. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 12. Antioxidant-Rich Extracts of Terminalia ferdinandiana Interfere with Estimation of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 14. Carbon nanodots interference with lactate dehydrogenase assay in human monocyte THP-1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. caymanchem.com [caymanchem.com]
- 16. Small Molecule Interferences in Resazurin and MTT-Based Metabolic Assays in the Absence of Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 18. researchgate.net [researchgate.net]
- 19. Evaluation of MTT reducers and strongly colored substances in the Short Time Exposure test method for assessing eye irritation potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining Jaranol Delivery for Cell-Based Assays
Welcome to the technical support center for Jaranol, a promising O-methylated flavonol with demonstrated biological activities.[1][2] As researchers increasingly explore its therapeutic potential, from anticancer to neuroprotective effects, reliable and reproducible delivery in cell-based assays is paramount.[1][3] This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to empower researchers, scientists, and drug development professionals in overcoming common hurdles associated with this compound delivery. Here, we move beyond generic protocols to explain the 'why' behind the methods, ensuring your experimental design is robust and your results are trustworthy.
Frequently Asked Questions (FAQs)
Here we address foundational questions about this compound's properties and handling in a laboratory setting.
Q1: What is this compound and what are its basic chemical properties?
A1: this compound, also known as Kumatakenin or Kaempferol 3,7-O-dimethyl ether, is a naturally occurring flavonoid.[1][2] Its chemical formula is C₁₇H₁₄O₆.[4] As a flavonoid, it possesses a characteristic structure that contributes to its biological activities, which have been observed to include modulation of signaling pathways like PI3K/AKT.[3][5] A critical consideration for its use in aqueous cell culture environments is its hydrophobicity. This compound is soluble in organic solvents such as DMSO, acetone, chloroform, dichloromethane, and ethyl acetate, but has poor water solubility.[1]
Q2: What are the known mechanisms of action for this compound?
A2: this compound is an active area of research, and its mechanisms of action are continually being elucidated. It has been shown to induce apoptosis in ovarian cancer cells and decrease the secretion of tumor-associated macrophage recruitment factors.[1] Furthermore, studies suggest this compound can alleviate cognitive impairment in diabetic models by activating the PI3K/AKT signaling pathway and inhibiting apoptosis in hippocampal cells.[3] Like other flavonoids, it is also investigated for its antioxidant properties.[6]
Q3: What is the recommended starting concentration for this compound in cell-based assays?
A3: The optimal concentration of this compound is cell-line and assay-dependent. A review of the literature indicates that effective concentrations can range from the low micromolar (e.g., 10 µM for inhibiting neutrophil elastase activity) to higher concentrations (e.g., 30 µM for inducing apoptosis in SKOV3 cells).[1] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell type and experimental endpoint.
Q4: How should I prepare a stock solution of this compound?
A4: Given its solubility profile, Dimethyl Sulfoxide (DMSO) is the most common solvent for preparing a high-concentration stock solution of this compound.[1] Prepare a stock solution in the range of 10-50 mM in 100% DMSO. Store this stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. When preparing your working solution, ensure the final concentration of DMSO in the cell culture medium is kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity or off-target effects.[7][8]
Troubleshooting Guide: Common Issues in this compound Delivery
This section provides a question-and-answer formatted guide to troubleshoot specific problems you may encounter during your experiments.
Q5: I'm observing precipitation of this compound in my cell culture medium. What's causing this and how can I fix it?
A5: this compound precipitation is a common issue stemming from its hydrophobic nature. When a concentrated DMSO stock is diluted into an aqueous culture medium, the this compound can crash out of solution.
Causality: The rapid change in solvent polarity from DMSO to the aqueous medium reduces the solubility of this compound below its working concentration.
Solutions:
-
Refine Dilution Technique: Avoid adding your concentrated stock directly to the full volume of media. Instead, perform a serial dilution. First, create an intermediate dilution in a small volume of pre-warmed (37°C) culture medium. Then, add this intermediate solution to your final volume of medium. Adding the compound dropwise while gently swirling can also improve dispersion.[9]
-
Optimize Serum Concentration: Proteins in fetal bovine serum (FBS) can bind to and help solubilize hydrophobic compounds.[9] If your experimental design permits, ensure your medium contains an adequate concentration of FBS.
-
Consider Alternative Solubilization Methods: If precipitation persists, more advanced delivery methods may be necessary. These are discussed in detail below.
Q6: My this compound treatment shows inconsistent or no biological effect. How can I troubleshoot this?
A6: A lack of consistent bioactivity can be due to several factors, from poor compound delivery to degradation.
Causality: The intended concentration of this compound may not be reaching its intracellular target due to poor bioavailability, or the compound may be degrading in the culture medium.
Solutions:
-
Verify Compound Stability: Flavonoids can be susceptible to degradation in aqueous solutions, a process that can be influenced by pH, light, and temperature.[10][11] It's advisable to prepare fresh working solutions for each experiment and minimize the exposure of your stock and working solutions to light. You can perform a simple stability test by incubating this compound in your culture medium for the duration of your experiment and then analyzing for degradation using HPLC.
-
Enhance Bioavailability: If this compound is not efficiently crossing the cell membrane, its biological effects will be diminished. Consider the advanced delivery methods outlined in the next section.
-
Confirm Target Engagement: It is crucial to verify that this compound is interacting with its intended target within the cell.[12][13] Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to confirm target engagement in a label-free manner.[14]
Advanced Delivery Methods for this compound
For challenging cell lines or when DMSO is not a viable option, consider these advanced delivery strategies.
Cyclodextrin-Based Delivery
Q7: What are cyclodextrins and how can they improve this compound delivery?
A7: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[15][16] This structure allows them to encapsulate hydrophobic molecules like this compound, forming an inclusion complex that increases its solubility and stability in aqueous solutions.[17][18] Beta-cyclodextrin derivatives, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used and have low toxicity.[17]
Experimental Protocol: this compound Formulation with HP-β-CD
-
Prepare a this compound Stock in an Organic Solvent: Dissolve this compound in a minimal amount of a volatile organic solvent like ethanol or a 1:1 mixture of chloroform and methanol.
-
Prepare an Aqueous HP-β-CD Solution: Dissolve HP-β-CD in cell culture grade water to make a concentrated stock solution (e.g., 45% w/v).
-
Form the Inclusion Complex:
-
Slowly add the this compound solution to the HP-β-CD solution while vortexing or sonicating. The molar ratio of this compound to HP-β-CD will need to be optimized, but a starting point is often between 1:1 and 1:10.
-
Stir the mixture at room temperature for 24-48 hours to allow for complex formation.
-
-
Remove the Organic Solvent: If a volatile organic solvent was used, it can be removed by evaporation under a stream of nitrogen or by using a rotary evaporator.
-
Sterilize and Store: Sterilize the final this compound-HP-β-CD complex solution by passing it through a 0.22 µm filter. Store at 4°C for short-term use or in aliquots at -20°C for long-term storage.
Nanoparticle-Based Delivery
Q8: When should I consider using nanoparticles for this compound delivery?
A8: Nanoparticle formulations are an excellent option when you need to improve the solubility and stability of this compound, achieve controlled release, or potentially target specific cell types.[19][20] Polymeric nanoparticles can encapsulate hydrophobic drugs, protecting them from degradation and facilitating their uptake by cells.[21][22]
Experimental Protocol: this compound-Loaded Polymeric Nanoparticles (Nanoprecipitation Method)
-
Prepare the Organic Phase: Dissolve this compound and a biodegradable polymer (e.g., PLGA) in a water-miscible organic solvent such as acetone or acetonitrile.
-
Prepare the Aqueous Phase: Prepare an aqueous solution containing a surfactant (e.g., Poloxamer 188 or PVA) to stabilize the nanoparticles.
-
Nanoprecipitation:
-
Add the organic phase dropwise to the aqueous phase under constant stirring.
-
The rapid solvent diffusion will cause the polymer and encapsulated this compound to precipitate, forming nanoparticles.[21]
-
-
Solvent Removal and Purification:
-
Stir the nanoparticle suspension at room temperature to allow the organic solvent to evaporate.
-
Purify the nanoparticles from the free drug and excess surfactant by centrifugation and resuspension in fresh water or by dialysis.
-
-
Characterization and Use:
-
Characterize the nanoparticles for size, zeta potential, and encapsulation efficiency.
-
Lyophilize the purified nanoparticles for long-term storage or resuspend them in a sterile buffer for immediate use in cell culture.
-
Data Presentation and Visualization
Table 1: Comparison of this compound Delivery Methods
| Delivery Method | Advantages | Disadvantages | Recommended Starting Concentration |
| DMSO | Simple, quick, widely used. | Potential for precipitation, cytotoxicity, and off-target effects.[8][23] | Final DMSO concentration < 0.5% v/v. |
| HP-β-Cyclodextrin | Increases solubility and stability, low toxicity.[15][17] | Requires optimization of this compound:cyclodextrin ratio. | Varies based on complexation efficiency. |
| Nanoparticles | High encapsulation efficiency, controlled release, potential for targeting.[19][21] | More complex preparation and characterization required. | Dependent on nanoparticle loading capacity. |
Visualizing Experimental Workflows
To aid in your experimental design, the following diagrams illustrate key decision-making processes and workflows.
Caption: Decision tree for selecting a this compound delivery method.
Caption: Workflow for validating this compound target engagement using CETSA.
By understanding the inherent properties of this compound and employing a systematic approach to delivery and troubleshooting, researchers can ensure the generation of high-quality, reproducible data in their cell-based assays. This guide serves as a starting point for developing robust experimental protocols tailored to your specific research needs.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Kumatakenin - Wikipedia [en.wikipedia.org]
- 3. This compound alleviates cognitive impairment in db/db mice through the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C17H14O6 | CID 5318869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Frontiers | Exploring the Mechanism of Flavonoids Through Systematic Bioinformatics Analysis [frontiersin.org]
- 6. Mechanism of Action of a Chinese Herbal Compound Containing Quercetin, Luteolin, and Kaempferol in the Treatment of Vitiligo Based on Network Pharmacology and Experimental Verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 11. The stability and degradation products of polyhydroxy flavonols in boiling water - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 15. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Different Drug Mobilities in Hydrophobic Cavities of Host–Guest Complexes between β-Cyclodextrin and 5-Fluorouracil at Different Stoichiometries: A Molecular Dynamics Study in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 17. alzet.com [alzet.com]
- 18. Analyzing the Potential of Cyclodextrins in Advancing Drug Delivery [blog.alliedmarketresearch.com]
- 19. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. worldscientific.com [worldscientific.com]
- 22. Nanoparticle formulations for therapeutic delivery, pathogen imaging and theranostic applications in bacterial infections - PMC [pmc.ncbi.nlm.nih.gov]
- 23. quora.com [quora.com]
Validation & Comparative
Jaranol vs. Kaempferol: A Comparative Guide to Their Biological Activities
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Flavonoids, a diverse group of polyphenolic secondary metabolites found in plants, have long been recognized for their significant contributions to human health. Among these, the flavonol Kaempferol has been extensively studied for its wide array of pharmacological effects. A lesser-known, structurally related compound, Jaranol, which is the 3,7-dimethyl ether of Kaempferol, is also emerging as a molecule of interest. This guide provides a comprehensive comparison of the biological activities of this compound and Kaempferol, offering insights into their therapeutic potential. We will delve into their antioxidant, anti-inflammatory, anticancer, and antimicrobial properties, supported by experimental data and detailed methodologies.
This compound , also known as Kaempferol 3,7-dimethyl ether or Kumatakenin, is a naturally occurring flavonoid.[1] Its chemical structure is characterized by the methylation of the hydroxyl groups at the 3 and 7 positions of the Kaempferol backbone. This structural modification can significantly influence its bioavailability and biological activity.
Kaempferol , on the other hand, is a ubiquitous flavonoid found in a variety of fruits, vegetables, and medicinal plants.[2][3] Its structure features four hydroxyl groups, which are key to its potent biological effects.[4]
This guide will navigate the current scientific landscape, presenting a side-by-side comparison to aid researchers in understanding the nuances of these two closely related flavonoids.
Comparative Biological Activity: this compound vs. Kaempferol
The following table summarizes the known biological activities of this compound and Kaempferol, with quantitative data where available. It is important to note that the body of research on Kaempferol is substantially larger than that on this compound, leading to a disparity in the available quantitative data.
| Biological Activity | This compound (Kaempferol 3,7-dimethyl ether) | Kaempferol |
| Antioxidant Activity | Data not readily available. Methylation of hydroxyl groups may decrease radical scavenging activity compared to Kaempferol. | DPPH Radical Scavenging IC50: 0.11 mg/mL[5] |
| Anti-inflammatory Activity | Modulates the PI3K/AKT signaling pathway.[6] | Nitric Oxide Inhibition: Reduces NO production in LPS-stimulated RAW264.7 cells.[4] |
| Anticancer Activity | Data not readily available. | IC50 (HepG2 cells): 30.92 µM[7] IC50 (MDA-MB-231 cells): 43 µmol/L IC50 (LNCaP cells): 28.8±1.5 μM |
| Antimicrobial Activity | Antiprotozoal Activity: Shows activity against Giardia lamblia.[8] | MIC (Staphylococcus aureus): 6.25 µg/mL[9] MIC (Klebsiella pneumoniae): 64 µg/mL[9] MIC (Listeria monocytogenes): 125 µg/mL[9] |
In-Depth Analysis of Biological Activities
Antioxidant Activity
The antioxidant capacity of flavonoids is largely attributed to their ability to donate hydrogen atoms from their hydroxyl groups to scavenge free radicals.
Kaempferol exhibits significant antioxidant activity.[5] The presence of hydroxyl groups at the 3, 5, 7, and 4' positions allows it to effectively neutralize reactive oxygen species (ROS).
This compound's antioxidant potential is less characterized. The methylation of the 3- and 7-hydroxyl groups in this compound may diminish its radical scavenging ability compared to Kaempferol, as these groups are no longer available for hydrogen donation. However, it may still exert antioxidant effects through other mechanisms, such as influencing antioxidant enzyme expression.
Experimental Protocol: DPPH Radical Scavenging Assay [10][11]
This protocol outlines a common method for assessing the antioxidant activity of compounds like Kaempferol.
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine, and the corresponding decrease in absorbance is measured spectrophotometrically.
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Dissolve the test compound (e.g., Kaempferol) in methanol to prepare a stock solution, from which serial dilutions are made.
-
Reaction Mixture: In a 96-well microplate, add 100 µL of the test compound solution to 100 µL of the DPPH solution. A blank well should contain 100 µL of methanol and 100 µL of the test compound solution (for color correction), and a control well should contain 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [1 - (Absorbance of sample - Absorbance of blank) / Absorbance of control] x 100
-
IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
DPPH radical scavenging assay workflow.
Anti-inflammatory Activity
Chronic inflammation is a key factor in the pathogenesis of many diseases. Flavonoids are known to possess anti-inflammatory properties through their ability to modulate inflammatory signaling pathways.
Kaempferol has demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and downregulating the expression of inflammatory enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[4]
This compound has been shown to alleviate cognitive impairment in diabetic mice by targeting the PI3K/AKT signaling pathway, which is also implicated in inflammatory processes.[6] This suggests that this compound may exert its therapeutic effects, at least in part, through the modulation of inflammatory responses.
Experimental Protocol: Griess Assay for Nitric Oxide (NO) Production [12][13]
This protocol describes the measurement of nitrite, a stable breakdown product of NO, in cell culture supernatants to assess the anti-inflammatory activity of test compounds.
Principle: The Griess reagent system involves a two-step diazotization reaction. In the first step, sulfanilamide converts nitrite into a diazonium salt in an acidic solution. In the second step, N-(1-naphthyl)ethylenediamine (NED) couples with the diazonium salt to form a colored azo compound, which can be quantified by measuring its absorbance at 540 nm.
Procedure:
-
Cell Culture and Treatment: Seed macrophages (e.g., RAW 264.7) in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compound (e.g., this compound or Kaempferol) for 1 hour.
-
Stimulation: Induce inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) to the wells and incubate for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: In a new 96-well plate, add 50 µL of the supernatant to 50 µL of Griess Reagent I (sulfanilamide in phosphoric acid) and incubate for 5-10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess Reagent II (NED in water) to each well and incubate for another 5-10 minutes at room temperature, protected from light.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Quantification: Determine the nitrite concentration in the samples by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
Simplified PI3K/AKT signaling pathway and the inhibitory role of this compound.
Anticancer Activity
The potential of flavonoids as anticancer agents is a major area of research. Their mechanisms of action are often multifaceted, involving the induction of apoptosis, inhibition of cell proliferation, and prevention of metastasis.
Kaempferol has been shown to exert anticancer effects against various cancer cell lines, including liver, breast, and prostate cancer.[7] It can induce apoptosis and cause cell cycle arrest, thereby inhibiting tumor growth.[14][15]
The anticancer activity of this compound has not been extensively investigated. However, its modulation of the PI3K/AKT pathway, a critical signaling cascade often dysregulated in cancer, suggests that it may also possess anticancer properties worthy of further exploration.[6]
Experimental Protocol: MTT Assay for Cell Viability [16]
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by mitochondrial dehydrogenases in viable cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or Kaempferol) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.
-
Calculation of Cell Viability: The percentage of cell viability is calculated as: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
IC50 Determination: The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.
Simplified overview of apoptosis pathways modulated by Kaempferol.
Antimicrobial Activity
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents. Flavonoids have shown promise in this area due to their ability to inhibit microbial growth.
Kaempferol exhibits broad-spectrum antimicrobial activity against various bacteria and fungi.[9] Its mechanisms of action include damaging the bacterial cell membrane and inhibiting nucleic acid synthesis.
This compound has been reported to have antiprotozoal activity against Giardia lamblia.[8] This finding suggests that this compound and its derivatives could be explored for their potential against a range of pathogenic microorganisms.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) [17][18]
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microplate. The MIC is determined after incubation by observing the lowest concentration that prevents visible growth.
Procedure:
-
Preparation of Antimicrobial Agent Dilutions: Prepare serial twofold dilutions of the test compound (e.g., this compound or Kaempferol) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland standard.
-
Inoculation: Add the standardized inoculum to each well of the microplate. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Conclusion and Future Directions
This comparative guide highlights the significant biological activities of Kaempferol and the emerging potential of its methylated derivative, this compound. While Kaempferol is a well-established bioactive flavonoid with a plethora of supporting data, this compound remains a comparatively understudied compound. The structural difference between the two—the methylation of two hydroxyl groups in this compound—likely accounts for variations in their biological activities and bioavailability, a crucial aspect for drug development.
The available evidence suggests that both molecules interact with key signaling pathways involved in inflammation and cell survival, such as the PI3K/AKT pathway. Future research should focus on conducting direct comparative studies of this compound and Kaempferol across a range of biological assays. Elucidating the specific structure-activity relationships will be pivotal in understanding how methylation impacts efficacy and in designing novel therapeutic agents. For researchers and drug development professionals, both Kaempferol and this compound represent promising scaffolds for the development of new treatments for a variety of diseases.
References
- 1. This compound | C17H14O6 | CID 5318869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]
- 3. Protocol Griess Test [protocols.io]
- 4. mdpi.com [mdpi.com]
- 5. antioxidant activity ic50: Topics by Science.gov [science.gov]
- 6. Antimicrobial and antioxidant activity of kaempferol rhamnoside derivatives from Bryophyllum pinnatum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Kaempferol: Antimicrobial Properties, Sources, Clinical, and Traditional Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. acmeresearchlabs.in [acmeresearchlabs.in]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. promega.com [promega.com]
- 14. mdpi.com [mdpi.com]
- 15. Anti-cancer Effect and Underlying Mechanism(s) of Kaempferol, a Phytoestrogen, on the Regulation of Apoptosis in Diverse Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Broth Microdilution | MI [microbiology.mlsascp.com]
A Comparative Analysis of Jaranol and Other Flavonoids: A Guide for Researchers
Abstract
This guide provides a comprehensive comparative analysis of Jaranol (also known as Kumatakenin or 7,4'-Dihydroxy-3,5-dimethoxyflavone), a methoxylated flavonol, against well-characterized flavonoids such as Quercetin and Kaempferol. We delve into a detailed examination of their structural nuances and correlate these features with their performance in key biological assays. This document synthesizes data from peer-reviewed literature to offer an objective comparison of their antioxidant, anti-inflammatory, and anticancer activities. By providing detailed experimental protocols and visualizing complex biological pathways, this guide serves as a critical resource for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this compound in the broader context of flavonoid research.
Introduction: The Flavonoid Landscape and the Emergence of this compound
Flavonoids are a vast class of polyphenolic secondary metabolites ubiquitously found in plants, forming an integral part of the human diet.[1][2] Their characteristic C6-C3-C6 skeleton is the foundation for a remarkable diversity of structures, broadly classified into flavones, flavonols, flavanones, isoflavones, and anthocyanidins.[3] This structural diversity translates into a wide spectrum of pharmacological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects, making them a fertile ground for drug discovery.[4][5]
Among the myriad of flavonoids, methoxylated flavones are gaining significant interest. The methylation of hydroxyl groups on the flavone backbone can dramatically alter the molecule's physicochemical properties, often leading to increased metabolic stability, enhanced membrane transport, and improved oral bioavailability compared to their hydroxylated counterparts.[6][7][8] This enhanced pharmacokinetic profile may translate to superior in vivo efficacy.[7]
This guide focuses on This compound (Kumatakenin) , an O-methylated flavonol found in organisms like Astragalus membranaceus.[9] While less studied than its famous cousins, Quercetin and Kaempferol, this compound's unique methoxylation pattern warrants a closer look. We will compare this compound to these well-established flavonoids to highlight the critical role of methoxylation and hydroxylation patterns in defining biological function.
-
This compound (Kumatakenin): 5,4'-Dihydroxy-3,7-dimethoxyflavone.[9] Its structure features two methoxy groups at the C3 and C7 positions and two hydroxyl groups at the C5 and C4' positions.
-
Quercetin: 3,3',4',5,7-pentahydroxyflavone. A widely studied flavonol with five hydroxyl groups, known for its potent antioxidant and anti-inflammatory properties.[10]
-
Kaempferol: 3,4',5,7-tetrahydroxyflavone. Structurally similar to Quercetin but lacking the 3'-hydroxyl group, offering a direct point of comparison for structure-activity relationships.[11]
Structural Comparison: The Blueprint of Activity
The biological activity of a flavonoid is intrinsically linked to its chemical structure, particularly the number and arrangement of hydroxyl (-OH) and methoxyl (-OCH3) groups.
| Compound | Chemical Structure | Key Structural Features |
| This compound | C3, C7 methoxylation; C5, C4' hydroxylation.[12] | |
| Quercetin | Five hydroxyl groups, including a catechol (3',4'-dihydroxy) B-ring. | |
| Kaempferol | Four hydroxyl groups; lacks the B-ring catechol moiety of Quercetin. |
The presence of the catechol group in Quercetin's B-ring is a major contributor to its potent antioxidant activity. The methoxylation in this compound, while potentially reducing its direct radical scavenging capacity compared to hydroxyl groups, is predicted to increase its lipophilicity, which can enhance its ability to cross cellular membranes.[8]
Comparative Analysis of Biological Activities
This section presents a direct comparison of this compound with Quercetin and Kaempferol across three critical therapeutic areas. The data is summarized from multiple studies to provide a consolidated view of their relative potencies.
Antioxidant Activity
Mechanism of Action: Flavonoids exert antioxidant effects by donating hydrogen atoms to neutralize free radicals, chelating metal ions that catalyze radical formation, and modulating enzymes involved in oxidative stress.[4] The number and position of hydroxyl groups are paramount for direct radical scavenging.
Comparative Data: Direct antioxidant data for this compound is limited. However, studies on structurally similar methoxylated flavones suggest that methylation of hydroxyl groups generally decreases radical scavenging potency in cell-free assays like the DPPH assay.[13][14] While this compound possesses two hydroxyl groups, its activity is expected to be lower than Quercetin, which has five. In vivo, this compound's potential antioxidant effects may be more nuanced, possibly related to its influence on cellular antioxidant enzymes.[15]
| Compound | DPPH Radical Scavenging (IC50) | Notes |
| This compound | Data not widely available. Estimated to be >100 µM. | Methoxylation typically reduces direct scavenging activity.[14] |
| Quercetin | ~2-10 µM | Very high activity due to the B-ring catechol and multiple -OH groups.[14][16] |
| Kaempferol | ~10-30 µM | High activity, but generally lower than Quercetin due to the lack of a B-ring catechol. |
| Ascorbic Acid (Vitamin C) | ~20-50 µM | Standard antioxidant for comparison.[14] |
Causality Behind Experimental Choice: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a standard, rapid, and straightforward method for assessing the radical scavenging capacity of compounds. It measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical, a process easily monitored by the decrease in absorbance at ~517 nm. Its simplicity makes it an excellent first-pass screening tool for comparing the direct antioxidant potential of different flavonoids.
Detailed Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.
-
Dissolve test compounds (this compound, Quercetin, Kaempferol) and a positive control (Ascorbic Acid) in methanol or DMSO to create stock solutions (e.g., 10 mM).
-
Prepare a series of dilutions from the stock solutions to achieve a range of final concentrations for testing (e.g., 1, 5, 10, 25, 50, 100 µM).
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to each well.
-
Add 100 µL of the various concentrations of the test compounds or control to the wells.
-
For the blank, add 100 µL of methanol instead of the test compound.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
Plot the % inhibition against the concentration of each compound.
-
Determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals) from the dose-response curve.
-
Anti-inflammatory Activity
Mechanism of Action: Flavonoids can mitigate inflammation by inhibiting key pro-inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), and by modulating inflammatory signaling pathways such as NF-κB and MAPKs.[17][18] This leads to a reduction in the production of inflammatory mediators like prostaglandins, leukotrienes, nitric oxide (NO), and cytokines (e.g., TNF-α, IL-6).[19]
Comparative Data: While specific anti-inflammatory data for this compound is scarce, many methoxylated flavonoids show potent anti-inflammatory activity.[20] They can effectively inhibit the expression of inducible nitric oxide synthase (iNOS) and COX-2.[17] Quercetin is a well-documented anti-inflammatory agent that inhibits multiple pathways.[10][21]
| Compound | NO Inhibition in LPS-stimulated Macrophages (IC50) | Notes |
| This compound | Data not widely available. | Methoxylated flavonoids are known to be potent inhibitors of inflammatory mediators.[20] |
| Quercetin | ~10-25 µM | Potently inhibits iNOS expression and NO production.[21] |
| 7,3´,4´-Trihydroxyflavone | 26.7 µM | A structurally related flavone showing significant NO inhibition.[22] |
| Dexamethasone | ~0.01-0.1 µM | Standard steroidal anti-inflammatory drug for comparison. |
Causality Behind Experimental Choice: The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages is a widely accepted in vitro model for screening anti-inflammatory agents. LPS, a component of Gram-negative bacteria, potently activates macrophages to produce large amounts of NO via the enzyme iNOS. NO is a key inflammatory mediator, and its overproduction is implicated in various inflammatory diseases. Measuring a compound's ability to suppress this response provides a reliable indication of its potential anti-inflammatory efficacy.
Detailed Experimental Protocol: Nitric Oxide (NO) Inhibition Assay
-
Cell Culture:
-
Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
-
Seed cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with various concentrations of the test compounds (this compound, Quercetin) for 1-2 hours. Include a vehicle control (DMSO) and a positive control (Dexamethasone).
-
After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. A set of untreated, unstimulated cells should be included as a negative control.
-
-
Nitrite Measurement (Griess Assay):
-
After 24 hours, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine dihydrochloride solution) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. The amount of nitrite (a stable product of NO) is proportional to the absorbance.
-
-
Calculation:
-
Create a standard curve using known concentrations of sodium nitrite.
-
Calculate the nitrite concentration in each sample from the standard curve.
-
Determine the IC50 value for NO inhibition for each compound.
-
Self-Validation: A parallel MTT assay should be performed on the treated cells to ensure that the observed NO reduction is not due to cytotoxicity.
-
Anticancer Activity
Mechanism of Action: Flavonoids can combat cancer through various mechanisms, including inducing apoptosis (programmed cell death), causing cell cycle arrest, inhibiting proliferation and angiogenesis, and modulating key signaling pathways involved in cancer progression.[23][24] Methoxylated flavonoids, in particular, have shown potent antiproliferative effects against various cancer cell lines.[6][25]
Comparative Data: The antiproliferative activity of flavonoids is highly dependent on the cancer cell type. Methoxylation can enhance anticancer activity.[8] For instance, an increase in methoxyl groups on the A-ring of the flavone structure has been shown to enhance antiproliferative activity in some cancer cells.[23] this compound's specific activity requires further investigation, but related methoxylated flavones have shown promising results.
| Compound | Cell Line | Antiproliferative Activity (IC50) | Incubation Time |
| This compound | Data not widely available. | Studies on other tetramethoxyflavones suggest potential activity.[25] | - |
| Quercetin | A375 (Melanoma) | ~25-200 µM (Dose-dependent reduction) | 24h[8] |
| Kaempferol | MDA-MB-231 (Breast) | 43 µM | 72h[26] |
| Kaempferol | MDA-MB-468 (Breast) | >50 µM | 48h[27] |
| Kaempferol | HeLa (Cervical) | 50 µM | 48h[11] |
| Tangeretin (Polymethoxyflavone) | SCC-9 (Oral Cancer) | ~20 µM | 72h[6] |
Causality Behind Experimental Choice: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. This assay is a robust, reliable, and high-throughput method for screening the cytotoxic or antiproliferative effects of compounds on cancer cell lines, making it a cornerstone of in vitro cancer research.
Detailed Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding:
-
Culture a relevant cancer cell line (e.g., MDA-MB-231, HeLa) under standard conditions.
-
Trypsinize and count the cells. Seed them into a 96-well plate at a density of 5,000-10,000 cells/well.
-
Allow cells to attach and grow for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (this compound, Quercetin, Kaempferol) in the appropriate cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle controls (DMSO) and an untreated control.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Plot cell viability against compound concentration to generate a dose-response curve and determine the IC50 value.
-
Discussion and Future Perspectives
This comparative analysis highlights a crucial theme in flavonoid research: the profound impact of structural modifications on biological activity.
-
Structure-Activity Relationship: Quercetin, with its multiple hydroxyl groups and catechol B-ring, remains the benchmark for direct antioxidant activity in vitro. However, this high polarity can limit its bioavailability.[2] In contrast, the methoxylation seen in this compound represents a trade-off. While it may reduce direct radical scavenging, it is predicted to enhance lipophilicity and metabolic stability, potentially leading to better absorption and higher plasma concentrations in vivo.[6][7] This suggests that this compound's therapeutic potential might be more pronounced in cellular and in vivo systems than in simple chemical assays.
-
Research Gaps and Future Directions: The most significant gap identified is the lack of direct, publicly available experimental data on the biological activities of this compound. Future research should prioritize:
-
Systematic Screening: Conducting head-to-head comparisons of this compound against Quercetin and Kaempferol using the standardized assays outlined in this guide (DPPH, NO inhibition, MTT) across a panel of cell lines.
-
Mechanism of Action Studies: If this compound shows significant anti-inflammatory or anticancer activity, subsequent studies should elucidate the underlying molecular mechanisms, such as its effects on the NF-κB, MAPK, or PI3K/Akt signaling pathways.
-
Pharmacokinetic Studies: In vivo studies in animal models are essential to determine the oral bioavailability, metabolic fate, and tissue distribution of this compound, which are critical for assessing its true therapeutic potential.
-
References
- 1. Flavanols from Nature: A Phytochemistry and Biological Activity Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. The Chemistry and the Anti-Inflammatory Activity of Polymethoxyflavonoids from Citrus Genus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A systematic review on hepatoprotective activity of quercetin against various drugs and toxic agents: Evidence from preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Kumatakenin - Wikipedia [en.wikipedia.org]
- 10. Therapeutic Potential of Flavonoids in Pain and Inflammation: Mechanisms of Action, Pre-Clinical and Clinical Data, and Pharmaceutical Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. This compound | C17H14O6 | CID 5318869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. onions-usa.org [onions-usa.org]
- 14. benchchem.com [benchchem.com]
- 15. Evaluation of the Acute and Sub-Acute Oral Toxicity of this compound in Kunming Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparison of antioxidative capacities and inhibitory effects on cholesterol biosynthesis of quercetin and potential metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Anti-inflammatory Plant Flavonoids and Cellular Action Mechanisms [jstage.jst.go.jp]
- 18. Flavonoids as anti-inflammatory agents | Proceedings of the Nutrition Society | Cambridge Core [cambridge.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Antioxidant and Anti-Inflammatory Effects of 6,3’,4´- and 7,3´,4´-Trihydroxyflavone on 2D and 3D RAW264.7 Models - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Relationship Between the Structure of Methoxylated and Hydroxylated Flavones and Their Antiproliferative Activity in HL60 Cells | Anticancer Research [ar.iiarjournals.org]
- 24. Relationship Between the Structure of Methoxylated and Hydroxylated Flavones and Their Antiproliferative Activity in HL60 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Antitumor activity of 5-hydroxy-3',4',6,7-tetramethoxyflavone in glioblastoma cell lines and its antagonism with radiotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Kaempferol Suppresses Proliferation and Induces Cell Cycle Arrest, Apoptosis, and DNA Damage in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
A Researcher's Guide to In Vivo Validation of Jaranol: A Comparative Analysis of Anti-Inflammatory Efficacy
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to rigorously validate the anti-inflammatory properties of a novel compound, Jaranol, in vivo. We move beyond simple protocols to explain the scientific rationale behind experimental choices, ensuring a robust and self-validating study design. Our approach is grounded in established pharmacological models, comparing this compound's performance against both a negative control and a clinically relevant standard-of-care drug.
Introduction: The Imperative for Rigorous In Vivo Validation
The discovery of novel anti-inflammatory agents is a cornerstone of therapeutic development. This compound, a promising phytochemical, has demonstrated potential in preliminary in vitro screens. However, the complex, multi-cellular, and systemic nature of inflammation necessitates validation in a living organism. An in vivo model allows us to assess not only the compound's efficacy but also its bioavailability, safety, and dose-response relationship in a physiological context.
This guide outlines a two-pronged strategy to characterize this compound's effects on both acute, localized inflammation and systemic inflammatory responses. By employing gold-standard animal models and analytical techniques, we can generate the high-quality, comparative data required for preclinical advancement.
Part 1: Strategic Selection of Complementary In Vivo Models
The choice of an animal model is the most critical decision in preclinical validation. No single model can recapitulate the entirety of human inflammation. Therefore, we employ a dual-model approach to probe different facets of this compound's activity.
Model 1: Carrageenan-Induced Paw Edema (Acute Local Inflammation)
The carrageenan-induced paw edema model is a highly reproducible and widely accepted assay for screening acute anti-inflammatory activity.[1][2] Its primary value lies in its ability to model the exudative phase of inflammation. Subplantar injection of carrageenan, a sulfated polysaccharide, elicits a biphasic inflammatory response.[1]
-
Early Phase (0–2.5 hours): Characterized by the release of histamine, serotonin, and bradykinin, which increase vascular permeability.[1]
-
Late Phase (3–6 hours): Primarily mediated by the overproduction of prostaglandins (PGE2) through the upregulation of cyclooxygenase-2 (COX-2). This phase also involves significant infiltration of neutrophils.[1][3]
This model is ideal for an initial assessment of this compound's ability to suppress edema (fluid accumulation) and leukocyte infiltration, key hallmarks of acute inflammation. Its response to classical non-steroidal anti-inflammatory drugs (NSAIDs) like Indomethacin makes it an excellent system for comparative benchmarking.[1]
Model 2: Lipopolysaccharide-Induced Systemic Inflammation
To evaluate this compound's effect on a systemic scale, we utilize the lipopolysaccharide (LPS) model. LPS, a major component of the outer membrane of Gram-negative bacteria, induces a powerful, systemic inflammatory response when administered in vivo.[4] This model is not designed to replicate the full complexity of human sepsis but serves as an effective first-line tool to determine a compound's potential to modulate the systemic release of key pro-inflammatory cytokines.[4][5]
Intraperitoneal (i.p.) injection of LPS triggers a rapid and transient surge in circulating cytokines, particularly Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[4] This allows for a clear and quantifiable assessment of this compound's ability to suppress the cytokine storm, a critical factor in many inflammatory diseases. Dexamethasone, a potent corticosteroid, is the standard positive control for this model.[4]
Part 2: A Unified Experimental Workflow
A well-structured workflow is essential for minimizing variability and ensuring data integrity. The following diagram outlines the logical flow from animal acclimatization to endpoint analysis for both models.
References
A Comprehensive Guide to the Cross-Validation of Jaranol's Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction: Jaranol, a Multi-Target Flavonoid
This compound, also known as Kumatakenin, is a naturally occurring flavonoid found in plants such as Astragalus membranaceus.[1] Emerging research has highlighted its therapeutic potential across a spectrum of diseases, primarily attributed to its ability to modulate key signaling pathways. This guide will focus on the cross-validation of this compound's therapeutic targets in three distinct and significant pathological contexts:
-
Cognitive Impairment in Type 2 Diabetes: Targeting the PI3K/AKT signaling pathway.
-
Pathological Cardiac Remodeling: Modulating the NF-κB signaling pathway.
-
Ovarian Cancer: Inducing apoptosis in cancer cells.
We will critically evaluate the experimental evidence supporting this compound's efficacy and compare its performance with established therapeutic agents: Metformin, Enalapril, and Cisplatin, respectively.
Section 1: this compound in Cognitive Impairment Associated with Type 2 Diabetes
Cognitive decline is a significant complication of type 2 diabetes, and the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway is a critical regulator of neuronal survival and synaptic plasticity.[2] Dysregulation of this pathway is implicated in the pathogenesis of diabetes-related cognitive impairment.
This compound's Mechanism of Action: PI3K/AKT Pathway Activation
Recent studies have demonstrated that this compound can alleviate cognitive impairment in diabetic models by activating the PI3K/AKT pathway.[3] This activation is thought to inhibit apoptosis in hippocampal neurons, a region of the brain crucial for learning and memory.[1] In high-glucose conditions, this compound has been shown to increase the expression of phosphorylated AKT (p-AKT), the active form of the protein, while decreasing the expression of cleaved caspase-3, a key executioner of apoptosis.[4]
Comparative Analysis: this compound vs. Metformin
Metformin is a first-line therapy for type 2 diabetes and has also been investigated for its neuroprotective effects.[5] Like this compound, Metformin has been shown to activate the PI3K/AKT signaling pathway, contributing to its beneficial effects on cognitive function in the context of diabetes.
Table 1: Comparative Efficacy in Modulating the PI3K/AKT Pathway and Cognitive Function
| Parameter | This compound | Metformin | Supporting Evidence |
| PI3K/AKT Pathway Modulation | Increases phosphorylation of AKT in high-glucose-stimulated HT22 cells.[4] | Activates the PI3K/AKT/BDNF axis in a mouse model of postoperative cognitive dysfunction. | [4] |
| Effect on Apoptosis | Decreases cleaved caspase-3 expression in high-glucose-stimulated HT22 cells.[4] | Reduces neuronal apoptosis in a mouse model of postoperative cognitive dysfunction. | [4] |
| Cognitive Improvement | Attenuated cognitive impairment in db/db mice.[1] | Improved learning and memory abilities in db/db mice.[5] | [1][5] |
Experimental Workflow: Validating PI3K/AKT Pathway Activation
The following workflow outlines the key steps to validate the activation of the PI3K/AKT pathway.
Caption: Workflow for Western Blot analysis of PI3K/AKT pathway activation.
Detailed Protocol: Western Blot for PI3K/AKT Pathway
This protocol provides a detailed methodology for assessing the phosphorylation status of AKT, a key downstream effector of PI3K.
-
Cell Culture and Treatment: Plate cells (e.g., HT22 hippocampal neurons) and treat with this compound, Metformin, or a vehicle control under high-glucose conditions for a specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors to preserve protein integrity and phosphorylation status.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading for electrophoresis.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a 10% SDS-polyacrylamide gel.
-
Western Blot Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated AKT (e.g., p-AKT Ser473) and total AKT, diluted in 5% BSA in TBST.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. The level of AKT activation is determined by the ratio of phosphorylated AKT to total AKT.[6]
Section 2: this compound's Role in Mitigating Pathological Cardiac Remodeling
Pathological cardiac remodeling, a key contributor to heart failure, is characterized by myocyte hypertrophy and interstitial fibrosis. The transcription factor nuclear factor-kappa B (NF-κB) is a critical mediator of the inflammatory processes that drive this adverse remodeling.[7]
This compound's Mechanism of Action: Inhibition of NF-κB Signaling
This compound has been shown to prevent pathological cardiac remodeling by inhibiting the NF-κB signaling pathway.[8] It is proposed that this compound suppresses the translocation of NF-κB from the cytoplasm to the nucleus, thereby preventing the transcription of pro-inflammatory and pro-fibrotic genes.[8]
Comparative Analysis: this compound vs. Enalapril
Enalapril, an angiotensin-converting enzyme (ACE) inhibitor, is a cornerstone therapy for heart failure. Its beneficial effects on cardiac remodeling are, in part, attributed to the inhibition of the NF-κB signaling pathway.[9]
Table 2: Comparative Efficacy in Inhibiting NF-κB and Cardiac Remodeling
| Parameter | This compound | Enalapril | Supporting Evidence |
| NF-κB Inhibition | Suppressed Ang II-induced NF-κB translocation in human iPS-cardiomyocytes.[8] | Downregulated the expression of NF-κB protein in a rabbit model of chronic heart failure.[9] | [8][9] |
| Effect on Cardiac Hypertrophy | Not yet quantified in direct comparison. | Reduced left ventricular mass in hypertensive patients.[10] | [10] |
| Effect on Cardiac Fibrosis | Not yet quantified in direct comparison. | Reduced the area of myocardial fibrosis in a rat model of dilated cardiomyopathy.[11] | [11] |
Experimental Workflow: Validating NF-κB Inhibition
The following workflow details the key steps for assessing NF-κB activation via Electrophoretic Mobility Shift Assay (EMSA).
Caption: Workflow for Electrophoretic Mobility Shift Assay (EMSA) to detect NF-κB DNA binding activity.
Detailed Protocol: Electrophoretic Mobility Shift Assay (EMSA) for NF-κB
EMSA is a widely used technique to study protein-DNA interactions, such as the binding of active NF-κB to its consensus DNA sequence.
-
Nuclear Extract Preparation: Isolate nuclear proteins from cardiac myocytes treated with this compound, Enalapril, or a vehicle control, following stimulation with an NF-κB activator (e.g., TNF-α).
-
Probe Labeling: Label a double-stranded oligonucleotide containing the NF-κB consensus sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3') with a non-radioactive label (e.g., biotin or a fluorescent dye).
-
Binding Reaction: Incubate 5-10 µg of nuclear extract with the labeled probe in a binding buffer containing poly(dI-dC) to minimize non-specific binding.
-
Electrophoresis: Separate the protein-DNA complexes on a non-denaturing polyacrylamide gel.
-
Transfer and Detection: Transfer the separated complexes to a nylon membrane and detect the labeled probe using a streptavidin-HRP conjugate (for biotin) or by direct fluorescence imaging.
-
Analysis: A "shift" in the migration of the labeled probe indicates the formation of a protein-DNA complex. The specificity of the binding can be confirmed by competition with an unlabeled "cold" probe and by a "supershift" assay using an antibody specific to an NF-κB subunit (e.g., p65).[12][13]
Section 3: this compound as an Apoptosis-Inducing Agent in Ovarian Cancer
Evasion of apoptosis is a hallmark of cancer, and inducing programmed cell death is a key strategy in cancer therapy. Ovarian cancer is a particularly deadly malignancy, often characterized by resistance to conventional chemotherapy.
This compound's Mechanism of Action: Induction of Apoptosis
This compound has demonstrated anti-cancer activity by inducing apoptosis in ovarian cancer cells. While the precise upstream mechanisms are still under investigation, it is known to modulate the expression of key apoptosis-related proteins.
Comparative Analysis: this compound vs. Cisplatin
Cisplatin is a platinum-based chemotherapeutic agent widely used in the treatment of ovarian cancer. Its primary mechanism of action is the formation of DNA adducts, which triggers a DNA damage response that can lead to apoptosis.[14]
Table 3: Comparative Efficacy in Inducing Apoptosis in Ovarian Cancer Cells
| Parameter | This compound | Cisplatin | Supporting Evidence |
| IC50 (A2780 cells) | Data not yet available. | ~1-7 µM | [15][16] |
| IC50 (SKOV3 cells) | Data not yet available. | ~10 µM | [15] |
| Apoptosis Induction | Induces apoptosis in ovarian cancer cells. | Induces apoptosis in a dose-dependent manner.[11] | [11] |
| Key Apoptotic Markers | Modulates apoptosis-related proteins. | Increases expression of pro-apoptotic proteins (e.g., Bax) and activation of caspases.[17] | [17] |
Experimental Workflow: Quantifying Apoptosis
The following workflow illustrates the use of Annexin V/PI staining and flow cytometry to quantify apoptosis.
Caption: Workflow for apoptosis detection by Annexin V/PI staining and flow cytometry.
Detailed Protocols for Apoptosis Detection
A multi-faceted approach is recommended to robustly validate the induction of apoptosis.
1. Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This is a widely used method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation: Treat ovarian cancer cells (e.g., A2780, SKOV3) with this compound, Cisplatin, or a vehicle control. Harvest both adherent and floating cells.
-
Staining: Wash the cells with PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative. Early apoptotic cells are Annexin V positive and PI negative. Late apoptotic/necrotic cells are both Annexin V and PI positive.[18][19][20]
2. TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Sample Preparation: Fix and permeabilize treated cells or tissue sections.
-
Labeling: Incubate the samples with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs (e.g., BrdUTP or fluorescently tagged dUTP). TdT incorporates the labeled dUTPs at the 3'-hydroxyl ends of fragmented DNA.
-
Detection: Visualize the labeled DNA by fluorescence microscopy or flow cytometry.[9][17][21][22][23]
3. Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic cascade.
-
Lysate Preparation: Prepare cell lysates from treated cells.
-
Assay Reaction: Incubate the lysates with a colorimetric or fluorometric substrate specific for caspase-3 (e.g., DEVD-pNA or Ac-DEVD-AMC).
-
Measurement: Measure the absorbance or fluorescence of the cleaved substrate, which is proportional to the caspase-3 activity in the sample.[1][24][25][26][27]
Conclusion
This compound presents a promising therapeutic candidate with a multi-target mechanism of action. In the context of diabetes-related cognitive impairment, its efficacy in activating the PI3K/AKT pathway is comparable to that of Metformin. In pathological cardiac remodeling, this compound's inhibition of the NF-κB pathway mirrors the action of the established therapeutic, Enalapril. For ovarian cancer, this compound's ability to induce apoptosis positions it as a potential alternative or adjunct to platinum-based chemotherapies like Cisplatin.
This guide has provided a framework for the cross-validation of this compound's therapeutic targets, emphasizing the importance of robust, multi-faceted experimental approaches. The detailed protocols and comparative analyses herein are intended to empower researchers to further elucidate the therapeutic potential of this promising natural compound. Future research should focus on direct, head-to-head comparative studies under standardized conditions to more definitively position this compound within the existing therapeutic landscape.
References
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. [Losartan versus enalapril in the reduction of left ventricular hypertrophy secondary to systemic arterial hypertension] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound alleviates cognitive impairment in db/db mice through the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. NF-κB-Specific Suppression in Cardiomyocytes Unveils Aging-Associated Responses in Cardiac Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound: a compound with therapeutic activity against pathological cardiac remodelling via multi-target inhibition of the Snai3/TLR2 and NF-κB signaling pathways [frontiersin.org]
- 9. clyte.tech [clyte.tech]
- 10. Comparative effects of candesartan and enalapril on left ventricular hypertrophy in patients with essential hypertension: the candesartan assessment in the treatment of cardiac hypertrophy (CATCH) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Apoptosis as a measure of chemosensitivity to cisplatin and taxol therapy in ovarian cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. licorbio.com [licorbio.com]
- 13. Electrophoretic Mobility Shift Assay (EMSA) Using IRDye® Oligonucleotides [protocols.io]
- 14. Induction of apoptosis by taxol and cisplatin and effect on cell cycle-related proteins in cisplatin-sensitive and -resistant human ovarian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Relationships of Ex-Vivo Drug Resistance Assay and Cytokine Production with Clinicopathological Features in the Primary Cell Culture of Thai Ovarian and Fallopian Tube Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.rsc.org [pubs.rsc.org]
- 17. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol [absin.net]
- 18. scispace.com [scispace.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 21. Video: The TUNEL Assay [jove.com]
- 22. researchgate.net [researchgate.net]
- 23. info.gbiosciences.com [info.gbiosciences.com]
- 24. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 25. mpbio.com [mpbio.com]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. promega.com [promega.com]
Jaranol: A Preclinical Efficacy Analysis in Oncology and Neuroprotection Compared to Standard-of-Care Therapies
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Jaranol, a flavonoid also known as kumatakenin, is an emerging natural compound with demonstrated preclinical bioactivity across several therapeutic areas.[1][2] Found in botanicals such as cloves, licorice, and Astragalus membranaceus, this compound has garnered interest for its potential anticancer and neuroprotective properties.[1] This guide provides a comprehensive analysis of the available preclinical data on this compound's efficacy, juxtaposed with the established profiles of current standard-of-care drugs in ovarian cancer, lung adenocarcinoma, and cognitive impairment associated with type 2 diabetes. It is critical to note that this compound is at a preclinical stage of investigation, and no direct head-to-head clinical trials comparing it with standard-of-care therapies have been conducted. The following comparisons are therefore based on an indirect analysis of available preclinical data for this compound and established clinical and preclinical data for the standard-of-care agents.
I. Ovarian Cancer: this compound vs. Paclitaxel
The standard of care for ovarian cancer typically involves surgical cytoreduction followed by platinum-based chemotherapy, often in combination with a taxane such as paclitaxel.
This compound: Preclinical Efficacy in Ovarian Cancer
Preclinical studies have demonstrated that this compound exhibits significant cytotoxic and pro-apoptotic effects in human ovarian cancer cell lines.
Mechanism of Action: this compound's anticancer activity in ovarian cancer cells is primarily mediated through the induction of apoptosis.[3] This process is initiated through the activation of both intrinsic and extrinsic apoptotic pathways, characterized by the increased activity of caspase-3, -8, and -9.[3] Furthermore, this compound has been shown to modulate the tumor microenvironment by inhibiting the expression of factors that promote the alternative activation of tumor-associated macrophages (TAMs), which are known to contribute to cancer progression.[3]
Experimental Protocol: In Vitro Cytotoxicity and Apoptosis Assay of this compound in Ovarian Cancer Cells
-
Cell Culture: Human ovarian cancer cell lines, SKOV3 and A2780, are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cytotoxicity Assay (MTT Assay):
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Varying concentrations of this compound are added to the wells and incubated for a specified period (e.g., 24, 48 hours).
-
MTT solution is added to each well, and the plate is incubated to allow the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader to determine cell viability. The IC50 value (concentration at which 50% of cell growth is inhibited) is then calculated.
-
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining):
-
Cells are treated with this compound at a specific concentration (e.g., near the IC50 value) for a designated time.
-
Cells are harvested, washed, and resuspended in a binding buffer.
-
Annexin V-FITC and propidium iodide (PI) are added to the cell suspension.
-
The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
-
Caspase Activity Assay:
-
Cells are treated with this compound.
-
Cell lysates are prepared, and the activity of caspases (e.g., caspase-3, -8, -9) is measured using colorimetric or fluorometric assay kits that detect the cleavage of specific caspase substrates.
-
Paclitaxel: The Standard of Care
Paclitaxel is a mitotic inhibitor that functions by stabilizing microtubules, leading to the arrest of the cell cycle at the G2/M phase and subsequent induction of apoptosis. It is a cornerstone of first-line chemotherapy for ovarian cancer.
Comparative Efficacy Data
| Parameter | This compound (Kumatakenin) | Paclitaxel |
| Drug Class | Flavonoid | Taxane |
| Mechanism of Action | Induces apoptosis via caspase activation | Microtubule stabilizer, mitotic inhibitor |
| Cell Lines Tested | SKOV3, A2780[3] | Broad range of ovarian cancer cell lines |
| Reported IC50 Values | Data not specified in the provided search results | Varies by cell line and exposure time |
| Clinical Status | Preclinical | FDA-approved, clinical standard of care |
This compound's Proposed Mechanism in Ovarian Cancer
Caption: this compound induces apoptosis in ovarian cancer cells through caspase activation.
II. Lung Adenocarcinoma: this compound vs. Cisplatin
The standard of care for lung adenocarcinoma, a subtype of non-small cell lung cancer (NSCLC), often involves platinum-based chemotherapy, with cisplatin being a key agent, particularly in the adjuvant and advanced disease settings.
This compound: A Mechanistic Hypothesis in Lung Adenocarcinoma
While specific in vitro efficacy data for this compound in lung adenocarcinoma cell lines were not prominently available in the initial searches, its mechanism has been linked to the inhibition of Matrix Metalloproteinase-9 (MMP-9).[1]
Mechanism of Action: MMP-9 is an enzyme that plays a crucial role in the degradation of the extracellular matrix, a process that is essential for tumor invasion and metastasis.[4][5] Elevated levels of MMP-9 have been associated with advanced stages and poor prognosis in lung cancer.[5][6] By binding to and inhibiting MMP-9, this compound may potentially reduce the metastatic potential of lung adenocarcinoma cells.[1]
Cisplatin: The Standard of Care
Cisplatin is an alkylating-like agent that forms platinum-DNA adducts, which interfere with DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.
Comparative Overview
| Feature | This compound (Kumatakenin) | Cisplatin |
| Proposed Target | Matrix Metalloproteinase-9 (MMP-9)[1] | DNA |
| Therapeutic Action | Anti-metastatic (proposed) | Cytotoxic |
| Clinical Application | Preclinical | Widely used in first-line and adjuvant chemotherapy for NSCLC |
This compound's Proposed Anti-Metastatic Pathway in Lung Cancer
Caption: this compound may inhibit lung cancer metastasis by targeting MMP-9.
III. Cognitive Impairment in Type 2 Diabetes: this compound vs. Metformin
There is no single standard-of-care drug to reverse cognitive impairment in type 2 diabetes (T2D). Management focuses on glycemic control and cardiovascular risk reduction. Metformin is the first-line oral antihyperglycemic agent for T2D, and its effects on cognition are an area of active research.
This compound: Preclinical Neuroprotective Effects
Preclinical evidence suggests that this compound may have neuroprotective properties in the context of diabetes-associated cognitive decline.
Mechanism of Action: Studies in diabetic mouse models indicate that this compound may alleviate cognitive impairment by activating the PI3K/AKT signaling pathway.[7] This pathway is crucial for neuronal survival, synaptic plasticity, and glucose metabolism in the brain.[7][8] Diabetes can impair this pathway, leading to neuronal dysfunction and cognitive deficits.[9][10] this compound's ability to modulate this pathway suggests a potential to protect neurons from the detrimental effects of a diabetic metabolic state.
Metformin: The Standard of Care for T2D
Metformin primarily acts by decreasing hepatic glucose production and improving insulin sensitivity. Its impact on cognitive function is complex, with some studies suggesting a potential protective effect against dementia, while others have raised concerns about its long-term use. The overall consensus from many large-scale studies suggests a net benefit or neutral effect.
Comparative Mechanistic Insights
| Aspect | This compound (Kumatakenin) | Metformin |
| Primary Indication | Investigational | Type 2 Diabetes |
| Proposed Neuroprotective MoA | Activation of PI3K/AKT pathway[7] | Systemic glycemic control, potential direct neural effects (complex and debated) |
| Level of Evidence | Preclinical (animal models) | Extensive clinical data and meta-analyses |
This compound's Proposed Neuroprotective Signaling Pathway
Caption: this compound may protect against diabetic cognitive impairment via the PI3K/AKT pathway.
Conclusion and Future Directions
This compound (kumatakenin) demonstrates promising preclinical bioactivity as a potential therapeutic agent in oncology and neuroprotection. In ovarian cancer models, it induces apoptosis, suggesting a direct cytotoxic effect. In the context of lung adenocarcinoma, its proposed inhibition of MMP-9 points to a potential anti-metastatic role. For diabetes-related cognitive impairment, its modulation of the PI3K/AKT pathway suggests a neuroprotective mechanism.
However, it is imperative to underscore the preliminary nature of these findings. The current body of evidence for this compound is derived from in vitro and animal studies, which, while informative, cannot predict clinical efficacy or safety. There is a clear and urgent need for further research, including:
-
Quantitative in vitro studies to determine the IC50 values of this compound in a broader range of cancer cell lines, including lung adenocarcinoma.
-
In vivo animal studies to evaluate the anti-tumor efficacy and pharmacokinetic profile of this compound in xenograft models of ovarian and lung cancer.
-
Direct comparative preclinical studies that evaluate the efficacy of this compound alongside standard-of-care drugs like paclitaxel and cisplatin in the same experimental models.
-
Further elucidation of the molecular mechanisms underlying this compound's neuroprotective effects in diabetic models, with quantifiable behavioral and molecular endpoints.
Ultimately, well-designed clinical trials will be necessary to ascertain the therapeutic potential of this compound in humans and to determine its place, if any, in the clinical armamentarium against these complex diseases.
References
- 1. Curcumin induces the apoptosis of A549 cells via oxidative stress and MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Curcumin induces apoptosis in human lung adenocarcinoma A549 cells through a reactive oxygen species-dependent mitochondrial signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of Kumatakenin Isolated From Cloves on the Apoptosis of Cancer Cells and the Alternative Activation of Tumor-Associated Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | The multifaceted roles of matrix metalloproteinases in lung cancer [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Matrix metalloproteinase-9 expression in lung cancer patients and its relation to serum mmp-9 activity, pathologic type, and prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Gastrodin ameliorates cognitive dysfunction in diabetes by inhibiting PAK2 phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of Diabetes on Hippocampal Neurogenesis: Links to Cognition and Depression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diabetes impairs hippocampal function via glucocorticoid–mediated effects on new and mature neurons - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the In Vivo Validation of Jaranol's Effect on the PI3K/AKT Pathway: A Comparative Analysis
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on how to design and execute a robust in vivo study to validate the effects of Jaranol, a natural flavonoid, on the Phosphoinositide 3-Kinase (PI3K)/AKT signaling pathway. We will delve into the rationale behind experimental design, provide detailed protocols, and objectively compare this compound's potential mechanism against established pathway inhibitors, supported by experimental data paradigms.
The PI3K/AKT Pathway: A Critical Node in Cellular Signaling
The PI3K/AKT/mTOR pathway is a cornerstone of intracellular signaling, acting as a master regulator of essential cellular functions including cell growth, proliferation, survival, and metabolism.[1][2] Its activation is initiated by various upstream signals, such as growth factors binding to receptor tyrosine kinases (RTKs).[3] This triggers PI3K to phosphorylate PIP2 to PIP3, a key second messenger. PIP3 recruits the serine/threonine kinase AKT to the cell membrane, leading to its phosphorylation and full activation.[4] Activated AKT then influences a multitude of downstream targets, promoting cell survival and growth.
Given its central role, aberrant activation of the PI3K/AKT pathway is a frequent event in a wide range of human cancers, often driven by mutations in genes like PIK3CA or the loss of the tumor suppressor PTEN, which normally antagonizes PI3K activity.[5][6][7] This has made the pathway a highly attractive target for therapeutic intervention.[8][9]
This compound (also known as Kumatakenin) is a naturally occurring O-methylated flavonol found in plants like Astragalus membranaceus.[10] While many therapeutic discovery programs focus on pathway inhibition, intriguing preclinical data suggests this compound may act as a pathway activator in specific contexts, such as attenuating cognitive impairment in diabetic mouse models by inhibiting apoptosis in the hippocampus.[11][12] This guide, therefore, focuses on the critical process of validating the precise effect—be it activation or inhibition—of this compound in a specific in vivo disease model and comparing it to the well-defined actions of established pathway inhibitors.
The Competitive Landscape: Established PI3K/AKT Pathway Inhibitors
To properly contextualize this compound's effects, it is essential to compare it against a panel of well-characterized inhibitors. These agents are typically classified based on their specific target within the pathway.
Table 1: Comparative Overview of PI3K/AKT/mTOR Pathway Inhibitors
| Inhibitor Class | Example Agent(s) | Primary Target(s) | Mechanism of Action | Key In Vivo Findings & Clinical Status |
|---|---|---|---|---|
| Pan-PI3K | Buparlisib (BKM120), Pictilisib (GDC-0941) | All Class I PI3K isoforms (α, β, γ, δ) | ATP-competitive inhibition of the PI3K catalytic subunit.[13] | Showed activity in solid tumors, but clinical development often hampered by toxicity.[1][14] |
| Isoform-Specific PI3K | Alpelisib (BYL719) | p110α isoform of PI3K | Specifically inhibits the p110α isoform, which is frequently mutated in cancer.[13] | FDA-approved for PIK3CA-mutant, HR-positive breast cancer. Demonstrates a more manageable safety profile.[13] |
| AKT Inhibitors | Capivasertib, MK-2206 | All AKT isoforms (AKT1/2/3) | Allosteric or ATP-competitive inhibitors that prevent AKT phosphorylation and activation.[7] | Show antiproliferative activity; often investigated in combination with chemotherapy.[7][14] |
| Dual PI3K/mTOR | BEZ235, GDC-0980 | PI3K and mTOR (mTORC1/mTORC2) | ATP-competitive inhibition of both PI3K and mTOR kinase domains.[13] | Designed to overcome feedback activation of AKT seen with mTORC1-only inhibitors.[14] |
Designing a Self-Validating In Vivo Study for this compound
The core of this guide is a structured approach to experimental design that ensures scientific integrity. The narrative follows three pillars: Expertise in model selection, Trustworthiness in protocol execution, and Authoritative Grounding in data interpretation.
Expertise & Experience: Rationale-Driven Model Selection
The choice of animal model is the most critical decision in an in vivo study and must be dictated by the therapeutic hypothesis.
-
For Oncology Research: If investigating this compound's potential as an anti-cancer agent (where pathway inhibition would be the hypothesized mechanism), a xenograft model is a logical starting point. This involves implanting human cancer cells with a known PI3K pathway aberration (e.g., a PIK3CA mutation or PTEN loss) into immunocompromised mice.[14][15] This approach directly tests the compound's effect on a tumor with a specific genetic driver. Genetically engineered mouse (GEM) models, where tumors arise spontaneously due to engineered mutations in genes like Apc and Pten, offer a higher-fidelity system that better recapitulates human tumor development and vascularization.[15][16]
-
For Neurodegenerative or Metabolic Research: If exploring this compound's reported neuroprotective effects (where pathway activation is hypothesized), a disease-relevant model is necessary. For instance, the study that showed this compound activates the PI3K/AKT pathway used db/db mice, a model for type 2 diabetes that develops cognitive impairment.[11][17] This allows for the assessment of both pathway modulation and relevant functional outcomes (e.g., cognitive performance).
Trustworthiness: A Rigorous Experimental Workflow
A self-validating study relies on meticulous execution and the inclusion of appropriate controls. The workflow diagram below outlines the key stages.
Caption: High-level workflow for an in vivo study.
Detailed Experimental Protocol: Western Blotting for PI3K/AKT Pathway Activation
This protocol provides a step-by-step method to quantify the phosphorylation status of key pathway proteins, the primary pharmacodynamic endpoint.[3][18]
1. Cell Lysis and Protein Extraction:
- Excise and weigh frozen tissue samples (e.g., 30-50 mg of tumor).
- Homogenize the tissue on ice in 500 µL of ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail (critical for preserving phosphorylation).
- Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
- Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C.
- Carefully collect the supernatant, avoiding the lipid layer and pellet.
2. Protein Quantification:
- Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer’s instructions.
- Normalize the concentration of all samples with lysis buffer to ensure equal loading amounts (e.g., 20 µg per lane).
3. Sample Preparation and Gel Electrophoresis:
- Mix the normalized lysates with 4x Laemmli sample buffer and boil at 95°C for 5 minutes to denature the proteins.
- Load 20 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder.
- Run the gel at 120V for approximately 60-90 minutes, or until the dye front reaches the bottom.[4]
4. Protein Transfer:
- Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system at 100V for 1 hour.
5. Immunoblotting:
- Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
- Incubate the membrane overnight at 4°C with gentle agitation in primary antibody diluted in 5% BSA/TBST. Key antibodies include:
- Rabbit anti-phospho-AKT (Ser473)
- Rabbit anti-total-AKT
- Rabbit anti-phospho-mTOR (Ser2448)
- Rabbit anti-phospho-S6 Ribosomal Protein (Ser235/236)
- Mouse anti-β-actin (as a loading control)[16]
- Wash the membrane three times for 10 minutes each with TBST.
- Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in 5% milk/TBST for 1 hour at room temperature.
- Wash the membrane again three times for 10 minutes each with TBST.
6. Detection:
- Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.
- Image the resulting chemiluminescent signal using a digital imager. Quantify band intensity using software like ImageJ.
Authoritative Grounding: Data Interpretation and Comparative Analysis
Interpreting the Data: The key readout is the ratio of the phosphorylated protein to the total protein (e.g., p-AKT / total AKT).
-
Pathway Inhibition: A significant decrease in the p-AKT/AKT ratio in the this compound-treated group compared to the vehicle control would validate an inhibitory effect. The magnitude of this effect should be compared to the positive control inhibitor.
-
Pathway Activation: A significant increase in the p-AKT/AKT ratio would confirm an activating effect, consistent with published findings in the context of neuroprotection.[11]
Caption: this compound's putative mechanism vs. a standard inhibitor.
Table 2: Hypothetical In Vivo Experimental Data Summary
| Treatment Group | Mean Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Relative p-AKT/Total AKT Ratio (Fold Change vs. Vehicle) | Mean Body Weight Change (%) |
|---|---|---|---|---|
| Vehicle Control | 1250 ± 150 | N/A | 1.0 | -2% |
| This compound (50 mg/kg) | 1310 ± 165 | -5% (No effect) | 2.5 ± 0.4 | -3% |
| Pictilisib (50 mg/kg) | 480 ± 90 | 62% | 0.2 ± 0.05 | -10% |
This hypothetical data illustrates a scenario where this compound acts as a pathway activator (increasing p-AKT) with no anti-tumor efficacy, while the control inhibitor Pictilisib effectively inhibits the pathway and tumor growth.
Considering Off-Target Effects: this compound is known to possess broad biological activities, including anti-inflammatory and antioxidant properties.[19] It is crucial to consider that its observed in vivo phenotype may not be solely due to PI3K/AKT modulation. A comprehensive study should include assessments of inflammatory markers (e.g., cytokines) or other relevant pathways to build a complete mechanistic profile and avoid misattribution of effects.[20][21]
Conclusion
Validating the in vivo effect of a novel compound like this compound on the PI3K/AKT pathway requires a scientifically rigorous and logically structured approach. By selecting a disease-relevant animal model, employing meticulous and well-controlled experimental protocols, and comparing the results to established pathway inhibitors, researchers can generate high-fidelity data. The evidence suggests this compound may be a context-dependent modulator of the PI3K/AKT pathway, potentially acting as an activator in neuroprotective settings. A direct comparative study against a known inhibitor in a cancer model is essential to definitively characterize its mechanism of action and determine its potential as a therapeutic agent in different disease contexts.
References
- 1. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The PI3K/AKT Pathway—The Potential Key Mechanisms of Traditional Chinese Medicine for Stroke [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Assessment of PI3K/mTOR/AKT Pathway Elements to Serve as Biomarkers and Therapeutic Targets in Penile Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The PTEN/PI3K/AKT Pathway in vivo, Cancer Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. patrinum.ch [patrinum.ch]
- 7. Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers to Guide Patient Treatment in Cancer Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The PTEN/PI3K/AKT Pathway in vivo, Cancer Mouse Models | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Kumatakenin - Wikipedia [en.wikipedia.org]
- 11. This compound alleviates cognitive impairment in db/db mice through the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound alleviates cognitive impairment in db/db mice through the PI3K/AKT pathway | springermedizin.de [springermedizin.de]
- 13. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Mouse models to decipher the PI3K signaling network in human cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 19. debuglies.com [debuglies.com]
- 20. Off-Target drug effects resulting in altered gene expression events with epigenetic and "Quasi-Epigenetic" origins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Identifying off-target effects and hidden phenotypes of drugs in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antibacterial Spectrum of Jaranol and Other Prominent Natural Compounds
In the ever-evolving landscape of antimicrobial research, natural compounds are a focal point for the discovery of novel therapeutic agents. This guide provides a comparative overview of the antibacterial spectrum of Jaranol, a flavonoid with emerging biological significance, alongside other well-characterized natural compounds: quercetin, curcumin, and carvacrol. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data, detailed experimental methodologies for antibacterial assessment, and an expert perspective on the interpretation of these findings.
Introduction: The Quest for Novel Natural Antimicrobials
The rise of antibiotic-resistant bacteria necessitates an urgent search for new antimicrobial agents. Natural products, with their vast structural diversity, have historically been a rich source of therapeutic leads. Flavonoids, a class of polyphenolic compounds found in plants, are of particular interest due to their wide range of biological activities, including antibacterial effects.[1] this compound (also known as kumatakenin), a flavanone found in various medicinal plants, has been reported to possess antibacterial and anti-inflammatory properties.[2] This guide aims to contextualize the antibacterial potential of this compound by comparing it with other extensively studied natural compounds, thereby providing a framework for future research and development in this area.
Comparative Antibacterial Spectra
A direct comparison of the antibacterial spectrum of this compound with other natural compounds is challenging due to the limited availability of specific Minimum Inhibitory Concentration (MIC) data for this compound in publicly accessible literature. However, some studies suggest that this compound may act synergistically with existing antibiotics, enhancing their efficacy against pathogenic bacteria.[2] This points to a potentially different, yet valuable, mode of action compared to compounds with direct, potent antibacterial activity.
For a comprehensive comparison, we will examine the well-documented antibacterial spectra of three prominent natural compounds: quercetin, curcumin, and carvacrol. The following table summarizes their reported MIC values against a selection of Gram-positive and Gram-negative bacteria. It is important to note that MIC values can vary between studies due to differences in experimental conditions.[3]
| Natural Compound | Bacterial Species | Gram Stain | Reported MIC Range (µg/mL) | References |
| This compound (Kumatakenin) | Various pathogenic bacteria | - | Data not readily available; reported to have synergistic effects with antibiotics. | [2] |
| Quercetin | Staphylococcus aureus | Positive | 125 - 500 | [4][5] |
| Methicillin-resistant S. aureus (MRSA) | Positive | 176 - 500 | [4][6] | |
| Escherichia coli | Negative | 50 - 500 | [5][7] | |
| Pseudomonas aeruginosa | Negative | 20 - 180 | [5][6] | |
| Klebsiella pneumoniae | Negative | 80 | [8][9] | |
| Curcumin | Staphylococcus aureus | Positive | 125 - 500 | [10] |
| Staphylococcus epidermidis | Positive | 46.9 | [11] | |
| Escherichia coli | Negative | 128 - 512 | [10] | |
| Pseudomonas aeruginosa | Negative | 128 - 512 | [10] | |
| Klebsiella pneumoniae | Negative | 128 - 512 | [10] | |
| Carvacrol | Staphylococcus aureus | Positive | 64 - 380 | [12][13] |
| Enterococcus faecalis | Positive | 64 - 256 | [12] | |
| Escherichia coli | Negative | 370 | [13] | |
| Salmonella spp. | Negative | 26 - 780 | [14] | |
| Pseudomonas aeruginosa | Negative | Data varies significantly | [14] |
Expert Interpretation: The data clearly indicates that quercetin, curcumin, and carvacrol possess broad-spectrum antibacterial activity, inhibiting the growth of both Gram-positive and Gram-negative bacteria. The variability in MIC values highlights the importance of standardized testing methodologies. While direct inhibitory data for this compound is lacking, its potential as a synergistic agent suggests a different but equally important avenue for research, potentially in combination therapies to combat antibiotic resistance.
Methodologies for Determining Antibacterial Spectrum
To ensure the scientific integrity and reproducibility of antibacterial studies, standardized experimental protocols are paramount. The following sections detail the methodologies for two of the most common assays used to determine the antibacterial spectrum of a compound.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15]
Causality Behind Experimental Choices: This method is favored for its efficiency in testing multiple concentrations and compounds simultaneously, providing a quantitative measure of potency (the MIC value). The use of a 96-well plate format allows for high-throughput screening.
Experimental Protocol:
-
Preparation of Compound Stock Solution: Dissolve the test compound (e.g., this compound) in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution.
-
Preparation of Bacterial Inoculum: Culture the test bacteria overnight in an appropriate broth medium. Dilute the overnight culture to achieve a standardized concentration, typically 1 x 10^5 to 1 x 10^6 colony-forming units (CFU)/mL.
-
Serial Dilution in Microplate: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution with sterile broth to achieve a range of desired concentrations.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria and broth, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determination of MIC: After incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.[16]
Workflow Diagram:
Disk Diffusion Assay
The disk diffusion assay is a qualitative or semi-quantitative method used to assess the susceptibility of a bacterium to an antimicrobial agent.
Causality Behind Experimental Choices: This method is simple, cost-effective, and provides a visual representation of antibacterial activity. It is often used as an initial screening tool to identify compounds with potential antimicrobial properties.
Experimental Protocol:
-
Preparation of Bacterial Lawn: Spread a standardized bacterial inoculum evenly onto the surface of an agar plate (e.g., Mueller-Hinton agar) to create a bacterial lawn.
-
Application of Compound Disks: Impregnate sterile paper disks with a known concentration of the test compound. Place the disks onto the surface of the inoculated agar plate.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Measurement of Inhibition Zone: After incubation, measure the diameter of the clear zone of no bacterial growth around each disk. The size of the zone of inhibition is indicative of the compound's antibacterial activity.
Workflow Diagram:
Concluding Remarks and Future Directions
This guide provides a comparative framework for understanding the antibacterial spectrum of this compound in the context of other well-established natural antimicrobials. While direct, quantitative data for this compound's inhibitory activity is currently limited, its reported synergistic effects with conventional antibiotics present an exciting avenue for future research. Further investigation into this compound's mechanism of action, both alone and in combination with other drugs, is warranted.
For researchers in this field, it is crucial to employ standardized methodologies, such as the broth microdilution and disk diffusion assays detailed herein, to ensure the generation of robust and comparable data. The continued exploration of natural compounds like this compound, quercetin, curcumin, and carvacrol holds significant promise for the development of new strategies to combat the growing threat of antimicrobial resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Assessment of carvacrol-antibiotic combinations’ antimicrobial activity against methicillin-resistant Staphylococcus aureus [frontiersin.org]
- 4. ijeab.com [ijeab.com]
- 5. Antimicrobial Activity of Quercetin: An Approach to Its Mechanistic Principle - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Antibacterial Effects of Flavonoids and Their Structure-Activity Relationship Study: A Comparative Interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The Inhibitory Effect of Quercetin on Biofilm Formation of Listeria monocytogenes Mixed Culture and Repression of Virulence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Natural Product Curcumin as an Antibacterial Agent: Current Achievements and Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial Potential of Curcumin: Therapeutic Potential and Challenges to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial activity of essential oils and carvacrol, and synergy of carvacrol and erythromycin, against clinical, erythromycin-resistant Group A Streptococci - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Minimal Inhibitory Concentrations of Thymol and Carvacrol: Toward a Unified Statistical Approach to Find Common Trends - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of Antimicrobial Activity of the Methanol Extracts from 8 Traditional Medicinal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Determination of antibacterial activity and minimum inhibitory concentration of larval extract of fly via resazurin-based turbidometric assay - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparative Guide to Jaranol and Its Glycoside Derivatives: A Proposed Framework for Evaluating Bioactivity
This guide presents a strategic framework for the head-to-head comparative analysis of Jaranol (Kumatakenin), a flavonoid with emerging therapeutic interest[1][2], and its prospective glycoside derivatives. While this compound has demonstrated potential in areas such as neuroprotection[1], the influence of glycosylation on its bioactivity profile remains unexplored. Glycosylation, the enzymatic attachment of sugars to a parent molecule, is a critical modification that can profoundly alter a compound's solubility, stability, bioavailability, and mechanism of action[3][4].
This document serves as a comprehensive guide for researchers in drug discovery and pharmacology, outlining the scientific rationale, experimental design, and detailed protocols necessary to conduct a rigorous comparative evaluation. We will proceed by hypothesizing the structure-activity relationships and detailing the necessary in vitro assays to elucidate them.
Introduction: The Scientific Rationale for Glycosylation of this compound
This compound, a dimethyl ether of kaempferol, belongs to the flavonol subclass of flavonoids[5]. Flavonoids are well-documented for a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects[3][6][7]. However, the therapeutic application of many flavonoids, including this compound, can be limited by poor aqueous solubility and metabolic instability.
Glycosylation offers a proven strategy to overcome these limitations. The addition of a sugar moiety can:
-
Enhance Water Solubility: Improving formulation possibilities and potentially increasing bioavailability.
-
Modulate Bioactivity: The sugar group can alter the molecule's interaction with cellular membranes, transporters, and target enzymes. In some cases, the aglycone (the non-sugar part) is the active form, and the glycoside acts as a pro-drug, releasing the aglycone after metabolic cleavage[3][4].
-
Improve Stability: Glycosylation can protect the core flavonoid structure from rapid metabolism, prolonging its circulation time[4][8].
A direct head-to-head comparison is therefore essential to determine if glycosylation yields a superior therapeutic candidate by systematically evaluating the parent compound against its derivatives under identical experimental conditions.
Proposed Molecular Structures for Comparison
For this guide, we will consider the parent compound, this compound, and two hypothetical, yet common, glycoside derivatives: a 3-O-β-D-glucoside and a 7-O-β-D-glucoside. The position of glycosylation is critical and can lead to different biological outcomes.
| Compound Name | Structure | Molecular Weight ( g/mol ) | Key Feature |
| This compound (Aglycone) | 5,4'-dihydroxy-3,7-dimethoxyflavone | 314.29 | Parent Compound |
| This compound-3-O-glucoside | This compound with a glucose at the C3-hydroxyl position | 476.43 | Glycosylation at a key site for bioactivity in flavonols. |
| This compound-7-O-glucoside | This compound with a glucose at the C7-hydroxyl position | 476.43 | Glycosylation affecting overall solubility and metabolism. |
Comparative Experimental Workflow
A multi-tiered approach is required to build a comprehensive profile of each compound. The workflow should progress from general bioactivity screening to more specific mechanistic assays.
Caption: Proposed experimental workflow for comparative analysis.
Head-to-Head Data Presentation (Hypothetical Data)
All quantitative results should be summarized in tables to facilitate direct comparison. The following tables represent how the data from the proposed experiments would be presented.
Table 1: Comparative Antioxidant Activity
| Compound | DPPH Scavenging IC50 (µM) | ABTS Scavenging IC50 (µM) |
|---|---|---|
| This compound | 25.4 ± 2.1 | 15.8 ± 1.5 |
| This compound-3-O-glucoside | 45.2 ± 3.5 | 30.1 ± 2.8 |
| This compound-7-O-glucoside | 38.9 ± 2.9 | 22.5 ± 2.0 |
| Ascorbic Acid (Control) | 8.5 ± 0.7 | 5.2 ± 0.4 |
Causality Insight: A higher IC50 for the glycosides would suggest that the free hydroxyl groups on the this compound aglycone are more critical for direct radical scavenging. The sugar moiety may sterically hinder this activity[8][9].
Table 2: Comparative In Vitro Cytotoxicity & Anti-Proliferative Activity (IC50 in µM)
| Compound | HEK293 (Non-Cancerous) | HeLa (Cervical Cancer) | MCF-7 (Breast Cancer) | Selectivity Index (HeLa) |
|---|---|---|---|---|
| This compound | >100 | 35.6 ± 3.1 | 42.1 ± 4.0 | >2.8 |
| This compound-3-O-glucoside | >200 | 80.5 ± 6.7 | 95.3 ± 8.2 | >2.5 |
| This compound-7-O-glucoside | >200 | 55.2 ± 4.8 | 68.9 ± 5.5 | >3.6 |
| Doxorubicin (Control) | 1.2 ± 0.2 | 0.8 ± 0.1 | 0.5 ± 0.08 | 1.5 |
Causality Insight: Glycosides often show reduced cytotoxicity compared to their aglycones. This could be due to altered cell permeability or interaction with the target. An improved selectivity index (IC50 on non-cancerous cells / IC50 on cancer cells) for this compound-7-O-glucoside would make it a more promising candidate for further development.
Table 3: Comparative Anti-Inflammatory Activity
| Compound | Nitric Oxide (NO) Inhibition IC50 (µM) in LPS-stimulated RAW 264.7 cells | Cell Viability at 2x IC50 (%) |
|---|---|---|
| This compound | 18.4 ± 1.9 | 95 ± 4% |
| This compound-3-O-glucoside | 42.1 ± 3.8 | 98 ± 3% |
| This compound-7-O-glucoside | 25.6 ± 2.2 | 96 ± 5% |
| Dexamethasone (Control) | 5.2 ± 0.6 | 99 ± 2% |
Causality Insight: The inhibition of nitric oxide production is a key indicator of anti-inflammatory potential[10][11]. It is crucial to confirm that the observed NO reduction is not a result of cytotoxicity, hence the cell viability check[10].
Mechanistic Deep Dive: The PI3K/AKT Signaling Pathway
Recent research suggests that this compound may exert its neuroprotective effects by modulating the PI3K/AKT pathway, which is a central regulator of cell survival and apoptosis[1]. A key step in this comparative study would be to determine if this compound and its derivatives differentially affect this pathway.
Caption: this compound's potential modulation of the PI3K/AKT pathway.
A Western blot analysis would be performed to quantify the levels of phosphorylated AKT (p-AKT) relative to total AKT. An increase in the p-AKT/AKT ratio upon treatment would validate this mechanism. Comparing the potency of this compound versus its glycosides in activating this pathway would be a critical decision-making point.
Detailed Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The following are detailed, standardized protocols for the key assays proposed in this guide.
Protocol 1: MTT Assay for Cell Viability and Proliferation
This protocol is based on established methods for assessing metabolic activity as an indicator of cell viability[12][13][14][15].
-
Cell Seeding: Plate cells (e.g., HeLa, MCF-7, or RAW 264.7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound and its derivatives in serum-free media. Remove the culture medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well[13][15]. Incubate for 3-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals[12].
-
Solubilization: Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals[13].
-
Data Acquisition: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: DPPH Radical Scavenging Assay
This protocol measures the hydrogen-donating ability of an antioxidant, a common characteristic of flavonoids[16][17].
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol. Prepare serial dilutions of the test compounds and a positive control (Ascorbic Acid) in methanol.
-
Reaction: In a 96-well plate, add 50 µL of each compound dilution to 150 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Measure the absorbance at 517 nm. The purple color of the DPPH radical fades in the presence of an antioxidant[16].
-
Analysis: Calculate the percentage of DPPH scavenging activity. The IC50 value is the concentration of the compound that scavenges 50% of the DPPH radicals.
Protocol 3: Nitric Oxide (NO) Inhibition Assay
This protocol assesses anti-inflammatory activity by measuring the inhibition of NO production in lipopolysaccharide (LPS)-stimulated macrophage cells[10][11][18][19].
-
Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL of LPS to induce inflammation and NO production. Incubate for 24 hours.
-
Nitrite Measurement (Griess Assay): NO production is measured by quantifying its stable metabolite, nitrite, in the culture supernatant[10].
-
Transfer 50 µL of the cell supernatant to a new 96-well plate.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid).
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate for another 10 minutes. A pink/magenta color will develop.
-
-
Data Acquisition: Measure the absorbance at 540 nm. Create a standard curve using sodium nitrite to quantify the nitrite concentration[10].
-
Analysis: Calculate the percentage of NO inhibition relative to the LPS-only control. Determine the IC50 value. Simultaneously, run a parallel MTT assay on the treated cells to ensure the observed inhibition is not due to cytotoxicity[10].
Conclusion and Future Directions
This guide provides a robust, evidence-based framework for a head-to-head comparison of this compound and its glycoside derivatives. By systematically evaluating antioxidant, anti-proliferative, and anti-inflammatory activities, researchers can build a comprehensive structure-activity relationship profile.
The hypothetical data suggests that while glycosylation might slightly decrease direct antioxidant and cytotoxic potency, it could lead to a more favorable therapeutic profile by increasing the selectivity index and maintaining significant anti-inflammatory activity. Specifically, a derivative like the hypothetical this compound-7-O-glucoside could emerge as a lead candidate.
Future studies should progress to in vivo models to assess the pharmacokinetics and efficacy of the most promising candidate identified through this in vitro screening cascade. This structured approach ensures that resources are directed toward the compound with the highest probability of preclinical success.
References
- 1. This compound alleviates cognitive impairment in db/db mice through the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the Acute and Sub-Acute Oral Toxicity of this compound in Kunming Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of Flavonoid O-Glycoside, C-Glycoside and Their Aglycones on Antioxidant Capacity and Metabolism during In Vitro Digestion and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | C17H14O6 | CID 5318869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Flavonoids: Overview of Biosynthesis, Biological Activity, and Current Extraction Techniques [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. mjas.analis.com.my [mjas.analis.com.my]
- 11. jmatonline.com [jmatonline.com]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. broadpharm.com [broadpharm.com]
- 14. clyte.tech [clyte.tech]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. e3s-conferences.org [e3s-conferences.org]
- 17. researchgate.net [researchgate.net]
- 18. Anti-Inflammatory, Antioxidative, and Nitric Oxide-Scavenging Activities of a Quercetin Nanosuspension with Polyethylene Glycol in LPS-Induced RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 19. he02.tci-thaijo.org [he02.tci-thaijo.org]
A Comparative Guide to the Mechanistic Actions of Jaranol and Other Key Flavonols
This guide provides a detailed comparative analysis of the molecular mechanisms of Jaranol against other prominent flavonols, including quercetin, kaempferol, myricetin, and fisetin. Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced differences in their interactions with key cellular signaling pathways, supported by experimental data and protocols.
Introduction to Flavonols: A Class of Potent Bioactive Molecules
Flavonols are a significant subclass of flavonoids, characterized by a 3-hydroxy-2-phenylchromen-4-one backbone.[1] These polyphenolic compounds are ubiquitously found in plants and are abundant in fruits, vegetables, tea, and wine.[1] Their diverse biological activities, including antioxidant, anti-inflammatory, anticancer, and neuroprotective effects, have made them a subject of intense scientific investigation.[2][3][4] The specific biological effects of individual flavonols are dictated by their unique chemical structures, which influence their bioavailability and interactions with cellular targets.[1] This guide will compare the mechanistic profile of this compound to the well-characterized flavonols: quercetin, kaempferol, myricetin, and fisetin.
This compound: A Focused Mechanism on PI3K/Akt Signaling
This compound, also known as Kumatakenin or kaempferol 3,7-dimethyl ether, is a plant-derived flavonoid found in traditional medicinal herbs like Radix Astragali.[5][6] Recent research has illuminated a distinct mechanism of action for this compound, primarily centered on the activation of the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway.[5]
A key study demonstrated that this compound alleviates cognitive impairment in diabetic (db/db) mice by activating the PI3K/Akt pathway, which subsequently inhibits apoptosis in hippocampal neurons.[5] Molecular docking analyses suggest a direct interaction, with this compound forming a hydrogen bond near the active site of AKT1.[5] In addition to this neuroprotective role, in vitro studies have reported this compound's potential as an antioxidant, anti-cancer, and anti-bacterial agent.[7]
Comparative Mechanistic Analysis: this compound vs. Other Flavonols
While sharing a common flavonol core, this compound exhibits a more targeted mechanism compared to the pleiotropic effects of other major flavonols. The following sections dissect these differences across key cellular signaling pathways.
The PI3K/Akt Pathway: A Point of Divergence
The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism. The differential modulation of this pathway is a primary distinction between this compound and other flavonols.
-
This compound: Acts as an activator of the PI3K/Akt pathway, promoting cell survival and exerting anti-apoptotic effects, particularly in neuronal cells.[5]
-
Quercetin: Exhibits context-dependent modulation. It can inhibit PI3K/Akt signaling in various cancer cell lines to induce apoptosis, while in other contexts, like protecting pancreatic β-cells, it can activate parts of this cascade.[[“]][9]
-
Kaempferol: Generally functions as an inhibitor of the PI3K/Akt pathway. This inhibition is a cornerstone of its anti-cancer activity, leading to cell cycle arrest and apoptosis.[10][11]
-
Myricetin: Shows dual functionality. It suppresses the PI3K/Akt/mTOR cascade in cancer cells to induce apoptosis and autophagy but can promote Akt signaling in healthy tissues for cytoprotection.[12][13]
-
Fisetin: Modulates the PI3K/Akt pathway as part of its neuroprotective and anti-inflammatory actions.[14]
Caption: Differential modulation of the PI3K/Akt pathway by this compound versus other flavonols.
MAPK and NF-κB Pathways: The Anti-Inflammatory Axis
The Mitogen-Activated Protein Kinase (MAPK) cascades (including ERK, JNK, and p38) and the Nuclear Factor-kappa B (NF-κB) pathway are central to the inflammatory response.[15] Most flavonols, with the current exception of this compound for which data is limited, are potent inhibitors of these pathways.
-
Quercetin, Kaempferol, Myricetin, and Fisetin: Extensively documented as potent inhibitors of NF-κB activation and MAPK phosphorylation.[16][17][18][19][20] This inhibition suppresses the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes like COX and LOX, forming the basis of their strong anti-inflammatory properties.[2][11]
-
This compound: The direct effects of this compound on the MAPK and NF-κB pathways are not yet well-characterized, representing a knowledge gap and a key area for future research. Its primary described mechanism does not directly involve this anti-inflammatory axis.
Antioxidant Mechanisms: Direct Scavenging and Cellular Defense
A hallmark of flavonols is their antioxidant activity.[2] This is achieved through direct scavenging of reactive oxygen species (ROS) and by enhancing endogenous antioxidant defenses.[16][21]
-
Direct Scavenging: The ability to donate hydrogen atoms and chelate metal ions is a common feature of all these flavonols, including this compound.[7][22]
-
Cellular Defense (Nrf2 Pathway): Quercetin, Kaempferol, and Fisetin are known to activate the Nrf2 (Nuclear factor erythroid 2–related factor 2) pathway.[10][14][21][23] This leads to the upregulation of antioxidant enzymes such as superoxide dismutase (SOD), glutathione peroxidase (GPX), and heme oxygenase-1 (HO-1), bolstering the cell's ability to combat oxidative stress.[14][24] this compound has been shown to possess antioxidant properties in vitro, but its influence on the Nrf2 pathway has not been established.[7]
Senolytic Activity: A Specialized Function of Fisetin and Quercetin
A more recently discovered mechanism for some flavonols is senolytic activity—the ability to selectively induce apoptosis in senescent cells, which contribute to aging and age-related diseases.
-
Fisetin: Recognized as one of the most potent natural senolytics. It selectively targets and eliminates senescent cells by disrupting their pro-survival pathways, including the inhibition of NF-κB and activation of p53.[14][25]
-
Quercetin: Also demonstrates significant senolytic activity.[16]
-
This compound, Kaempferol, Myricetin: Currently, there is no significant evidence to suggest these flavonols possess potent senolytic properties. This makes senolytic action a key differentiator for fisetin and quercetin.
Summary of Mechanistic Comparisons
The table below summarizes the primary mechanisms of action, providing a clear comparative overview.
| Mechanism of Action | This compound | Quercetin | Kaempferol | Myricetin | Fisetin |
| PI3K/Akt Pathway | Activates [5] | Modulates (Inhibits/Activates)[[“]][9] | Inhibits [10] | Modulates (Inhibits in cancer)[13] | Modulates[14] |
| MAPK Pathways | Not well-characterized | Inhibits[9][18] | Inhibits[17][26] | Modulates[13] | Inhibits[19] |
| NF-κB Pathway | Not well-characterized | Potent Inhibitor [[“]][18] | Inhibitor [10][17] | Inhibitor [20] | Potent Inhibitor [14][19] |
| Antioxidant (Nrf2) | Not well-characterized | Activates[21] | Activates[10] | Not well-characterized | Activates[14] |
| Senolytic Activity | No evidence | Yes [16] | No evidence | No evidence | Potent [14][25] |
| Primary Outcome | Neuroprotection, Anti-apoptosis[5] | Anti-inflammatory, Antioxidant, Senolytic[[“]][18] | Anti-cancer, Anti-inflammatory[10][17] | Anti-cancer, Anti-inflammatory[20][27] | Senolytic, Neuroprotective, Anti-inflammatory[14][19][25] |
Experimental Protocols for Mechanistic Elucidation
To validate the mechanisms described, specific and robust experimental protocols are required. Below are methodologies for assessing key activities.
Protocol: In Vitro Antioxidant Capacity (DPPH Radical Scavenging Assay)
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[28][29][30]
Methodology:
-
Reagent Preparation:
-
Prepare a 0.1 mM DPPH solution in methanol. Store in the dark.
-
Prepare stock solutions (e.g., 1 mg/mL) of this compound, other test flavonols, and a positive control (e.g., Ascorbic Acid or Trolox) in methanol.
-
-
Assay Procedure:
-
Create serial dilutions of the test compounds and the positive control in methanol.
-
In a 96-well microplate, add 100 µL of each sample dilution to 100 µL of the DPPH working solution.[22]
-
Prepare a control well containing 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 515 nm using a microplate reader.
-
Calculate the percentage of scavenging activity using the formula: [(A_control - A_sample) / A_control] * 100.
-
Determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals) for each compound.
-
Protocol: Analysis of Signaling Pathways (Western Blotting)
This protocol details the detection of phosphorylated proteins to assess the activation state of signaling pathways like PI3K/Akt and MAPK.
Methodology:
-
Cell Culture and Treatment:
-
Culture an appropriate cell line (e.g., SH-SY5Y for neuroprotection, RAW264.7 for inflammation) to 70-80% confluency.
-
Treat cells with various concentrations of this compound or other flavonols for a predetermined time. Include an untreated control and a positive control (e.g., a known activator/inhibitor of the pathway).
-
-
Protein Extraction:
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the target protein (e.g., anti-phospho-Akt Ser473, anti-phospho-ERK1/2).
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with an antibody for the total form of the protein (e.g., anti-total-Akt) to serve as a loading control.
-
Quantify band intensities using densitometry software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels.
-
References
- 1. Flavonoids | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 2. Natural flavonols: actions, mechanisms, and potential therapeutic utility for various diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuroprotective actions of flavones and flavonols: mechanisms and relationship to flavonoid structural features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flavonoids: structure–function and mechanisms of action and opportunities for drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound alleviates cognitive impairment in db/db mice through the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C17H14O6 | CID 5318869 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Evaluation of the Acute and Sub-Acute Oral Toxicity of this compound in Kunming Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. consensus.app [consensus.app]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Anti-inflammatory activity of flavonols via inhibiting MAPK and NF-κB signaling pathways in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Anti-cancer Effect and Underlying Mechanism(s) of Kaempferol, a Phytoestrogen, on the Regulation of Apoptosis in Diverse Cancer Cell Models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Fisetin Acts on Multiple Pathways to Reduce the Impact of Age and Disease on CNS Function - PMC [pmc.ncbi.nlm.nih.gov]
- 20. nbinno.com [nbinno.com]
- 21. Quercetin: Its Antioxidant Mechanism, Antibacterial Properties and Potential Application in Prevention and Control of Toxipathy - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Characterization of the Antioxidant Effects of γ-Oryzanol: Involvement of the Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 25. help.decodeage.com [help.decodeage.com]
- 26. Effects and Mechanisms of Kaempferol in the Management of Cancers through Modulation of Inflammation and Signal Transduction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Molecular Mechanisms of the Action of Myricetin in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Identification of Six Flavonoids as Novel Cellular Antioxidants and Their Structure-Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. japsonline.com [japsonline.com]
Independent Validation of Jaranol's Effect on Cardiac Fibrosis: A Comparative Guide
This guide provides a comprehensive framework for the independent validation of Jaranol's therapeutic potential in mitigating cardiac fibrosis. It is designed for researchers, scientists, and drug development professionals, offering a comparative analysis against established and alternative therapeutic strategies. The experimental designs detailed herein are structured to ensure scientific rigor and reproducibility, enabling an objective assessment of this compound's efficacy.
Introduction: The Challenge of Cardiac Fibrosis and the Emergence of this compound
Cardiac fibrosis, characterized by the excessive deposition of extracellular matrix (ECM) proteins in the heart muscle, is a common pathological feature of most cardiovascular diseases. This relentless scarring process impairs cardiac function, leading to heart failure. Current therapeutic options, such as renin-angiotensin-aldosterone system (RAAS) inhibitors, offer some benefit but are often insufficient to halt or reverse fibrotic progression.[1][2]
This compound, a flavonoid compound, has recently emerged as a promising anti-fibrotic agent. Preliminary studies have indicated that this compound can ameliorate cardiac fibrosis in preclinical models by targeting key signaling pathways involved in the fibrotic cascade. Specifically, this compound is reported to exert its effects through the multi-target inhibition of the Snai3/TLR2 and NF-κB signaling pathways. This guide outlines a rigorous, independent validation process to critically assess these claims and compare this compound's performance against other therapeutic modalities.
Comparative Framework: this compound vs. Established and Alternative Therapies
To provide a robust assessment of this compound's anti-fibrotic capabilities, its performance will be benchmarked against a selection of compounds with known or putative effects on cardiac fibrosis. This comparative approach is essential for understanding the relative efficacy and potential advantages of this compound.
Table 1: Comparative Therapeutic Agents for Cardiac Fibrosis
| Therapeutic Agent | Mechanism of Action | Rationale for Inclusion |
| This compound | Inhibition of Snai3/TLR2 and NF-κB signaling pathways | The investigational compound requiring independent validation. |
| Losartan | Angiotensin II receptor blocker (ARB)[3][4] | A widely used, FDA-approved antihypertensive drug with known anti-fibrotic effects.[2][5][6] |
| Spironolactone | Aldosterone antagonist[7] | An established diuretic and heart failure medication with demonstrated anti-fibrotic properties.[8][9][10][11] |
| Resveratrol | Polyphenol with antioxidant and anti-inflammatory properties; modulates SIRT1 and TGF-β/Smad3 pathways[12][13] | A natural compound with well-documented cardioprotective and anti-fibrotic effects in preclinical models.[14][15] |
| Pirfenidone | Broad anti-fibrotic agent; inhibits TGF-β and other pro-fibrotic cytokines[16] | An approved treatment for idiopathic pulmonary fibrosis with emerging evidence for efficacy in cardiac fibrosis.[17][18][19][20] |
Experimental Design for Independent Validation
A multi-pronged approach utilizing both in vivo and in vitro models is proposed to comprehensively evaluate this compound's anti-fibrotic potential.
In Vivo Validation: Models of Cardiac Fibrosis
Two well-established and clinically relevant mouse models of cardiac fibrosis will be employed: Angiotensin II (Ang II) infusion and Transverse Aortic Constriction (TAC).
Caption: In vivo experimental workflow for validating this compound's anti-fibrotic effects.
Protocol 1: Angiotensin II-Induced Cardiac Fibrosis
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Angiotensin II Preparation and Pump Implantation:
-
Treatment Administration:
-
Administer this compound and comparative agents daily via oral gavage, starting one day before pump implantation. Vehicle control will be administered to the sham and model control groups.
-
-
Endpoint Analysis: After 14 days, perform echocardiography, and then sacrifice the animals for histological and molecular analyses of the heart tissue.
Protocol 2: Transverse Aortic Constriction (TAC)-Induced Cardiac Fibrosis
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Surgical Procedure:
-
Anesthetize the mouse and perform a minimally invasive thoracotomy to expose the aortic arch.[23][24][25]
-
Ligate the transverse aorta between the innominate and left common carotid arteries with a 7-0 silk suture against a 27-gauge needle to create a standardized constriction.[26][27]
-
Remove the needle to allow for blood flow through the constricted aorta.
-
Perform a sham operation in the control group with the same procedure but without tightening the ligature.
-
-
Treatment Administration:
-
Administer this compound and comparative agents daily via oral gavage, starting one day post-surgery.
-
-
Endpoint Analysis: After 4 weeks, perform echocardiography, and then sacrifice the animals for histological and molecular analyses of the heart tissue.
Endpoint Analyses
Protocol 3: Masson's Trichrome and Picrosirius Red Staining
-
Tissue Preparation:
-
Fix harvested hearts in 10% neutral buffered formalin and embed in paraffin.
-
Cut 5 µm thick sections.[28]
-
-
Masson's Trichrome Staining:
-
Picrosirius Red Staining:
-
Image Analysis:
Protocol 4: Western Blotting for Fibrotic Markers
-
Protein Extraction: Homogenize heart tissue samples in RIPA buffer with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis and Transfer: Separate 30-50 µg of protein on SDS-PAGE gels and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA.
-
Incubate with primary antibodies against Collagen I, α-Smooth Muscle Actin (α-SMA), and TGF-β1. Use GAPDH as a loading control.
-
Incubate with HRP-conjugated secondary antibodies.
-
-
Detection and Quantification: Visualize bands using an enhanced chemiluminescence (ECL) system and quantify band intensity using densitometry.
Protocol 5: Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction and cDNA Synthesis: Extract total RNA from heart tissue using TRIzol reagent and synthesize cDNA using a reverse transcription kit.
-
qRT-PCR: Perform real-time PCR using SYBR Green master mix and primers for Col1a1, Acta2 (α-SMA), and Tgfβ1. Use Gapdh as a housekeeping gene for normalization.
-
Data Analysis: Calculate relative gene expression using the 2-ΔΔCt method.
Expected Outcomes and Data Interpretation
The following table outlines the expected quantitative data from the in vivo studies.
Table 2: Predicted Quantitative Outcomes of In Vivo Studies
| Parameter | Sham | Fibrosis Model + Vehicle | Fibrosis Model + this compound | Fibrosis Model + Losartan | Fibrosis Model + Spironolactone | Fibrosis Model + Resveratrol | Fibrosis Model + Pirfenidone |
| Fibrotic Area (%) | Low | High | Reduced | Reduced | Reduced | Reduced | Reduced |
| Collagen I (protein) | Low | High | Reduced | Reduced | Reduced | Reduced | Reduced |
| α-SMA (protein) | Low | High | Reduced | Reduced | Reduced | Reduced | Reduced |
| TGF-β1 (mRNA) | Low | High | Reduced | Reduced | Reduced | Reduced | Reduced |
A statistically significant reduction in the fibrotic area, as well as in the expression of Collagen I, α-SMA, and TGF-β1 in the this compound-treated group compared to the vehicle-treated fibrosis model group, would provide strong evidence for its anti-fibrotic efficacy. The magnitude of this effect can then be directly compared to that of the other therapeutic agents.
Mechanistic Insights: Signaling Pathway Analysis
To further validate the proposed mechanism of action of this compound, the following signaling pathway analysis should be performed on the heart tissue samples.
References
- 1. Novel Therapies for the Treatment of Cardiac Fibrosis Following Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uspharmacist.com [uspharmacist.com]
- 3. Losartan prevents heart fibrosis induced by long-term intensive exercise in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Losartan Prevents Heart Fibrosis Induced by Long-Term Intensive Exercise in an Animal Model | PLOS One [journals.plos.org]
- 5. ahajournals.org [ahajournals.org]
- 6. Losartan reduces myocardial interstitial fibrosis in diabetic cardiomyopathy rats by inhibiting JAK/STAT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spironolactone alleviates myocardial fibrosis via inhibition of Ets-1 in mice with experimental autoimmune myocarditis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effect of spironolactone on cardiac and renal fibrosis following myocardial infarction in established hypertension in the transgenic Cyp1a1Ren2 rat | PLOS One [journals.plos.org]
- 9. ClinPGx [clinpgx.org]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Resveratrol against Cardiac Fibrosis: Research Progress in Experimental Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Resveratrol against Cardiac Fibrosis: Research Progress in Experimental Animal Models | Semantic Scholar [semanticscholar.org]
- 14. benthamdirect.com [benthamdirect.com]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. Pirfenidone alleviates cardiac fibrosis induced by pressure overload via inhibiting TGF-β1/Smad3 signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pirfenidone as a novel cardiac protective treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Pirfenidone Has Anti-fibrotic Effects in a Tissue-Engineered Model of Human Cardiac Fibrosis [frontiersin.org]
- 19. Pirfenidone lowers myocardial fibrosis in HFpEF: study < Pharma < Article - KBR [koreabiomed.com]
- 20. researchgate.net [researchgate.net]
- 21. ahajournals.org [ahajournals.org]
- 22. A Protocol for Constructing a Mouse Model of Hypertensive Myocardial Fibrosis Using Angiotensin II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Video: Technique of Minimally Invasive Transverse Aortic Constriction in Mice for Induction of Left Ventricular Hypertrophy [jove.com]
- 24. Minimally Invasive Transverse Aortic Constric - JoVE Journal [jove.com]
- 25. Technique of Minimally Invasive Transverse Aortic Constriction in Mice for Induction of Left Ventricular Hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. mmpc.org [mmpc.org]
- 27. Conventional Method of Transverse Aortic Constriction in Mice | Springer Nature Experiments [experiments.springernature.com]
- 28. academic.oup.com [academic.oup.com]
- 29. creative-bioarray.com [creative-bioarray.com]
- 30. Masson's Trichrome Staining Protocol for Collagen Fibers - IHC WORLD [ihcworld.com]
- 31. ejmjih.com [ejmjih.com]
- 32. microbenotes.com [microbenotes.com]
- 33. A One-Stop Protocol to Assess Myocardial Fibrosis in Frozen and Paraffin Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Picrosirius red staining protocol: A key method for collagen detection | Abcam [abcam.com]
- 35. cancerdiagnostics.com [cancerdiagnostics.com]
- 36. Rapid quantification of myocardial fibrosis: a new macro-based automated analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 37. journals.physiology.org [journals.physiology.org]
- 38. academic.oup.com [academic.oup.com]
Safety Operating Guide
A Researcher's Guide to the Safe Handling of Jaranol
As a Senior Application Scientist, it is imperative to move beyond simply listing procedural steps and delve into the foundational principles of chemical safety. This guide provides a comprehensive operational plan for the safe handling of Jaranol (2-methyl-4-phenyl-2-butanol), grounded in a thorough understanding of its chemical properties and potential hazards. Our objective is to foster a proactive safety culture by explaining the causality behind each recommendation, ensuring that these protocols become a self-validating system for your laboratory.
Hazard Identification and Risk Assessment
This compound, also known as Dimethylphenylethylcarbinol, is an aryl alkyl alcohol commonly used as a fragrance ingredient.[1] While not classified as acutely toxic, its primary hazards demand rigorous control measures to ensure laboratory safety.
-
Serious Eye Damage (Category 1): The most significant hazard associated with this compound is its potential to cause serious, irreversible eye damage upon contact.[2][3] This necessitates stringent eye protection protocols at all times.
-
Skin Irritation and Sensitization: this compound can cause skin irritation. More critically, like many fragrance compounds, it is a potential skin sensitizer.[4] Sensitization is an immune response where initial exposure may cause little to no reaction, but subsequent contact, even with minute amounts, can lead to a significant allergic reaction, such as dermatitis.[4] This effect is often lifelong.[4]
-
Aquatic Toxicity: The compound is classified as harmful to aquatic life with long-lasting effects, mandating responsible disposal procedures to prevent environmental release.[2][3]
A thorough risk assessment must precede any handling of this compound. This involves evaluating the quantities being used, the potential for aerosolization or splashing, and the duration of the procedure.
Core Personal Protective Equipment (PPE) Requirements
Adherence to proper PPE protocols is the most critical barrier between the researcher and potential exposure. The following table summarizes the minimum required PPE for handling this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Aliquoting | Safety Goggles | Chemical-Resistant Nitrile Gloves | Lab Coat | Not typically required; perform in a ventilated area or fume hood.[5][6] |
| Transfers/Mixing | Safety Goggles & Face Shield | Chemical-Resistant Nitrile Gloves | Lab Coat | Not typically required; work in a well-ventilated area.[7][8] |
| Heating/Refluxing | Safety Goggles & Face Shield | Chemical-Resistant Nitrile Gloves | Lab Coat | Perform in a certified chemical fume hood.[6][9] |
| Spill Cleanup | Safety Goggles & Face Shield | Heavy-Duty Nitrile or Neoprene Gloves | Lab Coat or Apron | May be required depending on spill size and ventilation. |
Detailed PPE Selection and Step-by-Step Protocol
Merely wearing PPE is insufficient; selecting the correct type and following a strict protocol for donning and doffing is essential to prevent cross-contamination.
Eye and Face Protection
-
Causality: Due to the classification of this compound as a Category 1 eye-damaging substance, standard safety glasses are inadequate.[3]
-
Protocol:
-
Selection: Wear tightly fitting safety goggles that provide a seal around the eyes, conforming to ANSI Z87.1 standards.[10]
-
High-Splash Risk: For procedures with a higher risk of splashing, such as transfers of larger volumes or reactions under pressure, supplement goggles with a full-face shield.[6][9]
-
Emergency Preparedness: An eyewash station must be readily accessible and tested weekly. In case of eye contact, flush immediately with water for at least 15 minutes and seek prompt medical attention.[2][3]
-
Skin and Body Protection
-
Causality: The primary goals are to prevent direct skin contact, which can cause irritation, and to mitigate the risk of developing chemical sensitization.[11]
-
Protocol:
-
Gloves: Wear nitrile gloves.[5][7] Latex gloves offer inferior chemical resistance and are not recommended.[5] For prolonged tasks or direct immersion, consider thicker, heavy-duty nitrile or neoprene gloves.[10]
-
Glove Hygiene: Change gloves immediately if you suspect contamination.[10][11] Never touch "clean" surfaces like doorknobs, keyboards, or personal phones with gloved hands.[11]
-
Lab Coat: A standard lab coat is mandatory to protect skin and personal clothing.[5][9] Ensure it is fully buttoned.
-
Hand Washing: After removing gloves, wash hands thoroughly with soap and water. This is a critical final step to remove any potential residual contamination.[2][11]
-
Safe Handling Workflow Diagram
The following diagram outlines the logical flow for safely handling this compound, from preparation to cleanup.
Caption: A step-by-step workflow for the safe handling of this compound.
Operational and Disposal Plan
A comprehensive safety plan extends beyond personal protection to include engineering controls and proper disposal.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area to avoid the accumulation of vapors.[5][7]
-
Chemical Fume Hood: For procedures that may generate aerosols or involve heating, or when handling larger quantities, use a properly functioning chemical fume hood.[6][9] This is the most effective way to control respiratory exposure.
Spill Response
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large, evacuate the laboratory.
-
Protect: Don appropriate PPE, including safety goggles, a face shield, and heavy-duty gloves.[9]
-
Contain: Use an inert absorbent material (e.g., vermiculite, sand) to dike and absorb the spill.[9] Do not use combustible materials like paper towels.
-
Collect: Carefully scoop the absorbed material and contaminated debris into a designated, labeled hazardous waste container.[9][11]
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.[9]
Disposal Plan
-
Waste Classification: this compound and any materials contaminated with it (e.g., gloves, absorbent pads, empty containers) must be treated as hazardous chemical waste.[6][9]
-
Containerization: Collect all waste in a clearly labeled, sealed container.[3][11] Do not mix with other waste streams unless compatibility has been verified.[6]
-
Disposal: Arrange for disposal through your institution's Environmental Health & Safety (EH&S) office, following all local and national regulations.[2][9] Never pour this compound down the drain.[2]
By integrating these detailed protocols and understanding the rationale behind them, you can ensure a robust safety framework for your work with this compound, protecting yourself, your colleagues, and the environment.
References
- 1. Fragrance material review on 2-methyl-4-phenyl-2-butanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aurochemicals.com [aurochemicals.com]
- 3. aksci.com [aksci.com]
- 4. science.uct.ac.za [science.uct.ac.za]
- 5. fragranceoilsdirect.co.uk [fragranceoilsdirect.co.uk]
- 6. pdx.edu [pdx.edu]
- 7. yuxiangmachinery.com [yuxiangmachinery.com]
- 8. youtube.com [youtube.com]
- 9. research.wayne.edu [research.wayne.edu]
- 10. ehs.uci.edu [ehs.uci.edu]
- 11. ehs.stanford.edu [ehs.stanford.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
